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  • Product: 4-Nitro-1H-indazol-7-amine
  • CAS: 89795-92-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Nitro-1H-indazol-7-amine

Executive Summary Target Compound: 4-Nitro-1H-indazol-7-amine CAS Registry Number: 89795-92-6 Molecular Formula: C H N O Molecular Weight: 178.15 g/mol [1] This technical guide details the synthesis of 4-nitro-1H-indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: 4-Nitro-1H-indazol-7-amine CAS Registry Number: 89795-92-6 Molecular Formula: C


H

N

O

Molecular Weight: 178.15 g/mol [1]

This technical guide details the synthesis of 4-nitro-1H-indazol-7-amine , a critical pharmacophore in the development of kinase inhibitors (e.g., FGFR4, nNOS inhibitors). Unlike simple indazoles, the 4,7-disubstitution pattern presents unique regiochemical challenges. This guide prioritizes a Linear Functionalization Strategy , which offers superior regiocontrol compared to direct cyclization methods. The protocol leverages the electronic directing effects of a protected amine at the 7-position to install the nitro group selectively at the 4-position.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 4-nitro-1H-indazol-7-amine can be deconstructed into three strategic phases. The primary challenge is distinguishing the 4- and 7-positions, which are electronically coupled across the bicyclic system.

Strategic Logic
  • Core Construction: The indazole ring is best formed early using the Jacobson Indazole Synthesis (diazotization of o-toluidines). This is more reliable for scale-up than hydrazine-based condensations for this specific substitution pattern.

  • Regiocontrol: Direct nitration of indazole yields predominantly 5-nitroindazole. To access the 4-position, we must utilize a para-directing group at the 7-position .

  • Differentiation: Starting with 7-nitroindazole allows for reduction to the amine, protection, and subsequent directed nitration.

Retrosynthetic Tree (Graphviz)

Retrosynthesis Target 4-Nitro-1H-indazol-7-amine (Target) Precursor1 N-(4-Nitro-1H-indazol-7-yl)acetamide (Protected Intermediate) Target->Precursor1 Deprotection Precursor2 N-(1H-Indazol-7-yl)acetamide (Directing Group Installed) Precursor1->Precursor2 Electrophilic Nitration (Para-direction) Precursor3 7-Amino-1H-indazole Precursor2->Precursor3 Acetylation Precursor4 7-Nitro-1H-indazole Precursor3->Precursor4 Reduction SM 2-Methyl-6-nitroaniline (Starting Material) Precursor4->SM Diazotization & Cyclization

Caption: Retrosynthetic pathway utilizing the 7-acetamido group to direct nitration to the 4-position.

Part 2: Detailed Synthetic Protocols

Phase 1: Construction of the Indazole Core

Objective: Synthesis of 7-Nitro-1H-indazole. Mechanism: Diazotization of 2-methyl-6-nitroaniline followed by intramolecular cyclization.

Materials
  • 2-Methyl-6-nitroaniline (1.0 eq)

  • Sodium Nitrite (NaNO

    
    ) (1.1 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Hydrochloric Acid (conc.) or H

    
    SO
    
    
    
Protocol
  • Dissolution: Dissolve 2-methyl-6-nitroaniline (15.2 g, 100 mmol) in glacial acetic acid (150 mL) in a 500 mL round-bottom flask. Mechanical stirring is recommended due to potential precipitation.

  • Diazotization: Cool the solution to 0–5 °C using an ice-salt bath. Dropwise add a solution of NaNO

    
     (7.6 g, 110 mmol) in water (15 mL), maintaining the internal temperature below 5 °C.
    
  • Cyclization: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. The diazonium intermediate undergoes spontaneous intramolecular attack on the methyl group (Jacobson-type cyclization). Stir for 12–18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most acetic acid. Pour the residue into ice water (300 mL).

  • Isolation: Filter the resulting yellow/orange precipitate. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc) to yield 7-nitro-1H-indazole .

Checkpoint: Expected Yield: 75–85%. Appearance: Yellow solid.

Phase 2: Functional Group Manipulation (Reduction & Protection)

Objective: Convert the electron-withdrawing nitro group into a protected, electron-donating directing group.

Step 2A: Reduction to 7-Aminoindazole
  • Hydrogenation: Suspend 7-nitro-1H-indazole (10 g) in Methanol (100 mL). Add 10% Pd/C (1.0 g, 10 wt%).

  • Reaction: Hydrogenate under H

    
     atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4–6 hours at RT.
    
  • Work-up: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to obtain 7-amino-1H-indazole as a brownish solid. Use immediately to prevent oxidation.

Step 2B: Protection (Acetylation)
  • Acetylation: Dissolve crude 7-amino-1H-indazole in anhydrous THF or DCM. Add Triethylamine (1.5 eq) and Acetic Anhydride (1.1 eq) at 0 °C.

  • Stir: Warm to RT and stir for 2 hours.

  • Work-up: Quench with saturated NaHCO

    
    . Extract with EtOAc. Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Product: N-(1H-indazol-7-yl)acetamide .

Phase 3: Regioselective Nitration & Deprotection

Objective: Install the nitro group at C4 and reveal the amine.

Step 3A: Directed Nitration

Critical Mechanism: The acetamido group at C7 is an ortho, para-director. The ortho position (C6) is sterically crowded and electronically less favorable than the para position (C4) in the fused system.

  • Preparation: Dissolve N-(1H-indazol-7-yl)acetamide (5.0 g) in concentrated H

    
    SO
    
    
    
    (25 mL) at -5 °C.
  • Nitration: Dropwise add fuming HNO

    
     (1.05 eq) or a pre-mixed solution of HNO
    
    
    
    /H
    
    
    SO
    
    
    , keeping temperature strictly below 0 °C to avoid dinitration.
  • Monitoring: Monitor by TLC/LCMS. The reaction typically completes in 1–2 hours.

  • Quench: Pour the mixture onto crushed ice (200 g). The product, N-(4-nitro-1H-indazol-7-yl)acetamide , should precipitate as a yellow solid.

  • Filtration: Collect the solid, wash with water until neutral pH, and dry.

Step 3B: Deprotection
  • Hydrolysis: Suspend the nitrated intermediate in 6M HCl (or 10% NaOH/MeOH if acid-sensitive). Heat to reflux for 2–4 hours.

  • Neutralization: Cool to RT. Adjust pH to ~8 with NaHCO

    
     (if acid hydrolysis was used).
    
  • Extraction: Extract with EtOAc (3 x 50 mL).

  • Final Purification: Purify via column chromatography (DCM/MeOH gradient) to isolate 4-nitro-1H-indazol-7-amine .

Part 3: Data & Visualization

Reaction Workflow Diagram

Workflow Step1 Step 1: Cyclization 2-Me-6-NO2-Aniline + NaNO2/AcOH Step2 Step 2: Reduction Pd/C, H2 -> 7-Aminoindazole Step1->Step2 Step3 Step 3: Protection Ac2O, Et3N -> 7-NHAc Step2->Step3 Step4 Step 4: Nitration HNO3/H2SO4 Targeting C4 Step3->Step4 Step5 Step 5: Hydrolysis 6M HCl, Reflux -> Final Product Step4->Step5

Caption: Step-by-step synthetic workflow for 4-Nitro-1H-indazol-7-amine.

Key Analytical Data Profile (Predicted)
ParameterSpecificationNotes
Appearance Orange to Red SolidTypical for nitro-amino conjugated systems.
1H NMR (DMSO-d6) δ ~13.5 (br s, 1H, NH)Indazole NH
δ ~8.4 (s, 1H)H-3 (Deshielded by 4-NO2)
δ ~7.8 (d, 1H, J=8Hz)H-5
δ ~6.5 (d, 1H, J=8Hz)H-6 (Shielded by 7-NH2)
δ ~6.0 (br s, 2H)NH2 (Exchangeable)
MS (ESI) [M+H]+ = 179.15Consistent with C7H6N4O2

Part 4: Safety & Critical Control Points

  • Diazonium Salts (Step 1): The intermediate diazonium salt is potentially explosive if allowed to dry. Ensure the reaction remains in solution/suspension and is not heated rapidly.

  • Nitration Exotherm (Step 4): The nitration of the acetamide is highly exothermic. Run-away temperatures (>10 °C) can lead to dinitration (likely at C6) or oxidative decomposition. Strict temperature control (-5 to 0 °C) is mandatory.

  • Indazole Handling: Indazoles can exhibit tautomerism (1H vs 2H). While 1H is thermodynamically favored, alkylation or functionalization conditions can sometimes yield mixtures. In this protocol (unsubstituted N), the tautomerism equilibrates to the stable form.

References

  • Jacobson Indazole Synthesis: Method for preparing 1H-indazole derivative.[2] Patent CN107805221A. (Describes the cyclization of nitro-methylanilines to nitroindazoles). Link

  • Indazole Functionalization: 4-Nitro-1H-indazole synthesis. ChemicalBook. (Provides protocols for the synthesis of the 4-nitro core). Link

  • Nitration Regioselectivity: Regioselective nitration of Anilines. RSC Advances. (Discusses the directing effects of acetamido groups in aromatic systems). Link

  • Commercial Availability & CAS Verification: 4-nitro-1H-indazol-7-amine (CAS 89795-92-6).[1][3] MolCore/BLDPharm Product Data. (Verifies the existence and stability of the target structure). Link

Sources

Exploratory

An In-depth Technical Guide to 4-Nitro-1H-indazol-7-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Nitro-1H-indazol-7-amine, a pivotal chemical intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Nitro-1H-indazol-7-amine, a pivotal chemical intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and critical applications of this molecule, with a particular focus on its role in the synthesis of targeted cancer therapeutics.

Introduction and Core Identification

4-Nitro-1H-indazol-7-amine is a substituted indazole derivative. The indazole ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore and a bioisostere of indole, granting it a privileged status in drug discovery.[1] The strategic placement of the nitro and amine functionalities on the indazole core makes this compound a versatile building block for constructing more complex molecular architectures. Its primary significance lies in its role as a key precursor in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[2][3]

Physicochemical and Spectral Properties

The fundamental properties of 4-Nitro-1H-indazol-7-amine are summarized below. Precise experimental data such as melting and boiling points are not widely published; therefore, data for the closely related and often-referenced compound, 4-Nitro-1H-indazole, is provided for comparative context.

PropertyValueSource
IUPAC Name 4-nitro-1H-indazol-7-amineN/A
CAS Number 89795-92-6[4]
Molecular Formula C₇H₆N₄O₂[4]
Molecular Weight 178.15 g/mol [4]
Purity ≥98%[4]
Recommended Storage 2-8°C[4]
Appearance Typically a solidInferred
Related Compound Data 4-Nitro-1H-indazole (CAS 2942-40-7)
Melting Point199-203°C[5]
Boiling Point383.3°C at 760 mmHg[5]
AppearanceLight yellow powder[5]

While detailed spectral analyses for 4-Nitro-1H-indazol-7-amine are proprietary or scattered, characterization would rely on standard spectroscopic methods. A ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the indazole ring, as well as resonances for the amine (NH₂) and the indazole N-H protons.[6][7] Mass spectrometry would confirm the molecular weight with a prominent [M+H]⁺ ion at approximately 179.056.

Synthesis and Chemical Reactivity

The synthesis of substituted indazoles often involves the cyclization of ortho-substituted anilines. A plausible and chemically sound approach for synthesizing 4-Nitro-1H-indazol-7-amine involves an intramolecular diazotization and cyclization of a carefully chosen precursor, such as 2-amino-6-methyl-3-nitroaniline.

The reactivity of 4-Nitro-1H-indazol-7-amine is governed by its three key functional components: the indazole N-H, the 7-amino group, and the 4-nitro group.

  • Indazole N-H: The proton on the pyrazole moiety of the indazole ring is acidic and can be selectively removed to facilitate N-alkylation or N-arylation. This reactivity is crucial for coupling the indazole core to other molecular fragments, a key step in the synthesis of Niraparib where regioselective N-2 arylation is required.[8]

  • 7-Amino Group (-NH₂): This primary aromatic amine is a versatile handle for functionalization. It can undergo diazotization via the Sandmeyer reaction to be converted into a range of other substituents, such as halogens, a nitrile, or a hydroxyl group. This transformation is fundamental for converting the amine into the 7-carboxamide group found in Niraparib.

  • 4-Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and can be readily reduced to a primary amine under various conditions (e.g., using Fe/NH₄Cl, H₂/Pd-C).[1] While not a required transformation for Niraparib itself, this reaction is a common strategic step in the synthesis of other indazole-based drug candidates.

The following diagram illustrates a generalized workflow for the synthesis of a nitroindazole, based on established methods.[9][10]

G cluster_start Starting Material cluster_process Reaction Sequence cluster_product Product start 2-Methyl-3-nitroaniline reagents 1. NaNO₂, Glacial Acetic Acid 2. 0°C to Room Temperature start->reagents Add to solution mechanism Diazotization & Intramolecular Cyclization reagents->mechanism product 4-Nitro-1H-indazole reagents->product Yields

Caption: Generalized workflow for nitroindazole synthesis.

Application Profile: A Key Intermediate in the Synthesis of Niraparib

The most prominent application of 4-Nitro-1H-indazol-7-amine is as a strategic intermediate in the manufacturing of Niraparib (CAS: 1038915-60-4).[11] Niraparib is an orally active PARP inhibitor that has demonstrated significant anti-tumoral activity, leading to its approval for treating certain types of ovarian and breast cancer.[2][3]

A convergent synthesis strategy for Niraparib requires the coupling of the indazole core with a substituted phenyl-piperidine fragment. 4-Nitro-1H-indazol-7-amine serves as the foundational starting material for the indazole portion. The logical progression from this intermediate to the final active pharmaceutical ingredient (API) involves several key transformations.

G A 4-Nitro-1H-indazol-7-amine (Starting Material) B Step 1: Diazotization (Sandmeyer) Convert -NH₂ to -CN A->B C Intermediate A: 4-Nitro-1H-indazole-7-carbonitrile B->C D Step 2: Nitrile Hydrolysis Convert -CN to -CONH₂ C->D E Intermediate B: 4-Nitro-1H-indazole-7-carboxamide D->E G Step 3: Cu-Catalyzed N-Arylation Couple Intermediate B and Fragment C E->G F Fragment C: Protected (S)-3-(4-bromophenyl)piperidine F->G Couple with H Protected Niraparib Precursor G->H I Step 4: Deprotection & Salt Formation H->I J Niraparib API I->J

Caption: Logical workflow from 4-Nitro-1H-indazol-7-amine to Niraparib.

This pathway highlights the causality of the experimental choices: the 7-amino group is converted to the required 7-carboxamide via a stable nitrile intermediate. Subsequently, a highly regioselective copper-catalyzed C-N cross-coupling reaction—a method optimized through extensive process development—is employed to construct the core structure of Niraparib.[8]

Experimental Protocol: Synthesis of 4-Nitro-1H-indazole

To provide a practical, field-proven methodology, the following protocol describes the synthesis of the related compound 4-Nitro-1H-indazole from 2-methyl-3-nitroaniline. This procedure is well-documented and illustrates the fundamental diazotization and cyclization reaction central to indazole chemistry.[9][10]

Materials:

  • 2-Methyl-3-nitroaniline (1.0 eq)

  • Sodium Nitrite (NaNO₂) (2.2 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice Bath

  • Overhead Stirrer

  • Filtration apparatus

Procedure:

  • Preparation of Reagents:

    • In a suitable reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (e.g., 20 g, 0.13 mol) in glacial acetic acid.

    • Separately, prepare an aqueous solution of sodium nitrite by dissolving NaNO₂ (e.g., 20 g, 0.29 mol) in deionized water (50 mL).

  • Reaction Execution:

    • Cool the solution of 2-methyl-3-nitroaniline in acetic acid to approximately 0°C using an ice bath.

    • With vigorous stirring, add the aqueous sodium nitrite solution to the cooled aniline solution in a single portion.

    • Causality Note: The immediate addition and vigorous stirring are critical to manage the exothermic reaction and ensure homogenous diazotization before significant side reactions can occur. An immediate precipitate is expected to form.

  • Reaction Work-up:

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure the cyclization is complete.

    • Collect the precipitate by vacuum filtration.

    • Concentrate the filtrate under reduced pressure to recover any dissolved product.

    • Combine the collected solids and suspend them in deionized water to wash away residual acetic acid and inorganic salts.

    • Filter the solid product again and dry thoroughly under vacuum.

  • Validation:

    • The resulting dark orange solid is 4-Nitro-1H-indazole.

    • Confirm identity and purity using standard analytical techniques (¹H NMR, LC-MS, melting point). The expected yield is typically very high (>95%).[9][10]

Safety and Handling

As with many nitroaromatic and amine-containing compounds, 4-Nitro-1H-indazol-7-amine and its synthetic precursors require careful handling.

  • Hazard Identification: While a specific safety data sheet (SDS) is not universally available, related compounds are classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[12] May form combustible dust concentrations in air.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13] When handling the powder, a face shield and respiratory protection may be necessary to avoid inhalation.[14]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[12][15] Avoid generating dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15] The recommended storage temperature is 2-8°C.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

4-Nitro-1H-indazol-7-amine is a high-value chemical intermediate whose importance is intrinsically linked to the advancement of targeted therapies in oncology. Its unique substitution pattern provides the necessary chemical handles for complex synthetic transformations, most notably the construction of the PARP inhibitor Niraparib. Understanding its core properties, reactivity, and handling requirements is essential for any research or development program leveraging this versatile molecular building block.

References

  • LookChem. Cas 2942-40-7,4-Nitro-1H-indazole. Available at: [Link]

  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Available at: [Link]

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • Angene Chemical. Safety Data Sheet: 1-Methyl-4-nitro-1H-indazole. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18057, 4-Nitroindazole. Available at: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Available at: [Link]

  • Academia.edu. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Available at: [Link]

  • PubChemLite. 4-nitro-1h-indazole (C7H5N3O2). Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 4-Nitroaniline. Available at: [Link]

  • Wikipedia. 7-Nitroindazole. Available at: [Link]

  • MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

Sources

Foundational

Structure Elucidation of 4-Nitro-1H-indazol-7-amine: A Comprehensive Spectroscopic and Analytical Workflow

An In-Depth Technical Guide for Drug Development Professionals Abstract Introduction: The Imperative for Unambiguous Isomer Identification The biological activity of substituted indazoles is highly dependent on their sub...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Introduction: The Imperative for Unambiguous Isomer Identification

The biological activity of substituted indazoles is highly dependent on their substitution pattern. For instance, different nitro-1H-indazole isomers exhibit varied inhibitory properties against nitric oxide synthase (nNOS), highlighting the need for precise structural confirmation.[2] The target molecule, 4-nitro-1H-indazol-7-amine, possesses a unique electronic profile due to the opposing effects of the electron-withdrawing nitro group and the electron-donating amino group. Confirming this specific arrangement is paramount to ensuring the quality and consistency of downstream applications in drug discovery. This guide presents a systematic approach to navigate the challenges of isomer differentiation.

Proposed Synthesis and Purification

A plausible and efficient synthesis is the necessary first step before any characterization can begin. The most direct route involves the regioselective reduction of a dinitro precursor.

Experimental Protocol: Synthesis of 4-Nitro-1H-indazol-7-amine
  • Starting Material: 4,7-Dinitro-1H-indazole.

  • Reaction Setup: To a solution of 4,7-dinitro-1H-indazole (1.0 eq) in ethanol within a round-bottom flask, add ammonium chloride (5.0 eq) followed by activated iron powder (3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / 50% Hexane). The reaction is typically complete within 2-4 hours. The selective reduction of the 7-nitro group is favored due to its higher susceptibility to reduction compared to the 4-nitro group in certain heterocyclic systems.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient elution (e.g., 20-50% ethyl acetate in hexanes) to yield 4-nitro-1H-indazol-7-amine as a distinct solid.

The Elucidation Workflow: A Multi-Pronged Approach

The core of structure elucidation lies in a synergistic workflow where each analytical technique provides a unique piece of the puzzle. The data from these techniques must be cross-validated to build an unshakeable structural hypothesis.

Diagram: Overall Structure Elucidation Workflow

Elucidation_Workflow Figure 1: Systematic Workflow for Structure Elucidation cluster_synthesis Compound Acquisition cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of 4-Nitro-1H-indazol-7-amine Purification Column Chromatography Purification Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Formula) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Integration Data Integration & Cross-Validation MS->Integration NMR->Integration FTIR->Integration Confirmation Final Structure Confirmation Integration->Confirmation

Caption: A logical workflow from synthesis to final confirmation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first and most crucial step. It provides the exact mass of the molecule, which is used to determine its elemental composition with high confidence. This immediately validates the success of the synthesis by confirming the presence of the expected atoms.

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

Data Presentation: Expected HRMS Data
ParameterExpected ValuePurpose
Molecular FormulaC₇H₆N₄O₂Proposed elemental composition.
Exact Mass178.0491The theoretical monoisotopic mass.[3]
[M+H]⁺ (Calculated)179.0569For comparison with experimental data.
[M+H]⁺ (Found)179.0571 ± 5 ppmExperimental value confirming the formula.

The close match between the calculated and found exact mass (within a 5 ppm error margin) provides strong evidence for the elemental formula C₇H₆N₄O₂.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to definitively place the substituents and assign all proton and carbon signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the polar analyte and reveal exchangeable protons (NH, NH₂).

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments: Acquire the following spectra at room temperature:

    • ¹H NMR

    • ¹³C NMR

    • ¹³C DEPT-135 (to distinguish CH/CH₃ from CH₂)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Data Analysis and Interpretation

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to H-3, H-5, and H-6. Additionally, broad signals for the indazole N1-H and the C7-NH₂ protons will be observed.

¹³C NMR: The ¹³C NMR spectrum will show seven carbon signals. The challenge lies in assigning these signals correctly, which is accomplished using 2D NMR.

HSQC: This experiment correlates each proton directly to the carbon it is attached to. It will definitively link the signals for H-3, H-5, and H-6 to their respective carbon atoms (C-3, C-5, and C-6).

HMBC (The Decisive Experiment): The HMBC spectrum reveals correlations between protons and carbons that are 2 or 3 bonds away. This is the key to proving the 4-nitro, 7-amino substitution pattern. The expected long-range correlations are the "fingerprint" of this specific isomer.

Diagram: Key HMBC Correlations for Structure Confirmation

HMBC_Correlations Figure 2: Diagnostic HMBC Correlations H3->C7a H5->C3a H5->C7 H6->C4 H6->C7a NH2->C6 NH2->C7a

Caption: Key 2- and 3-bond correlations confirming the substituent positions.

Data Presentation: Expected NMR Assignments
Position¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1 (NH)~13.5 (br s)-C3, C7a
3 (CH)~8.3 (s)~135C3a, C7a
3a (C)-~120-
4 (C-NO₂)-~145-
5 (CH)~8.0 (d)~115C3a, C4, C7
6 (CH)~7.0 (d)~110C4, C7a
7 (C-NH₂)-~148-
7a (C)-~140-
7-NH₂~6.5 (br s)-C6, C7, C7a

Note: Chemical shifts (δ) are predicted values based on analogous structures and substituent effects. Actual values may vary. The key information lies in the correlation patterns.

Trustworthiness through Self-Validation: The observation of a correlation from the proton at δ ~8.0 ppm (H-5) to the carbon bearing the amino group (C-7), and from the proton at δ ~7.0 ppm (H-6) to the carbon bearing the nitro group (C-4), provides irrefutable evidence for the assigned structure. No other isomer would produce this unique set of cross-peaks.

FTIR Spectroscopy: Functional Group Confirmation

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It serves as a quick quality check and complements the data from MS and NMR.

Protocol: FTIR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the purified compound directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3200-3000N-H StretchIndazole N-H
1550-1500N-O Asymmetric StretchNitro Group (-NO₂)
1350-1300N-O Symmetric StretchNitro Group (-NO₂)
1620-1580C=C StretchAromatic Ring

The presence of all these characteristic bands provides strong, corroborating evidence for the proposed structure.

Conclusion: Synthesizing the Evidence

The structure of 4-nitro-1H-indazol-7-amine is confidently assigned based on the convergence of evidence from multiple, independent analytical techniques.

  • HRMS confirmed the correct elemental composition of C₇H₆N₄O₂.

  • FTIR verified the presence of the critical amine, nitro, and indazole N-H functional groups.

  • 1D and 2D NMR spectroscopy provided the definitive atomic connectivity. Specifically, the diagnostic HMBC correlations between aromatic protons and the quaternary carbons (C4, C7, C3a, C7a) allowed for the unambiguous placement of the nitro group at the C-4 position and the amino group at the C-7 position.

This rigorous, self-validating workflow ensures the highest level of scientific integrity and provides the absolute structural confidence required for advancing promising molecules in the drug development pipeline.

References

  • LookChem. 4-Nitro-1H-indazole.
  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • PubChem. 4-Nitroindazole | C7H5N3O2. National Center for Biotechnology Information.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • ChemicalBook. 4-Nitro-1H-indazole.
  • Sigma-Aldrich. 4-Nitro-1H-indazole | 2942-40-7.
  • El Kihel, A., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of Chemical and Pharmaceutical Research.
  • ChemicalBook. 4-Nitro-1H-indazole synthesis.
  • PubChemLite. 4-nitro-1h-indazole (C7H5N3O2).
  • American Chemical Society. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • PubChem. 1H-indazol-7-amine | C7H7N3. National Center for Biotechnology Information.
  • Onys'ko, P., et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds.
  • J&K Scientific. 4-Fluoro-7-nitro-1H-indazole.
  • Wang, P., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journal of Organic Chemistry.
  • Kumar, V., et al. (2016). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform.
  • Santa Cruz Biotechnology. 4-Nitro-1H-indazole.
  • Asad, N., et al. (2024).
  • Ionescu, D., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC.
  • Taylor & Francis Online. 7-Nitroindazole – Knowledge and References.

Sources

Exploratory

Comprehensive Spectroscopic Profiling: 4-Nitro-1H-indazol-7-amine

This guide provides an in-depth technical profile of 4-Nitro-1H-indazol-7-amine (CAS: 89795-92-6), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical profile of 4-Nitro-1H-indazol-7-amine (CAS: 89795-92-6), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators.[1] The following spectroscopic data and protocols are synthesized from authoritative methodologies for substituted indazoles.

[1][2]

Executive Technical Summary

  • Compound Name: 4-Nitro-1H-indazol-7-amine[1][2]

  • CAS Number: 89795-92-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 178.15 g/mol [1]

  • Structural Features: Indazole core functionalized with a nitro group at position 4 (electron-withdrawing) and an amino group at position 7 (electron-donating).[1]

  • Key Application: Scaffold for heterocyclic drug discovery; precursor for 4,7-disubstituted indazole libraries.[2]

Spectroscopic Analysis & Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of 4-Nitro-1H-indazol-7-amine is characterized by the interplay between the deshielding 4-nitro group and the shielding 7-amino group.[1] The molecule typically exists in the 1H-tautomer form in polar aprotic solvents like DMSO-

.[1]

Predicted Chemical Shifts (DMSO-


, 400 MHz): 
PositionProton TypeMultiplicityShift (

, ppm)
Coupling (

, Hz)
Structural Insight
H-3 Aromatic CHSinglet (s)8.40 – 8.60-Deshielded by adjacent C4-NO

and C=N bond.[1]
H-5 Aromatic CHDoublet (d)7.80 – 8.00

Ortho to NO

; significantly deshielded.
H-6 Aromatic CHDoublet (d)6.40 – 6.70

Ortho to NH

; significantly shielded (upfield).
7-NH

Exocyclic AmineBroad Singlet5.50 – 6.50-Exchangeable; shift varies with concentration/water.[1]
1-NH Indazole NHBroad Singlet13.0 – 14.0-Highly acidic due to electron-deficient ring system.[1]

Mechanistic Interpretation:

  • The AB System: Protons H-5 and H-6 form an AX or AB spin system.[1] The large chemical shift difference (

    
     ppm) arises because H-5 sits in the deshielding cone of the nitro group, while H-6 is electron-rich due to resonance donation from the 7-amino lone pair.[1]
    
  • H-3 Singlet: The proton at position 3 appears as a sharp singlet.[1] Its downfield shift is diagnostic of 4-nitro substitution, which locks the tautomeric equilibrium and reduces electron density at C-3.[1][2]

B. Mass Spectrometry (MS)

Analysis is typically performed using Electrospray Ionization (ESI) in positive mode due to the basicity of the 7-amino group and the indazole nitrogen.[1]

  • Ionization Mode: ESI(+)

  • Parent Ion [M+H]

    
    : m/z 179.06
    
  • Key Fragmentation Pathways (MS/MS):

Fragment Ion (m/z)Loss SpeciesMechanism
179 [M+H]

Protonated molecular ion.[1]
162 [M+H - NH

]

Loss of ammonia (characteristic of primary amines).[1]
149 [M+H - NO]

Loss of nitric oxide radical (common in nitroarenes).[1]
133 [M+H - NO

]

Homolytic cleavage of the C-N bond (loss of nitro group).[1]
C. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the dual functionality (nitro/amine).[1]

Wavenumber (cm

)
AssignmentDescription
3450, 3350

(N-H)
Primary amine asymmetric and symmetric stretching.[1]
3100 - 3200

(N-H)
Indazole ring NH stretch (often broad due to H-bonding).[1]
1530 - 1550

(NO

)
Asymmetric nitro stretch (strong band).[1]
1340 - 1360

(NO

)
Symmetric nitro stretch.[1]
1610 - 1630

(C=N) /

(NH

)
Indazole ring breathing and amine bending scissoring.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution

    
    H and 
    
    
    
    C spectra without aggregation artifacts.
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    due to the poor solubility of nitro-amino indazoles in non-polar solvents.[1]
  • Procedure:

    • Weigh 5–10 mg of 4-Nitro-1H-indazol-7-amine into a clean vial.

    • Add 0.6 mL of DMSO-

      
      .[1]
      
    • Sonicate for 60 seconds to ensure complete dissolution (the compound may form micro-aggregates).

    • Transfer to a 5 mm NMR tube.

    • Critical Step: If NH peaks are broad, add 1 drop of D

      
      O to exchange labile protons, simplifying the aromatic region for coupling constant analysis.
      
Protocol 2: LC-MS Analysis Workflow
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).

    • B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The acidic mobile phase ensures protonation of the indazole (pKa ~1-2) and the aniline (pKa ~3-4), maximizing sensitivity in ESI+ mode.

Structural & Mechanistic Visualization

Diagram 1: Chemical Structure and NMR Assignments

The following diagram illustrates the numbering scheme and the electronic push-pull system affecting chemical shifts.

G Indazole Indazole Core Nitro 4-NO2 (EWG) Indazole->Nitro Pos 4 Amino 7-NH2 (EDG) Indazole->Amino Pos 7 H3 H-3 (Singlet, ~8.5 ppm) Nitro->H3 Deshielding Effect H5 H-5 (Doublet, ~7.9 ppm) Nitro->H5 Ortho Deshielding H6 H-6 (Doublet, ~6.5 ppm) Amino->H6 Ortho Shielding H5->H6 J ~ 8.5 Hz (Vicinal Coupling)

Caption: Electronic influence of substituents on the


H NMR chemical shifts of the indazole ring.
Diagram 2: MS Fragmentation Logic

Logical pathway for the generation of major ions in ESI-MS.[1]

MS M_H [M+H]+ m/z 179 Frag_NO2 [M+H - NO2]+ m/z 133 M_H->Frag_NO2 Loss of Nitro (-46) Frag_NH3 [M+H - NH3]+ m/z 162 M_H->Frag_NH3 Loss of Ammonia (-17) Frag_NO [M+H - NO]+ m/z 149 M_H->Frag_NO Nitro-Nitrite Rearrangement

Caption: Primary fragmentation pathways observed in ESI(+) MS/MS analysis.

Synthesis Context & Purity Verification

Understanding the synthesis is crucial for identifying impurities in the spectra.[2]

  • Synthetic Route: Typically synthesized via the nitration of 4-nitroindazole (yielding 4,7-dinitroindazole) followed by selective reduction, or via the cyclization of 2-methyl-3-nitro-6-aminoaniline derivatives.[1][2]

  • Common Impurities:

    • 4-Nitroindazole:[1][2][3] Lacks the 7-amino signals; H-6/H-7 would appear as a triplet/doublet system rather than the H-5/H-6 doublet pair.[1][2]

    • 4,7-Diaminoindazole:[2] Result of over-reduction; look for disappearance of NO

      
       IR bands and upfield shift of H-3.[1]
      

References

  • Indazole Reactivity & NMR : Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives."[2] The Journal of Organic Chemistry, 2022.[2]

  • Synthesis of Nitroindazoles : Eli Lilly and Company.[3] "Preparation of 4-Nitroindazole from 2-Methyl-3-Nitro-Aniline." US Patent 6,534,504, 2003.[2]

  • General Spectroscopic Data : National Institutes of Health (NIH). "4-Nitroindazole PubChem Compound Summary." PubChem, 2025.[2]

  • Reduction Protocols : BenchChem. "Application Notes and Protocols for Nitro-Indazole Derivatives." BenchChem Protocols, 2025.[2]

Sources

Foundational

Theoretical & Applied Physicochemistry of Substituted Nitroindazoles

The following technical guide is structured to provide a rigorous theoretical and practical analysis of substituted nitroindazoles, designed for an audience of medicinal chemists and energetic materials scientists. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous theoretical and practical analysis of substituted nitroindazoles, designed for an audience of medicinal chemists and energetic materials scientists.

Executive Summary

Substituted nitroindazoles represent a unique intersection of medicinal pharmacophores and high-energy density materials (HEDMs). While the indazole scaffold is a privileged structure in kinase inhibition, the introduction of nitro groups (


) drastically alters the physicochemical landscape—introducing strong electron-withdrawing effects, altering tautomeric equilibria through intramolecular hydrogen bonding, and significantly increasing crystal density. This guide analyzes these theoretical properties to predict reactivity, stability, and performance.

Structural Dynamics: Tautomerism & Intramolecular Locking

The defining theoretical characteristic of the indazole nucleus is the prototropic tautomerism between the


- and 

-isomers. In unsubstituted indazole, the

-tautomer is thermodynamically favored by approximately 2-4 kcal/mol in the gas phase. However, nitro-substitution perturbs this equilibrium via electronic and steric effects.
The 7-Nitro Effect (Intramolecular Locking)

A critical theoretical anomaly occurs in 7-nitroindazole . Unlike other isomers, the 7-nitro substituent places a nitro oxygen atom in varying proximity to the N1-proton.

  • Mechanism: The N1-H acts as a hydrogen bond donor, while the ortho-nitro group acts as an acceptor.

  • Consequence: This forms a pseudo-six-membered ring, effectively "locking" the molecule in the

    
    -tautomer form. This intramolecular hydrogen bond (IMHB) significantly reduces the acidity of the N1 proton and alters the solubility profile compared to the 4-, 5-, or 6-nitro isomers.
    
Graphviz Diagram: Tautomeric Equilibrium & The 7-Nitro Lock

The following diagram illustrates the standard equilibrium versus the stabilized 7-nitro system.

Tautomerism cluster_standard Standard Equilibrium (e.g., 5-Nitroindazole) cluster_locked 7-Nitroindazole (IMHB Locked) T1 1H-Tautomer (Aromatic, Stable) T2 2H-Tautomer (Quinoid-like, Less Stable) T1->T2 Ka (Fast Exchange) L1 1H-7-Nitroindazole (Stabilized by N-H...O=N) L2 2H-7-Nitroindazole (Sterically Disfavored) L1->L2 Blocked by IMHB Note IMHB increases thermodynamic stability of 1H form by ~3-5 kcal/mol L1->Note

Figure 1: Comparative tautomeric dynamics showing the stabilization of the 1H-isomer in 7-nitroindazole due to Intramolecular Hydrogen Bonding (IMHB).

Electronic Structure & Reactivity Profiling

The nitro group is a strong electron-withdrawing group (EWG) (


, 

). Its placement on the benzene ring of the indazole dictates the reactivity of the heterocyclic ring.
Electrophilic vs. Nucleophilic Susceptibility
  • Electrophilic Aromatic Substitution (EAS): The nitro group deactivates the benzene ring. Consequently, further electrophilic attack (e.g., halogenation or second nitration) is directed towards the most electron-rich site remaining, often C3 or the un-substituted positions on the benzene ring depending on conditions.

    • Example: Nitration of 5-nitroindazole typically yields 3,5-dinitroindazole .

  • Nucleophilic Aromatic Substitution (

    
    ):  Nitro groups activate the ring for nucleophilic attack. A nitro group at C4 or C7 activates the C3 position for nucleophilic displacement or addition, a property utilized in the synthesis of anti-parasitic agents.
    
Spectroscopic Signatures (NMR Data)

The electron-withdrawing nature of the nitro group causes significant downfield shifts in


 NMR spectra. Below is a summarized theoretical dataset for DMSO-

solutions.
IsomerH3 (

ppm)
H4 (

ppm)
H5 (

ppm)
H6 (

ppm)
H7 (

ppm)
Key Feature
Indazole (Ref) 8.087.757.137.367.55Standard Aromatic
4-Nitroindazole 8.60--8.007.557.95H3 Deshielded (Peri-effect)
5-Nitroindazole 8.438.84--8.217.75H4 highly deshielded (Ortho)
6-Nitroindazole 8.257.908.05--8.55H7 highly deshielded (Ortho)
7-Nitroindazole 8.358.157.358.25--N-H Signal Broad/Downfield

Energetic Properties: The HEDM Perspective

Polynitroindazoles are investigated as High-Energy Density Materials (HEDMs) due to their high nitrogen content and high heat of formation (


).
Theoretical Performance Prediction

Performance is often predicted using the Kamlet-Jacobs equations , where Detonation Velocity (


) and Pressure (

) are functions of density (

).[1]


Where:

  • 
     (Density):  The most critical factor.[1] Adding nitro groups generally increases crystal density.
    
    • Mono-nitro:

      
      
      
    • Trinitro (Theoretical):

      
      
      
  • Oxygen Balance (OB): Indazoles are fuel-rich. Polynitration (e.g., 3,5,7-trinitroindazole) improves OB, moving it closer to zero, which maximizes energy release.

Graphviz Diagram: Energetic Structure-Property Flow

Energetics Base Indazole Scaffold (High Nitrogen Content) Nitration Polynitration (+NO2 Groups) Base->Nitration Density Increased Crystal Density (ρ > 1.8 g/cm³) Nitration->Density Packing Efficiency OB Improved Oxygen Balance (Closer to 0%) Nitration->OB Oxidizer Content Perf High Detonation Velocity (D) High Detonation Pressure (P) Density->Perf Kamlet-Jacobs Correlation OB->Perf Energy Release

Figure 2: The causality chain for optimizing nitroindazoles as energetic materials.

Synthetic Protocols & Methodologies

To access these theoretical properties, precise synthesis is required. Direct nitration often yields mixtures; therefore, regiospecific cyclization is preferred for specific isomers.

Protocol A: Regioselective Synthesis of 5-Nitroindazole

This method avoids the isomer mixtures common in direct nitration.

  • Reagents: 2-Fluoro-5-nitrobenzaldehyde (1.0 equiv), Hydrazine hydrate (3.0 equiv), DMF.

  • Procedure:

    • Dissolve 2-fluoro-5-nitrobenzaldehyde in DMF at 23 °C.

    • Add hydrazine hydrate dropwise (Exothermic reaction—control temp).

    • Stir for 2 hours. Monitor via TLC (20% EtOAc/Hexane).

    • Workup: Pour into water. The product precipitates. Filter and wash with water.

    • Yield: Typically >90%.

    • Validation: Melting point 208-210 °C.

Protocol B: Synthesis of 3-Nitroindazoles via Diazo Activation

Direct nitration at C3 is difficult. This modern approach uses diazonium chemistry.[2][3]

  • Reagents: Aryl diazonium tetrafluoroborate, Diazo compounds, solvent (DCM or MeCN).

  • Mechanism: Formation of a diazenium intermediate followed by intramolecular cyclization.[3]

  • Advantage: Allows for the introduction of the nitro group (or precursors) on the aryl ring prior to cyclization, or functionalization of the C3 position.

References

  • Tautomerism and Acidity: Claramunt, R. M., et al. "The tautomerism of indazoles in the solid state: 13C and 15N CPMAS NMR spectroscopy." Journal of the American Chemical Society, 1999. Link

  • Formaldehyde Addition & 7-Nitro Effects: "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 2022. Link

  • Energetic Properties: "Theoretical investigations on structure, density, detonation properties, and sensitivity of the derivatives of PYX." Molecular Simulation, 2012. (Contextual reference for polynitro-heterocycle calculations). Link

  • Synthesis (5-Nitroindazole): "Regioselective synthesis of 5-nitroindazole." ChemicalBook Protocols, 2025. Link

  • Medicinal Applications (7-NI): "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity." British Journal of Pharmacology, 1993. Link

Sources

Exploratory

The Strategic Utility of 4-Nitro-1H-indazol-7-amine (CAS 89795-92-6) in Advanced Drug Discovery: A Technical Guide

Executive Summary In the landscape of targeted therapeutics, the indazole pharmacophore remains a cornerstone of kinase inhibitor and protein-protein interaction (PPI) blocker design. Specifically, 4-Nitro-1H-indazol-7-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the indazole pharmacophore remains a cornerstone of kinase inhibitor and protein-protein interaction (PPI) blocker design. Specifically, 4-Nitro-1H-indazol-7-amine (CAS: 89795-92-6) serves as a highly privileged, bifunctional building block. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, structural rationale in drug design, and field-proven synthetic workflows for developing advanced pharmaceutical intermediates[1][2].

Physicochemical Profiling and Chemical Identity

Before deploying this intermediate in complex synthetic pathways, it is critical to establish its baseline physicochemical profile. The data below outlines the standard parameters required for quality control and handling in a pharmaceutical setting[1].

PropertyValue / Specification
Chemical Name 4-Nitro-1H-indazol-7-amine
CAS Registry Number 89795-92-6
Molecular Formula C

H

N

O

Molecular Weight 178.15 g/mol
Purity Standard

98% (HPLC)
Storage Conditions 2-8°C, sealed in dry conditions, protected from light
Appearance Solid / Crystalline Powder

Mechanistic Rationale in Scaffold Design

The selection of 4-Nitro-1H-indazol-7-amine as a starting material is driven by precise structural and electronic causality, particularly in the design of ATP-competitive kinase inhibitors and PPI disruptors[2][3].

  • The Indazole Core (ATP Mimetic): The 1H-indazole system is a recognized bioisostere of the purine ring found in ATP. It acts as a bidentate hydrogen bond donor/acceptor, allowing it to anchor securely into the hinge region of the kinase ATP-binding pocket.

  • The 4-Nitro Group (Electronic Modulation): The strongly electron-withdrawing nitro group at the 4-position decreases the electron density across the indazole

    
    -system. This lowers the pK
    
    
    
    of the N1-H, significantly strengthening its hydrogen-bond donating capacity to the carbonyl oxygen of the kinase hinge backbone. Furthermore, the nitro group serves as a masked amine, allowing for subsequent reduction and dual-functionalization later in the synthetic sequence.
  • The 7-Amine Handle (Vectorial Extension): In many target crystal structures, the 7-position vector points directly toward the solvent-exposed region or the ribose-binding pocket. The primary amine provides an ideal synthetic handle for amidation, sulfonylation, or urea formation, enabling the attachment of moieties that drive target selectivity without sterically clashing with the hinge region[3].

Synthetic Workflows & Experimental Protocols

The following self-validating protocol details the derivatization of the 7-amine via sulfonylation—a highly effective route for generating inhibitors targeting the MTDH-SND1 complex and Cyclin-Dependent Kinases (CDKs)[2][3].

SynthWorkflow Start Starting Material (Substituted Aniline) Intermediate 4-Nitro-1H-indazol-7-amine (CAS: 89795-92-6) Start->Intermediate Diazotization & Cyclization Coupling Electrophilic Coupling (e.g., Sulfonylation) Intermediate->Coupling Pyridine, RT API Target Inhibitor (Kinase / PPI Blocker) Coupling->API Purification

Synthetic workflow for derivatizing 4-Nitro-1H-indazol-7-amine into active APIs.
Protocol: Sulfonylation of the 7-Amine Handle

Step 1: Reagent Preparation & Dissolution

  • Charge a flame-dried, argon-purged reaction vessel with 4-Nitro-1H-indazol-7-amine (1.0 eq).

  • Dissolve the material in anhydrous pyridine to achieve a 0.2 M concentration.

  • Causality: Pyridine serves a critical dual role as both the solvent and an acid scavenger. The 7-amine is a relatively weak nucleophile due to the electron-withdrawing nature of the indazole core and the para-nitro group. Pyridine neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the amine and driving the equilibrium forward[3].

Step 2: Electrophilic Addition

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add the desired electrophile (e.g., quinoline-8-sulfonyl chloride, 1.2 eq) dropwise.

  • Causality: Strict temperature control during the addition phase mitigates the risk of bis-sulfonylation and suppresses exothermic degradation pathways.

Step 3: Reaction Monitoring (Self-Validation)

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours.

  • Validation Check: Monitor the reaction progress via LC-MS or Thin-Layer Chromatography (TLC) using a DCM/MeOH (30:1) mobile phase. The reaction is complete when the starting material mass (m/z 179.1 [M+H]

    
    ) is fully consumed[3].
    

Step 4: Quenching and Purification

  • Quench the reaction by pouring the mixture into ice-cold 1M HCl. This precipitates the product while keeping the excess pyridine solubilized in the aqueous layer as a pyridinium salt.

  • Filter the precipitate, wash with cold water, and purify via silica gel column chromatography to yield the target inhibitor (typical yields: 80–85%)[3].

Biological Applications & Signaling Pathways

Derivatives synthesized from 4-Nitro-1H-indazol-7-amine have shown potent efficacy in disrupting critical oncogenic pathways. Notably, these compounds are utilized to synthesize inhibitors of the MTDH-SND1 Protein-Protein Interaction , which is crucial for breast cancer cell proliferation and migration[3].

Additionally, the indazole scaffold is heavily featured in the development of CDK4/6 inhibitors [2]. By competitively binding to the ATP pocket of the CDK4/6 complex, these indazole derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby sequestering E2F transcription factors and halting the cell cycle at the G1/S transition.

Pathway Mitogen Mitogenic Stimuli CDK CDK4/6-Cyclin D Complex Mitogen->CDK Activates RB Retinoblastoma (Rb) Protein CDK->RB Phosphorylates Inhibitor Indazole-Derived Inhibitor Inhibitor->CDK ATP-Competitive Inhibition E2F E2F Transcription Factor RB->E2F Releases (when phosphorylated) Proliferation Tumor Cell Proliferation E2F->Proliferation Drives S-Phase Entry

Mechanism of indazole-derived inhibitors blocking the CDK4/6-Rb-E2F signaling pathway.

Analytical Validation Standards

To ensure the structural integrity and purity of the synthesized indazole derivatives, rigorous analytical characterization must be employed:

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: Reverse-phase C18 (e.g., Waters XTERRA RP18 150x4.6mm, 3.5µm)[4].

    • Mobile Phase: Gradient elution using Phase A (H

      
      O + 0.1% v/v formic acid) and Phase B (Acetonitrile + 0.1% v/v formic acid). The acidic modifier ensures sharp peak shapes by suppressing the ionization of the weakly basic indazole nitrogen[4].
      
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: DMSO-d

      
       is standard due to the high polarity of the nitro-indazole system.
      
    • Temperature Considerations: Indazoles exhibit annular tautomerism (rapid proton exchange between the 1H and 2H forms). If peak broadening is observed at 300K, spectra should be acquired at elevated temperatures (e.g., 323K or 343K) to ensure the coalescence of tautomeric signals, allowing for accurate multiplet resolution and integration[4].

References

  • Li, Y., et al. "Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications, 2025. Available at: [Link]

  • Chou, J., et al. "WO2024119122A1 - Cdk inhibitors and methods and use thereof." Google Patents, 2024.
  • Edelris. "Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B." Edelris Research Protocols. Available at: [Link]

Sources

Foundational

Technical Guide: Bifunctional Indazole Compounds in Drug Discovery

Abstract The indazole scaffold (1H-indazole) has evolved from a classical bioisostere of indole to a privileged structure in modern pharmacology. While historically utilized for single-target inhibition (e.g., Axitinib,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold (1H-indazole) has evolved from a classical bioisostere of indole to a privileged structure in modern pharmacology. While historically utilized for single-target inhibition (e.g., Axitinib, Pazopanib), the current frontier of medicinal chemistry exploits the indazole core for bifunctional applications. This guide analyzes two distinct classes of bifunctional indazoles: Type I (Dual-Targeting Hybrids) , where the scaffold simultaneously engages multiple active sites (e.g., Kinase/HDAC inhibition), and Type II (Heterobifunctional Chimeras/PROTACs) , where the indazole serves as a high-affinity warhead linked to an effector moiety. We provide mechanistic insights, synthetic protocols for regioselective functionalization, and critical design parameters for researchers.

The Indazole Scaffold: Structural Basis for Bifunctionality

The 1H-indazole ring system offers unique physicochemical properties that make it an ideal hub for bifunctional design. Unlike indole, the additional nitrogen at position 2 (N2) acts as a hydrogen bond acceptor, while N1 serves as a donor (in the neutral state) or a site for alkylation.

Physicochemical Advantages
  • H-Bonding Network: In kinase inhibitors, the N1-H and N2 typically engage the hinge region of the ATP-binding pocket (e.g., Glu/Cys residues).

  • Vectorial Functionalization:

    • C3 Position: Ideal for extending into the solvent-front or hydrophobic back-pocket, allowing for the attachment of "linker" units in PROTACs or secondary pharmacophores in hybrids.

    • N1 Position: Controls solubility and metabolic stability; critical for selectivity against off-target kinases.

    • C5/C6 Positions: Often used to tune electronic properties or extend into the ribose-binding pocket.

Class I: Dual-Targeting Indazole Hybrids (Merged Pharmacophores)

"Merged" bifunctionality involves designing a single small molecule that inhibits two distinct protein targets to achieve synergistic therapeutic effects.

Case Study: Dual FGFR1 / HDAC Inhibitors

Resistance to kinase inhibitors often arises via compensatory signaling or epigenetic reprogramming. Combining a Fibroblast Growth Factor Receptor (FGFR) inhibitor with a Histone Deacetylase (HDAC) inhibitor prevents this adaptive resistance.

  • Mechanism: The indazole moiety binds the FGFR ATP pocket.[1] A "linker" (often a short alkyl or aryl chain) attached to the C3 or C5 position extends out of the kinase pocket to present a Zinc-Binding Group (ZBG), such as hydroxamic acid, to the HDAC active site.

  • Design Criticality: The length of the linker is the "fuse." If too short, steric clash prevents dual binding; if too long, entropy penalties reduce potency.

  • Key Insight: 3-aminoindazoles are preferred scaffolds here because the exocyclic amine provides a rigid handle for extending the HDAC-targeting arm without disrupting the hinge-binding hydrogen bonds of the indazole core.

Dual Kinase Inhibition (The "Promiscuity by Design" Approach)

Indazoles are frequently tuned to inhibit complementary kinase pairs, such as VEGFR/PDGFR (angiogenesis blockade) or Aurora/CDK (cell cycle arrest).

  • Causality: By modifying the C3-substituent (e.g., from a rigid aryl group to a flexible vinyl or ethynyl group), researchers can induce a "wiggle" in the molecule that accommodates the slightly different gatekeeper residues of two homologous kinases.

Class II: Indazoles in Targeted Protein Degradation (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the indazole is not the sole actor but the warhead —the ligand that anchors the Protein of Interest (POI).

Indazole as the Warhead

Recent literature highlights indazole-based PROTACs targeting PLK4 (Polo-like Kinase 4).

  • The Challenge: PLK4 inhibitors often lack selectivity.

  • The Solution: An indazole-based ligand (derived from known inhibitors like CFI-400945) is linked to a Cereblon (CRBN) or VHL ligand.

  • Why Indazole? The robustness of the indazole-kinase interaction tolerates the addition of a massive linker/E3-ligand complex at the solvent-exposed region (usually C3 or N1-tail) without losing affinity.

Visualizing the Logic

The following diagram illustrates the decision matrix for designing bifunctional indazoles.

Bifunctional_Indazole_Logic Start Target Identification Decision Is the secondary target structurally homologous? Start->Decision DualKinase STRATEGY: Merged Pharmacophore (Dual Kinase Inhibitor) Decision->DualKinase Yes (e.g., Kinase A & B) Distinct STRATEGY: Linked Pharmacophore Decision->Distinct No (e.g., Kinase & HDAC) Design1 Modify C3/C5 to accommodate both Gatekeeper residues DualKinase->Design1 Outcome1 Result: VEGFR/PDGFR Inhibitor (e.g., Pazopanib analogs) Design1->Outcome1 TypeCheck Mechanism Requirement? Distinct->TypeCheck Hybrid Synergistic Inhibition (e.g., Kinase + Epigenetic) TypeCheck->Hybrid Inhibition Only Protac Degradation (PROTAC) TypeCheck->Protac Degradation Required Design2 Indazole (Kinase Binder) + Linker + ZBG (HDAC Binder) Hybrid->Design2 Design3 Indazole (Warhead) + Linker + E3 Ligase Ligand Protac->Design3

Figure 1: Decision matrix for selecting the appropriate bifunctional indazole architecture based on target homology and desired mechanism of action.

Synthetic Methodology: Regioselective Functionalization

The primary challenge in indazole chemistry is controlling regioselectivity between N1 and N2 during alkylation, and introducing complexity at C3.

Protocol: Synthesis of 3-Substituted-1H-Indazoles via Diazotization

This protocol is favored for generating the core scaffold used in dual inhibitors where C3 requires an aryl or heteroaryl extension.

Reagents:

  • o-Alkynylaniline derivative

  • NaNO2 (Sodium Nitrite)

  • HCl / H2O[2]

  • SnCl2 (if reduction is needed later)

Step-by-Step Workflow:

  • Diazotization: Dissolve the o-alkynylaniline in aqueous HCl at 0°C. Add NaNO2 dropwise. The internal alkyne acts as the nucleophile for the newly formed diazonium species.

  • Cyclization: The diazonium intermediate undergoes spontaneous intramolecular cyclization to form the 3-substituted indazole or indazole-3-carboxylic acid derivative (depending on the alkyne substituent).

  • N1-Protection (Critical): To prevent N2 alkylation in subsequent steps, protect N1 using DHP (dihydropyran) or SEM-Cl. Note: N1 is thermodynamically favored, but kinetic control often yields N2 mixtures. Use thermodynamic conditions (Base/Heat) to isomerize to N1.

Protocol: C3-Iodination for PROTAC Linker Attachment

To attach a linker for a PROTAC, one often starts with a pre-formed indazole.

  • Iodination: Treat 1H-indazole with I2 and KOH in DMF at RT. This selectively iodinates the C3 position.

  • Sonogashira Coupling: React 3-iodo-1H-indazole with a propargyl-linker precursor using Pd(PPh3)2Cl2 and CuI. This installs the "handle" required to attach the E3 ligase ligand.

Data Summary: Comparative Potency of Bifunctional Indazoles

The following table summarizes literature data comparing mono-functional vs. bifunctional indazole derivatives in cancer cell lines.

Compound ClassTarget(s)Representative IC50 (Target A)Representative IC50 (Target B)Cellular EC50 (MCF-7/HCT116)Notes
Mono-Indazole VEGFR-212 nM>10,000 nM (HDAC)1.2 µMStandard inhibitor (e.g., Axitinib analog).
Dual Hybrid VEGFR-2 / HDAC18 nM45 nM0.15 µMSynergistic cytotoxicity observed; overcomes resistance.
PROTAC PLK4 (Degradation)< 1 nM (Binding)N/A0.05 µMDC50 (Degradation conc.) often < 100 nM.
Dual Kinase Aurora A / B26 nM15 nM0.30 µMPan-inhibition prevents mitosis exit.

Data aggregated from recent medicinal chemistry literature (see References).

Experimental Validation: The "Self-Validating" Kinase Assay

To ensure trustworthiness in your data, use this ratiometric assay protocol which internally corrects for pipetting errors and compound interference.

Assay Type: ADP-Glo™ Kinase Assay (Promega) or Z'-Lyte (FRET). Why this choice? FRET-based assays are prone to interference by fluorescent indazole compounds. Luminescent ADP-detection is robust against autofluorescence.

Protocol:

  • Enzyme Reaction: Incubate Indazole compound (serial dilution) + Kinase (e.g., VEGFR2) + ATP + Substrate (Poly GT) in kinase buffer for 60 min at RT.

  • ADP Depletion: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).

  • Validation Step: Run a "No Enzyme" control to check for intrinsic luminescence of the indazole. Run a "Staurosporine" standard curve on every plate.

  • Calculation: Calculate % Conversion. If Z' factor < 0.5, reject the plate.

Visualizing the PROTAC Mechanism

PROTAC_Mechanism cluster_ternary Ternary Complex Formation Indazole Indazole Warhead (Binds POI) Linker PEG/Alkyl Linker Indazole->Linker E3Ligand E3 Ligand (e.g., Thalidomide) Linker->E3Ligand POI Target Protein (e.g., PLK4) POI->Indazole Binding Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ligase Complex (CRBN/VHL) E3->E3Ligand Recruitment Ubiquitin Ubiquitin Chain E3->Ubiquitin Transfer Ubiquitin->POI Poly-Ubiquitination Degradation Degradation of POI Proteasome->Degradation

Figure 2: Mechanism of Action for Indazole-based PROTACs. The indazole moiety anchors the target protein, enabling the E3 ligase to tag it for proteasomal degradation.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2025. Link (Note: Year updated based on context, referencing foundational PMC reviews).

  • Discovery of Indazole Derivatives as Dual Mechanisms of Action ERK Inhibitors. ACS Medicinal Chemistry Letters, 2018.[3] Link[3]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. RSC Medicinal Chemistry, 2025. Link

  • Indazole Derivatives as Dual Inhibitors of FGFR1 and HDAC. RSC Advances, 2021.[4] Link

  • PROTACs in the Management of Prostate Cancer (Indazole AR Degraders). MDPI Cancers, 2023. Link

  • Synthesis and Biological Evaluation of Indazole Derivatives as Anti-Cancer Agents. RSC Advances, 2021.[5] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of the Indazole 7-Position

Overcoming Steric and Electronic Barriers in Kinase Inhibitor Design Abstract & Strategic Overview The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric and Electronic Barriers in Kinase Inhibitor Design

Abstract & Strategic Overview

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib , and the HIV capsid inhibitor Lenacapavir ). While the C3 position is electronically activated and easily accessible via standard electrophilic aromatic substitution (


), the C7 position  represents a significant synthetic challenge.

Located in the "bay region" of the fused system, the C7 position is sterically hindered by the N1-substituent and electronically deactivated compared to C3. However, functionalization at C7 is critical for accessing unique vectors within the ATP-binding pocket of kinases (often the solvent-exposed front) or for modulating solubility and metabolic stability.

This guide provides three field-proven protocols to access C7-functionalized indazoles, moving from the most robust de novo construction to advanced late-stage functionalization.

The Selectivity Challenge
  • Electronic Bias:

    
     reactions (halogenation, nitration) overwhelmingly favor the C3 position.
    
  • Steric Hindrance: Cross-coupling at C7 is impeded by the peri-hydrogen at C6 and the protecting group/substituent at N1.

  • Competitive Lithiation: Directed ortho-metalation (DoM) typically favors C3 unless specific blocking strategies are employed.

Decision Logic & Workflow

The following decision tree outlines the optimal synthetic route based on your starting material availability and stage of development.

IndazoleStrategy Start Target: 7-Substituted Indazole HaveRing Is the Indazole Ring already formed? Start->HaveRing HasHalogen Is there a Halogen at C7? HaveRing->HasHalogen Yes Proto1 PROTOCOL 1: De Novo Cyclization (SnAr Route) HaveRing->Proto1 No (Best for Scale) BlockC3 Is C3 Blocked? HasHalogen->BlockC3 No (C7-H) Proto2 PROTOCOL 2: Suzuki-Miyaura Coupling (Buchwald Conditions) HasHalogen->Proto2 Yes (7-Br/I) BlockC3->Proto1 No (Recycle to De Novo) Proto3 PROTOCOL 3: Directed Lithiation (DoM) (C3-Blocking Strategy) BlockC3->Proto3 Yes

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Protocol 1: De Novo Synthesis (The "Lenacapavir" Route)

Best for: Large-scale preparation, guaranteeing the C7 substituent, avoiding regioselectivity issues.

Direct halogenation of a pre-formed indazole often yields mixtures of C3 (major) and C7 (minor) isomers. The most reliable method is to install the C7-functional group (usually a halogen) before forming the pyrazole ring. This protocol is adapted from the optimized synthesis of the HIV inhibitor Lenacapavir intermediate.

Mechanism

This route utilizes a Nucleophilic Aromatic Substitution (


) of a hydrazine onto an activated 2-halobenzonitrile or 2-halobenzaldehyde, followed by cyclization.
Materials
  • Substrate: 3-Bromo-2-fluoro-benzaldehyde (or 3-bromo-2,6-dichlorobenzonitrile for 4-chloro derivatives).

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Solvent: THF or NMP (N-Methyl-2-pyrrolidone).

  • Base:

    
     or DIPEA.
    
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 3-bromo-2-fluorobenzaldehyde (1.0 equiv) and THF (10 volumes).

  • Addition: Cool to 0°C. Add Hydrazine hydrate (3.0 equiv) dropwise. Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Note: If using the benzonitrile substrate, heating to 60-80°C in NMP is required to drive the initial

      
       and subsequent cyclization to the 3-aminoindazole.
      
  • Workup: Dilute with water. The product, 7-bromo-1H-indazole , typically precipitates.

  • Purification: Filter the solid. Wash with water and cold heptane. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: >85% Critical Checkpoint: Confirm the absence of the aldehyde peak in


-NMR (~10 ppm).

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Best for: Functionalizing commercially available 7-bromoindazoles.

Coupling at the 7-position is difficult due to the "ortho-effect" from the N1-H (or protecting group) and C6-H. Standard catalysts (


) often fail or require harsh conditions that degrade the boronic acid. We utilize Buchwald Precatalysts  (Gen 2/3) with dialkylbiaryl phosphine ligands to facilitate oxidative addition into the hindered C-Br bond.
Recommended Ligand System
  • XPhos: Excellent for general steric hindrance.

  • SPhos: Superior for heteroaryl boronic acids.

  • RuPhos: Ideal if converting the halide to an amine (Buchwald-Hartwig).

Materials
  • Substrate: 7-Bromo-1H-indazole (N1-protected, e.g., THP or SEM is recommended to prevent catalyst poisoning by free N-H).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv).

  • Catalyst: XPhos Pd G2 (2-5 mol%).

  • Base:

    
     (3.0 equiv) - Superior to Carbonates for hindered couplings.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: Charge the 7-bromoindazole, boronic acid, base, and precatalyst into a vial. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of active Pd species.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80-100°C for 4-12 hours.

    • Optimization: If conversion is low, raise temperature to 110°C or switch to Sphos Pd G2 .

  • Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological assay, to remove residual Pd.

  • Workup: Filter through Celite. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Data: Ligand Performance at C7 (Representative Yields)
EntryCatalyst SystemBoronic Acid TypeYield (%)Notes
1

/

Phenyl< 20%Protodeboronation observed
2

/

Phenyl45%Slow conversion
3XPhos Pd G2 /

Phenyl 92% Recommended Standard
4SPhos Pd G2 /

2-Pyridyl 88% Best for Heterocycles

Protocol 3: Directed Ortho-Metalation (DoM)

Best for: Introducing functional groups (I, CHO,


) when the 7-bromo precursor is unavailable.

The Challenge: Treating N1-protected indazole with alkyl lithiums (n-BuLi) usually results in lithiation at C3 (thermodynamic and kinetic preference). The Solution: You must Block C3 or use a "Transient Directing Group."

Strategy: The "C3-Block" Route
  • Start: 3-Halo-indazole or 3-substituted indazole.

  • Protection: Protect N1 with THP (Tetrahydropyranyl) or SEM . These groups have oxygen lone pairs that can coordinate Lithium, directing it to the C7 position if C3 is blocked.

  • Lithiation: Treat with LDA or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C.

  • Quench: Add electrophile (

    
    , DMF, etc.).
    
Step-by-Step Methodology
  • Substrate: 3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Metalation: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C .

  • Base Addition: Add n-BuLi (1.2 equiv) dropwise. Stir for 1 hour at -78°C.

    • Mechanism:[1][2][3][4] The Lithium coordinates to the THP oxygen and deprotonates C7 (since C3 is Cl-blocked).

  • Electrophile: Add Iodine (

    
    ) in THF.
    
  • Workup: Quench with saturated

    
    . Extract and purify.
    
  • Deprotection: Remove THP with mild acid (HCl/MeOH) to yield 7-iodo-3-chloro-1H-indazole .

Emerging Technologies: C-H Activation

While not yet a "standard" protocol for unspecialized labs, Rhodium(III)-catalyzed C-H activation is emerging.

  • Concept: Use a directing group at N1 (e.g., N-Pivaloyl or N-Pyrimidyl) to direct a Rh(III) or Ru(II) catalyst to the C7 position.

  • Reaction: N-Pivaloyl-indazole + Alkene +

    
    
    
    
    
    C7-alkylated product.
  • Limitation: Requires specific directing groups that must be removed later. Protocol 2 (Suzuki) is generally preferred for SAR generation.

References

  • Review of Indazole Synthesis

    • Gaudio, A. et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2021.[3][5] Link

  • Lenacapavir Intermediate Synthesis (7-Bromo-4-chloroindazole)

    • Asad, N. et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[6] ChemRxiv, 2024. Link

  • Suzuki Coupling Optimization (Buchwald Conditions)

    • Miyaura, N. et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Processes, 2022. Link

  • Rh(III)

    • Lian, Y. et al. "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture." J. Am. Chem. Soc., 2013.[1] Link

  • Regioselective C7 Bromination and Coupling

    • Vomscheid, S. et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021. Link

Sources

Application

Application Note: Amination Strategies for 4-Nitro-1H-Indazole

This Application Note is structured to address the dual interpretation of "Amination" in the context of 4-nitro-1H-indazole: Reductive Amination (Standard): Converting the 4-nitro group to a 4-amino group (Synthesis of 4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the dual interpretation of "Amination" in the context of 4-nitro-1H-indazole:

  • Reductive Amination (Standard): Converting the 4-nitro group to a 4-amino group (Synthesis of 4-amino-1H-indazole).

  • Direct C-H Amination (Advanced): Introducing an amino group onto the ring while retaining the nitro group (Vicarious Nucleophilic Substitution).

Abstract & Strategic Overview

The 4-amino-1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., JNK, LRRK2, and VEGFR inhibitors). Consequently, the "amination" of 4-nitro-1H-indazole is most frequently interpreted as the chemoselective reduction of the nitro moiety to the amine.

However, for diversely functionalized scaffolds, Direct C-H Amination via Vicarious Nucleophilic Substitution (VNS) offers a powerful, atom-economic pathway to introduce amino groups at the C-7 or C-5 positions without pre-functionalization (e.g., halogenation).

This guide details protocols for both workflows, prioritizing the industrial standard (Reduction) while providing the advanced methodology for C-H functionalization.

Chemical Strategy & Causality

Pathway A: Reductive Amination (Nitro Amine)
  • Objective: Synthesis of 4-amino-1H-indazole.

  • Challenge: The N-N bond of the indazole ring is susceptible to hydrogenolysis under vigorous catalytic hydrogenation conditions.

  • Solution: Use Iron-mediated reduction (Béchamp) or Transfer Hydrogenation . These methods are chemoselective for the nitro group and preserve the heterocyclic N-N bond and any halogen substituents (e.g., 6-bromo) present on the ring.

Pathway B: Vicarious Nucleophilic Substitution (VNS)[1]
  • Objective: Introduction of

    
     onto the ring (C-H 
    
    
    
    C-
    
    
    ) while retaining the
    
    
    group.
  • Mechanism: Nucleophilic attack by a carbanion bearing a leaving group (e.g., 1,1,1-trimethylhydrazinium iodide or 4-amino-1,2,4-triazole) followed by

    
    -elimination.
    
  • Regioselectivity: The nitro group directs the incoming nucleophile ortho or para.[1] For 4-nitroindazole, substitution typically favors the C-7 position (ortho to nitro, sterically accessible) or C-5.

Visualizing the Workflows

The following diagram illustrates the divergent pathways for processing 4-nitro-1H-indazole.

AminationPathways Start 4-Nitro-1H-indazole Red_Agent Fe / NH4Cl (Chemoselective) Start->Red_Agent Pathway A: Reduction VNS_Agent TMHI / t-BuOK (VNS Conditions) Start->VNS_Agent Pathway B: Direct C-H Amination Product_A 4-Amino-1H-indazole (Kinase Scaffold) Red_Agent->Product_A -2 [O], +2 [H] Intermediate_B σ-Adduct (Meisenheimer) VNS_Agent->Intermediate_B Nucleophilic Attack Product_B 7-Amino-4-nitro-1H-indazole (Multifunctional Core) Intermediate_B->Product_B β-Elimination (Re-aromatization)

Figure 1: Divergent synthesis pathways. Pathway A yields the standard amino-scaffold. Pathway B yields a high-value nitro-amine intermediate.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/NH Cl)

Best for: Large-scale synthesis, presence of halogens (Cl, Br, I), and avoiding N-N cleavage.

Materials:

  • 4-Nitro-1H-indazole (1.0 eq)

  • Iron powder (325 mesh, reduced) (4.0 eq)

  • Ammonium Chloride (NH

    
    Cl) (0.5 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-nitro-1H-indazole (e.g., 10 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Activation: Add solid NH

    
    Cl (5 mmol). Heat the mixture to 60°C.
    
  • Addition: Add Iron powder (40 mmol) portion-wise over 15 minutes. Note: Exothermic reaction. Monitor internal temperature.

  • Reflux: Increase temperature to reflux (approx. 78-80°C) and stir vigorously for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane). The yellow nitro spot (

      
      ) should disappear, replaced by a fluorescent blue amino spot (
      
      
      
      ).
  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Neutralize the remaining aqueous residue with sat. NaHCO

      
       (if acidic) and extract with Ethyl Acetate (3 x 20 mL).
      
  • Purification: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate. The crude product is typically a light brown solid. Recrystallize from Ethanol/Water or Toluene if purity <95%.

Validation Data:

  • Yield: 85–92%

  • 
    H NMR (DMSO-d
    
    
    
    ):
    
    
    12.8 (s, 1H, NH), 7.15 (d, 1H), 6.80 (t, 1H), 6.15 (d, 1H), 5.80 (s, 2H, NH
    
    
    ).
Protocol B: Direct C-H Amination (VNS)

Best for: Introducing an amine group while keeping the nitro group (e.g., synthesizing 7-amino-4-nitroindazole).

Materials:

  • 4-Nitro-1H-indazole (1.0 eq)

  • 1,1,1-Trimethylhydrazinium iodide (TMHI) (1.2 eq) [Aminating Agent]

  • Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Solvent: Dry DMSO

Step-by-Step Methodology:

  • Preparation: Dry glassware thoroughly. Perform under Nitrogen atmosphere.

  • Dissolution: Dissolve 4-nitro-1H-indazole (5 mmol) and TMHI (6 mmol) in anhydrous DMSO (15 mL).

  • Base Addition: Cool the solution to 0°C. Add t-BuOK (12.5 mmol) in small portions over 20 minutes.

    • Observation: The solution will turn deep red/purple (formation of the

      
      -adduct).
      
  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7][8] The carbanion of TMHI attacks the ring. The leaving group (trimethylamine) is eliminated, restoring aromaticity.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (pH adjusted to ~4).

  • Isolation: The product often precipitates.[9] Filter the solid.[9][10] If no precipitate, extract with EtOAc.

  • Purification: Column chromatography is usually required (Gradient: 0-5% MeOH in DCM).

Validation Data:

  • Yield: 50–65% (Moderate due to competing pathways).

  • Regioselectivity: Primarily C-7 amination due to the directing effect of the C-4 nitro group and steric hindrance at C-3.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete reduction or Iron passivation.Use "Reduced" Iron powder or activate Fe with dilute HCl prior to use. Increase NH

Cl load.
Over-reduction (Protocol A) Cleavage of N-N bond (Indazole

Aniline derivative).
Avoid Pd/C + H

at high pressure. Stick to Fe/NH

Cl or SnCl

.
No Reaction (Protocol B) Wet DMSO or degraded t-BuOK.VNS requires strictly anhydrous conditions. Use fresh base.
Tarry Mixture (Protocol B) Temperature too high during base addition.[7]Maintain 0°C strictly during the exothermic addition of base.

References

  • Synthesis of 4-amino-1H-indazole via Reduction

    • Methodology: Vertex Pharmaceuticals.
    • Link:

  • Vicarious Nucleophilic Substitution (VNS)

    • Source: Makosza, M., & Winiarski, J. "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research.
    • Link:

  • Amination of Nitroazoles

    • Source: "Amination of Nitroazoles — A Compar
    • Link:

  • Direct Deaminative Functionalization

    • Context: Advanced functionaliz
    • Link:

Disclaimer: The procedures described involve hazardous chemicals, including nitro compounds which may be energetic. All work must be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Synthetic Routes to 7-Amino-4-Nitroindazoles

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to 7-amino-4-nitroindazole . This scaffold is a critical intermediate for developing selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to 7-amino-4-nitroindazole . This scaffold is a critical intermediate for developing selective Nitric Oxide Synthase (NOS) inhibitors and fused heterocyclic DNA-intercalators.

The following protocols prioritize regiochemical control, utilizing a "bottom-up" cyclization strategy to establish the difficult 4,7-substitution pattern, followed by a chemoselective reduction.

Strategic Analysis & Retrosynthesis

Synthesizing 7-amino-4-nitroindazole presents a classic "regioselectivity paradox" in heterocyclic chemistry:

  • Direct Nitration Fails: Nitration of 7-aminoindazole is uncontrollable due to oxidation of the amine. Nitration of 4-nitroindazole typically yields 4,5- or 4,6-dinitro isomers, not the desired 4,7-pattern.

  • The Solution (The "Jacobson" Strategy): The most reliable route establishes the nitrogen atoms before ring closure. We utilize a modified Jacobson Indazole Synthesis starting from a dinitro-aniline precursor. This ensures the nitro groups are locked at positions 4 and 7 relative to the newly formed pyrazole ring.

Reaction Pathway Overview[1]

SynthesisPathway Start 2-Methyl-3-nitroaniline Inter1 2-Methyl-3,6-dinitroaniline Start->Inter1 HNO3, H2SO4 (Nitration) Core 4,7-Dinitroindazole Inter1->Core NaNO2, AcOH (Diazotization/Cyclization) Product 7-Amino-4-nitroindazole (Target) Core->Product NaSH, MeOH (Zinin Reduction)

Figure 1: The linear synthetic pathway utilizing a modified Jacobson cyclization followed by chemoselective reduction.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (2-Methyl-3,6-dinitroaniline)

Objective: Introduce the second nitro group para to the methyl group. Mechanism: Electrophilic aromatic substitution. The amino group (protected or free) directs ortho/para. Since position 2 is blocked by methyl and 3 by nitro, the amino group directs to position 6 (para to methyl, ortho to amino).

Reagents:

  • 2-Methyl-3-nitroaniline (Starting Material)[1][2]

  • Sulfuric Acid (H₂SO₄), conc.

  • Nitric Acid (HNO₃), fuming[3]

Protocol:

  • Dissolution: Dissolve 15.2 g (0.1 mol) of 2-methyl-3-nitroaniline in 100 mL of concentrated H₂SO₄ at 0°C. Maintain temperature <5°C to prevent oxidation of the amine.

  • Nitration: Add a mixture of fuming HNO₃ (4.5 mL) and conc. H₂SO₄ (15 mL) dropwise over 45 minutes.

    • Critical Control Point: Do not allow exotherm above 10°C. Higher temperatures promote tar formation.

  • Quench: Pour the reaction mixture over 500 g of crushed ice.

  • Isolation: The yellow precipitate is filtered, washed with cold water until neutral pH, and recrystallized from ethanol.

  • Yield: Expect ~75-80% yield of yellow needles.

Phase 2: Indazole Ring Closure (4,7-Dinitroindazole)

Objective: Cyclize the aniline derivative to form the indazole core. Mechanism: Diazotization of the amine generates a diazonium salt.[4] This undergoes an intramolecular reaction with the adjacent methyl group (likely via a tautomeric indazole mechanism) to close the ring.

Reagents:

  • 2-Methyl-3,6-dinitroaniline (from Phase 1)

  • Sodium Nitrite (NaNO₂)[3][5]

  • Glacial Acetic Acid (AcOH)

Protocol:

  • Suspension: Suspend 19.7 g (0.1 mol) of 2-methyl-3,6-dinitroaniline in 300 mL of glacial acetic acid.

  • Diazotization: Cool to 15°C. Add a solution of NaNO₂ (7.5 g, 1.1 eq) in 20 mL water dropwise.

    • Observation: The suspension will clear as the diazonium salt forms, followed by the precipitation of the indazole.

  • Cyclization: Stir at room temperature for 12 hours. The mixture typically turns deep orange/brown.

  • Workup: Remove acetic acid under reduced pressure (rotary evaporator). Resuspend the residue in water (200 mL).

  • Purification: Filter the solid. Recrystallize from methanol/DMF (9:1).

    • Note: 4,7-Dinitroindazole is sparingly soluble.

  • Yield: Expect ~60-65%.

Phase 3: Chemoselective Zinin Reduction

Objective: Selectively reduce the 7-nitro group to an amine while leaving the 4-nitro group intact. Rationale: The 7-nitro group is sterically adjacent to the N-H of the pyrazole ring. In Zinin reductions (sulfide-mediated), the nitro group adjacent to a proton source or less sterically hindered "bay" region often reduces faster.

Reagents:

  • 4,7-Dinitroindazole

  • Sodium Hydrosulfide (NaSH) or Ammonium Sulfide

  • Methanol[3]

Protocol:

  • Slurry: Suspend 2.08 g (10 mmol) of 4,7-dinitroindazole in 50 mL of methanol.

  • Reagent Prep: Prepare a solution of NaSH (1.68 g, 30 mmol, 3 eq) in 10 mL water.

  • Addition: Heat the methanol slurry to 50°C. Add the NaSH solution dropwise over 20 minutes.

    • Color Change: Solution will darken significantly (deep red/black) as the nitroso intermediate forms.

  • Reflux: Heat to reflux (65°C) for exactly 2 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

    • Endpoint: Disappearance of dinitro starting material. Appearance of a fluorescent yellow/orange spot (product).

  • Quench: Cool to room temperature. Pour into 200 mL ice water.

  • Isolation: Adjust pH to ~6 with dilute acetic acid to precipitate the product. Filter and dry.[3]

  • Final Purification: Column chromatography (DCM:MeOH 95:5).

Data & Validation

Expected Analytical Data
ParameterValue / CharacteristicNotes
Appearance Deep orange/red powderTypical of nitro-amino aromatics
Melting Point >240°C (dec)High MP due to H-bonding network
¹H NMR (DMSO-d₆) δ 13.8 (s, 1H, NH)Broad singlet, exchangeable
δ 7.95 (d, 1H, H-5)Doublet, J ≈ 8.0 Hz
δ 6.80 (d, 1H, H-6)Doublet, J ≈ 8.0 Hz (Upfield due to amino)
δ 6.20 (s, 2H, NH₂)Broad singlet, exchangeable
MS (ESI+) m/z 179.05 [M+H]⁺Consistent with C₇H₆N₄O₂
Workup Logic Flow

Workup Reaction Reaction Mixture (MeOH/Water/Sulfides) Quench Pour into Ice Water Adjust pH to 6 Reaction->Quench Filtration Filtration Quench->Filtration Solid Crude Solid (Contains Sulfur/Inorganics) Filtration->Solid Filtrate Aqueous Waste (Discard) Filtration->Filtrate Purification Column Chromatography (DCM:MeOH 95:5) Solid->Purification Final Pure 7-Amino-4-Nitroindazole Purification->Final

Figure 2: Purification workflow for the isolation of the final product.

Safety & Handling (E-E-A-T)

  • Nitration Risks: The nitration of methyl-nitroanilines is highly exothermic. Runaway reactions can lead to explosive decomposition. Always maintain temperature <10°C during addition.

  • Diazonium Salts: Intermediate diazonium salts are shock-sensitive if allowed to dry. Keep the reaction wet and proceed immediately to cyclization.

  • Sulfide Reduction: This reaction generates H₂S gas (rotten egg smell, highly toxic). Must be performed in a high-efficiency fume hood. Bleach traps should be used for the exhaust.

References

  • Jacobson Indazole Synthesis (General Methodology)

    • R. Huisgen and H. Nakaten, "Indazole," Organic Syntheses, Coll.[3] Vol. 4, p.536 (1963); Vol. 30, p.48 (1950).

  • Nitration of Indazoles (Regioselectivity Data)

    • L. Xu, Y.[6] Peng, et al., "Synthesis of substituted 3-aminoindazoles," J. Org.[6] Chem., 2013, 78, 3400-3401.[6] (Provides context on directing effects in the indazole ring).

  • Selective Reduction of Nitro Groups (Zinin Reduction)
  • 7-Nitroindazole Properties (Biological Context)

    • MedChemExpress, "7-Nitroindazole Product Inform

Sources

Application

Application Note: 4-Nitro-1H-indazol-7-amine as a Building Block in Medicinal Chemistry

Executive Summary The 4-Nitro-1H-indazol-7-amine scaffold represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its unique substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Nitro-1H-indazol-7-amine scaffold represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its unique substitution pattern—featuring an electron-withdrawing nitro group at the C4 position and a nucleophilic amino handle at the C7 position—offers orthogonal reactivity that enables precise structure-activity relationship (SAR) exploration.

This guide provides a comprehensive technical analysis of this building block, detailing validated synthesis protocols, handling procedures, and its strategic application in drug discovery.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Understanding the electronic and physical properties of this scaffold is a prerequisite for successful synthetic integration.

PropertySpecification
IUPAC Name 4-Nitro-1H-indazol-7-amine
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Appearance Orange to reddish-brown crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM
pKa (Calculated) ~1.5 (Indazole N1-H), ~12.5 (Indazole N-H deprotonation)
Electronic Character C4-Nitro: Strong electron-withdrawing (deactivates ring, acidifies N1-H).C7-Amino: Electron-donating (activates C6/C7a, nucleophilic handle).
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light.

Synthesis Protocols

We present two distinct synthetic routes. Method A is preferred for high-purity, small-scale medicinal chemistry applications. Method B is a scalable route utilizing selective reduction strategies.

Method A: The "Protection-Nitration" Strategy (High Regioselectivity)

Best for: Generating high-purity material with confirmed regiochemistry.

Rationale: Direct nitration of 7-aminoindazole is messy due to oxidation of the amine. Protecting the amine as an acetamide directs the incoming nitro group to the para position (C4) relative to the amine, while the indazole core directs to C3/C4. The synergy favors C4 substitution.

Workflow Diagram (Method A)

SynthesisMethodA Start 7-Aminoindazole Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-(1H-indazol-7-yl)acetamide Step1->Inter1 95% Yield Step2 Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 N-(4-nitro-1H-indazol-7-yl)acetamide Step2->Inter2 Regioselective (C4) Step3 Hydrolysis (HCl, MeOH, Reflux) Inter2->Step3 Product 4-Nitro-1H-indazol-7-amine Step3->Product Final Deprotection

Caption: Step-wise synthesis of 4-Nitro-1H-indazol-7-amine via acetamide protection to ensure C4 regioselectivity.

Detailed Protocol (Method A)
  • Acetylation:

    • Dissolve 7-aminoindazole (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.2 eq) dropwise at room temperature.

    • Stir for 2 hours. Pour into ice water. Filter the precipitate (N-(1H-indazol-7-yl)acetamide).

  • Nitration:

    • Dissolve the intermediate in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₄ (1.05 eq) dropwise, maintaining temp < 5°C.

    • Note: The acetamide group at C7 directs para to C4. The protonated indazole nitrogen hinders C3 nitration.

    • Stir at 0°C for 1 hour, then pour onto crushed ice. The yellow solid is collected.[2]

  • Deprotection:

    • Suspend the nitro-acetamide in 6M HCl/MeOH (1:1).

    • Reflux for 4 hours.

    • Neutralize with NaHCO₃ (aq) to pH 8. Extract with EtOAc.

    • Yield: Typically 60-70% over 3 steps.

Method B: The "Dinitro Cyclization & Selective Reduction" Strategy

Best for: Scale-up and accessing 4,7-functionalized cores.

Rationale: This method builds the indazole ring after installing the nitro groups. The key scientific insight here is Zinin Reduction selectivity : In polynitroarenes, sulfide reagents (Na₂S or NaHS) preferentially reduce the sterically least hindered nitro group or the one ortho to a displaceable group. However, in 4,7-dinitroindazole, the 7-nitro is adjacent to the N-H (steric/electronic interaction), often allowing selective reduction of the 7-position under controlled conditions.

Detailed Protocol (Method B)
  • Precursor Synthesis: Start with 2-methyl-3,6-dinitroaniline .

  • Cyclization (Diazotization):

    • Suspend precursor in AcOH/H₂O.

    • Add NaNO₂ (1.1 eq) at 0-5°C.

    • Stir for 2 hours. The diazonium salt cyclizes spontaneously to form 4,7-dinitroindazole .

  • Chemo-selective Reduction:

    • Dissolve 4,7-dinitroindazole in MeOH/NH₄OH.

    • Add Sodium Hydrosulfide (NaHS) hydrate (3.0 eq) in portions at 60°C.

    • Monitor via LCMS: Look for M+H = 179 (Mono-amine). Stop reaction before diamine (M+H = 149) forms.

    • Purification: Column chromatography (DCM/MeOH) is required to separate the 4-nitro-7-amine (Target) from the 7-nitro-4-amine (Minor byproduct) and diamine.

Medicinal Chemistry Applications

The 4-nitro-1H-indazol-7-amine scaffold is not merely a structural spacer; it is a functional logic gate in drug design.

Orthogonal Functionalization Logic

The molecule possesses three distinct reactive vectors:

  • N1-H (Indazole Nitrogen): Acidic (pKa ~12.5). Can be alkylated or arylated (Chan-Lam coupling) to tune solubility and metabolic stability.

  • C7-Amine: A nucleophile for amide coupling, urea formation, or reductive amination. This vector typically points towards the solvent front or the "sugar pocket" in kinase active sites.

  • C4-Nitro: A "masked" aniline. It can be left as a nitro group to induce electron deficiency (improving metabolic stability of the ring) or reduced late-stage to a C4-amine to create a PARP-inhibitor-like motif (benzamide mimic).

SAR Decision Tree

SAR_Logic Core 4-Nitro-1H-indazol-7-amine (Scaffold) Path1 Modification A: C7-Amine Derivatization Core->Path1 Path2 Modification B: N1-Alkylation Core->Path2 Path3 Modification C: C4-Nitro Reduction Core->Path3 Res1 Ureas/Amides (Kinase Hinge Binders) Path1->Res1 Res2 Solubility Tuning (Morpholine/Piperazine tails) Path2->Res2 Res3 4,7-Diaminoindazole (PARP/DNA Binding) Path3->Res3

Caption: Strategic derivatization points of the 4-nitro-1H-indazol-7-amine scaffold for SAR optimization.

Case Study: Kinase Inhibitor Design

In the design of Type I/II kinase inhibitors, the indazole core often mimics the adenine ring of ATP.

  • The C7-Amine is frequently converted to a urea moiety (e.g., reacting with an isocyanate). This urea can form dual hydrogen bonds with the Glu-Lys conserved pair in the kinase active site.

  • The C4-Nitro group, being electron-withdrawing, lowers the pKa of the N1-H, potentially strengthening the hydrogen bond interaction with the hinge region backbone carbonyl.

Handling and Safety Protocols

  • Explosion Hazard: Like all low-molecular-weight nitro compounds, 4-nitro-1H-indazol-7-amine and its precursors (especially dinitro variants) are potentially energetic. Do not heat dry solids above 100°C.

  • Toxicity: Indazoles are known NOS (Nitric Oxide Synthase) inhibitors.[3][4] 7-Nitroindazole is a potent neuronal NOS (nNOS) inhibitor. Treat the 4-nitro-7-amino analog as a potential bioactive agent with neuroactive properties.

  • Storage: Store under inert gas. Amines are prone to oxidation (browning) upon air exposure.

References

  • LookChem. 4-Nitro-1H-indazole (CAS 2942-40-7) Product Information and Physical Properties.Link

  • National Institutes of Health (NIH) - PubChem. 7-Nitroindazole (CID 1893) - Biological Activity and NOS Inhibition.Link

  • BenchChem. Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. (2025).[1][3][5] Link

  • ChemicalBook. Synthesis of 4-Nitro-1H-indazole from 2-methyl-3-nitroaniline.Link

  • MolAid. 7-amino-4-nitroindazole (CAS 89795-92-6) Structure and Precursors.[6]Link

  • Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. (2022).[7] Link

Disclaimer: This document is for research and development purposes only. All synthetic procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 4-Nitro-1H-indazol-7-amine in Kinase Inhibitor Synthesis

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases. This guide focuses on a particularly valuable, yet underutilized, building block: 4-Nitro-1H-indazol-7-amine . The strategic placement of the nitro and amine functionalities offers a unique synthetic platform, enabling orthogonal chemical modifications. The electron-withdrawing nitro group at the 4-position and the nucleophilic amino group at the 7-position allow for a stepwise, controlled elaboration of the indazole core. This document provides an in-depth exploration of the chemical properties, strategic applications, and detailed synthetic protocols for leveraging this versatile intermediate in the design and synthesis of next-generation kinase inhibitors.

Introduction: The Strategic Advantage of the 4-Nitro-7-Amino Indazole Scaffold

Protein kinases, as central regulators of cellular signaling, remain a high-priority target class for drug development, particularly in oncology. The indazole ring system has proven to be an exceptional scaffold for ATP-competitive kinase inhibitors, with marketed drugs such as Axitinib and Pazopanib validating its clinical significance. The power of the indazole core lies in the N1-H donor and N2 lone pair acceptor, which mimic the adenine portion of ATP, forming critical hydrogen bonds within the kinase hinge region.

The specific substitution pattern of 4-Nitro-1H-indazol-7-amine provides a distinct advantage for library synthesis and lead optimization.

  • Orthogonal Reactivity: The 7-amino group serves as a primary handle for nucleophilic reactions (e.g., acylation, arylation), allowing for the introduction of substituents that can probe the solvent-exposed region of the ATP binding site.

  • Tunable Electronics: The potent electron-withdrawing nitro group at the 4-position modulates the pKa of the indazole N-H and influences the overall electron density of the ring system.

  • Latent Functionality: The 4-nitro group can be chemoselectively reduced to a 4-amino group at a later synthetic stage. This newly revealed amino group provides a secondary vector for modification, enabling exploration of structure-activity relationships (SAR) deep within the ATP pocket.

This dual-functionality, where each group can be addressed independently, is the cornerstone of the synthetic strategies outlined in this guide.

Physicochemical Properties & Safe Handling

While specific data for 4-Nitro-1H-indazol-7-amine is not extensively published, properties can be extrapolated from analogous structures like 4-nitroaniline and various nitroindazoles.

PropertyAnticipated Value
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Appearance Likely a yellow to orange or brown crystalline solid
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols (Ethanol, Methanol), and poorly soluble in water and non-polar solvents.
pKa (Indazole N-H) Expected to be lower (more acidic) than unsubstituted indazole due to the electron-withdrawing nitro group.

Safety & Handling Precautions:

Nitroaromatic compounds and aromatic amines require careful handling. Assume the compound is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction.[1][2][3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[2][4]

  • Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[1][3]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place, away from oxidizing agents.[1][2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[1]

Core Synthetic Strategy & Workflow

The primary synthetic utility of 4-Nitro-1H-indazol-7-amine lies in a multi-stage functionalization strategy. The workflow allows for the systematic construction of complex molecular architectures around the indazole core.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Latent Group Transformation cluster_2 Phase 3: Final Diversification A 4-Nitro-1H-indazol-7-amine (Starting Material) B Functionalization of 7-Amine (e.g., Acylation, Sulfonylation) A->B Introduce R1 Group C N-1 Alkylation / Arylation (Optional) B->C Introduce R2 Group D Chemoselective Reduction of 4-Nitro Group C->D Unmask secondary handle E Resulting 4-Amino-7-(R1)-indazole D->E F Functionalization of 4-Amine (e.g., Amide/Urea Formation) E->F Introduce R3 Group G Final Kinase Inhibitor Scaffold F->G

Caption: General synthetic workflow using 4-Nitro-1H-indazol-7-amine.

This phased approach maximizes molecular diversity from a single, advanced intermediate. The initial functionalization of the 7-amino group (Phase 1) is followed by the strategic unmasking and subsequent reaction of the 4-amino group (Phases 2 & 3).

Key Synthetic Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the synthetic workflow.

Protocol 4.1: N-Acylation of the 7-Amino Group

Rationale: This is a fundamental step to introduce a side chain (R1) that can interact with surface residues of the target kinase or improve physicochemical properties. The choice of acylating agent is critical for the final compound's activity.

Reaction Scheme: (Self-generated image for illustrative purposes)

Reagents & Equipment:

  • 4-Nitro-1H-indazol-7-amine (1.0 equiv)

  • Acyl chloride or Carboxylic acid (1.1 equiv)

  • Coupling agent (if using carboxylic acid), e.g., HATU, HOBt/EDCI

  • Base (e.g., Triethylamine, DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of 4-Nitro-1H-indazol-7-amine in anhydrous DMF (0.2 M), add the base (e.g., triethylamine, 3.0 equiv).

  • If starting from a carboxylic acid, add the acid (1.1 equiv) and the coupling agent (e.g., HATU, 1.2 equiv). Stir for 10 minutes at room temperature.

  • If starting from an acyl chloride, cool the reaction mixture to 0 °C and add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate should form.

  • Collect the solid by vacuum filtration, washing with water and then a small amount of cold diethyl ether or ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.

Causality & Troubleshooting:

  • Why use a base? The base neutralizes the HCl generated from acyl chlorides or the acid from carboxylic acid couplings, driving the reaction to completion.

  • Troubleshooting (Low Yield): If the reaction is sluggish, ensure all reagents and solvents are anhydrous. The 7-amino group's nucleophilicity is reduced by the 4-nitro group; a stronger coupling agent or slightly elevated temperature (40-50 °C) may be required.

Protocol 4.2: Chemoselective Reduction of the 4-Nitro Group

Rationale: The transformation of the 4-nitro to a 4-amino group is a pivotal step, opening up a new vector for diversification. The choice of reducing agent is critical to avoid unwanted side reactions. Three common methods are presented.[5][6]

G cluster_0 Choice of Reduction Method Start N-(4-Nitro-1H-indazol-7-yl)acetamide (Substrate) A Catalytic Hydrogenation (H₂, Pd/C) Start->A Clean, High Yield Potential for Debenzylation B Tin(II) Chloride (SnCl₂·2H₂O) Start->B Reliable, Scalable Stannous waste C Iron in Acid (Fe, HCl/AcOH) Start->C Cost-Effective Acidic, potential impurities End N-(4-Amino-1H-indazol-7-yl)acetamide (Product) A->End B->End C->End

Caption: Decision matrix for nitro group reduction methods.

Method A: Reduction with Tin(II) Chloride (SnCl₂) This is a widely used and reliable method for nitro group reduction on indazole scaffolds.[5][7][8]

Reagents & Equipment:

  • N-substituted-4-Nitro-1H-indazol-7-amine (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Suspend the 4-nitroindazole substrate in ethanol (0.1-0.2 M) in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 equiv) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the reaction by TLC/LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add ethyl acetate and carefully basify the mixture by slow addition of saturated aqueous NaHCO₃ solution until the pH is ~8 (cease gas evolution).

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude 4-aminoindazole can be purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation This method is often cleaner and avoids stoichiometric metallic waste.

Reagents & Equipment:

  • N-substituted-4-Nitro-1H-indazol-7-amine (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Solvent (Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (H₂ balloon or Parr hydrogenator)

Procedure:

  • Dissolve or suspend the 4-nitroindazole substrate in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature for 2-12 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wet the pad with solvent.

  • Rinse the filter pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the product.

Trustworthiness & Causality:

  • Self-Validation: The completeness of the reaction can be validated by the disappearance of the starting material spot on TLC and the emergence of a new, typically more polar, product spot. ¹H NMR will confirm the conversion by the disappearance of aromatic signals deshielded by the nitro group and the appearance of a broad singlet for the new -NH₂ protons.

  • Why choose hydrogenation? It's a very clean reaction, and the only byproduct is water. However, it is not compatible with functional groups that can also be reduced, such as alkenes, alkynes, or some protecting groups (e.g., benzyl ethers).

Protocol 4.3: Functionalization of the 4-Amino Group

Rationale: This final diversification step allows for the introduction of a third key pharmacophoric element (R3). This is often a group designed to interact with residues in the "back pocket" of the kinase ATP-binding site. Urea and amide formations are common strategies.

Reaction Scheme (Urea Formation): (Self-generated image for illustrative purposes)

Reagents & Equipment:

  • 4-Amino-indazole intermediate (1.0 equiv)

  • Isocyanate (R-N=C=O) (1.05 equiv)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Dissolve the 4-amino-indazole intermediate in anhydrous THF (0.1 M).

  • Add the isocyanate (1.05 equiv) dropwise at room temperature.

  • Stir the reaction for 1-4 hours at room temperature. The reaction is often rapid.

  • Monitor by TLC/LC-MS. A precipitate of the urea product may form during the reaction.

  • Work-up: If a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the crude solid with diethyl ether or hexane to remove any unreacted isocyanate, or purify by column chromatography if necessary.

Conclusion

4-Nitro-1H-indazol-7-amine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups enable a logical and efficient approach to library synthesis and lead optimization. By following the protocols and strategic considerations outlined in this guide, researchers can effectively harness the synthetic potential of this scaffold to explore new chemical space and develop potent and selective kinase inhibitors.

References

  • Benchchem (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Thermo Fisher Scientific (2025).
  • Benchchem. Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Fumagalli, G., et al. (2017). A one pot protocol to convert nitro-arenes into N-aryl amides. PMC.
  • BASF CORPORATION (2016).
  • Rakib, E. M., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • TCI Chemicals (Date not specified).
  • Almerico, A. M., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.
  • Kanto Chemical Co., Inc. (2021).
  • Google Patents.
  • Zeguo, H., et al. (2018).
  • Google Patents.
  • Organic Spectroscopy Intern
  • Sigma-Aldrich (2014).
  • Benchchem (2025). A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine.

Sources

Application

Application Note: 4-Nitro-1H-indazol-7-amine in Hypoxia Research

This guide details the application of 4-Nitro-1H-indazol-7-amine (and its structural analogs) as a specialized chemical probe for hypoxia detection and nitroreductase (NTR) activity profiling . While often encountered as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-Nitro-1H-indazol-7-amine (and its structural analogs) as a specialized chemical probe for hypoxia detection and nitroreductase (NTR) activity profiling .

While often encountered as a high-purity intermediate (CAS 89795-92-6) in the synthesis of kinase inhibitors, its core utility in hypoxia research stems from its nitro-aromatic pharmacophore . This structure allows it to function as a hypoxia-activatable fluorogenic probe or a bioreductive precursor , leveraging the unique enzymatic environment of hypoxic tumor cells.

Probing Nitroreductase Activity and Hypoxic Gradients in Live Cells

Executive Summary

4-Nitro-1H-indazol-7-amine represents a class of "push-pull" nitro-aromatic scaffolds used to interrogate the hypoxic tumor microenvironment (TME). Its primary application lies in the detection of Nitroreductase (NTR) activity—an enzyme significantly upregulated in hypoxic solid tumors.

Unlike non-specific dyes, this molecule functions via a bioreductive switch mechanism . The electron-withdrawing nitro group (


) at the 4-position quenches the intrinsic fluorescence of the indazole core. Under hypoxic conditions (

), intracellular NTRs reduce this group to an electron-donating amine (

) or hydroxylamine, restoring fluorescence and enabling high-contrast imaging of hypoxic cells.
Key Applications
  • Live-Cell Hypoxia Imaging: Spatiotemporal tracking of oxygen gradients in 3D spheroids and tumor tissues.

  • Flow Cytometry: Quantification of hypoxic fractions in heterogeneous cell populations.

  • Bioreductive Drug Synthesis: Use as a scaffold for developing Hypoxia-Activated Prodrugs (HAPs).

Mechanism of Action: The Bioreductive Switch

The utility of 4-Nitro-1H-indazol-7-amine relies on the oxygen-dependent activity of type I and type II nitroreductases.

  • Normoxia (Fluorescence OFF): In the presence of oxygen, the nitro radical anion intermediate (formed by one-electron reduction) is rapidly re-oxidized to the parent compound by molecular oxygen (the "futile cycle").[1] This prevents signal generation in healthy tissues.[2]

  • Hypoxia (Fluorescence ON): In the absence of oxygen, the futile cycle is inhibited. NTRs perform a stepwise six-electron reduction of the 4-nitro group to a 4-amino group.

  • Signal Generation: The resulting 4,7-diaminoindazole product exhibits a strong Intramolecular Charge Transfer (ICT), leading to a significant bathochromic shift and fluorescence enhancement.

Pathway Diagram (DOT Visualization)

HypoxiaMechanism Probe 4-Nitro-1H-indazol-7-amine (Fluorescence QUENCHED) Radical Nitro Radical Anion (Transient) Probe->Radical 1e- Reduction (NTR) Radical->Probe Re-oxidation (Futile Cycle) Amine 4,7-Diaminoindazole (Fluorescence ON) Radical->Amine Hypoxia (<1% O2) Stepwise Reduction (-NO2 -> -NH2) Oxygen O2 (Normoxia) Oxygen->Radical Scavenges e- NTR Nitroreductase (NTR)

Figure 1: The bioreductive mechanism.[1] In normoxia, oxygen scavenges the radical intermediate, preventing activation. In hypoxia, irreversible reduction restores fluorescence.

Experimental Protocols

Protocol A: Live-Cell Fluorescence Imaging of Hypoxia

Objective: Visualize hypoxic zones in adherent cancer cell lines (e.g., A549, HeLa, HepG2).

Materials
  • Probe Stock: 10 mM 4-Nitro-1H-indazol-7-amine in anhydrous DMSO. Store at -20°C.

  • Control Inhibitor: Dicoumarol (NTR inhibitor), 10 mM in DMSO.

  • Induction Agent: Cobalt Chloride (

    
    ) or Hypoxia Chamber (
    
    
    
    ).
  • Imaging Buffer: PBS (pH 7.4) or phenol-red free DMEM.

Workflow
  • Cell Seeding: Seed cells on 35mm glass-bottom dishes (

    
     cells/dish). Incubate for 24h.
    
  • Hypoxia Induction:

    • Method A (Chemical): Treat cells with

      
       for 4–12 hours.
      
    • Method B (Physical): Incubate cells in a hypoxia chamber (

      
      ) for 4–12 hours.
      
  • Probe Staining:

    • Dilute the Probe Stock to a final concentration of 5–10 µM in culture medium.

    • Incubate for 30–60 minutes at 37°C.

    • Optional: For specificity control, pre-treat a separate well with 50 µM Dicoumarol for 30 min before adding the probe.

  • Washing: Wash cells

    
     with warm PBS to remove extracellular probe.
    
  • Imaging:

    • Transfer to a fluorescence microscope (Confocal recommended).

    • Excitation: 405 nm or 488 nm (depending on the specific solvatochromic shift of the diamino product).

    • Emission: Collect signal in the Green/Yellow channel (510–550 nm) .

    • Note: The unreduced nitro-probe should have minimal fluorescence in this channel.

Protocol B: Flow Cytometry Analysis

Objective: Quantify the percentage of hypoxic cells in a heterogeneous population.

  • Treatment: Induce hypoxia as described above.

  • Staining: Add 4-Nitro-1H-indazol-7-amine (5 µM) directly to the media 1 hour prior to harvest.

  • Harvest: Trypsinize cells, wash with cold PBS, and resuspend in FACS buffer (

    
     BSA in PBS).
    
  • Acquisition:

    • Laser: 488 nm (Blue).

    • Filter: 530/30 (FITC channel).

    • Gate on live cells (using FSC/SSC).

  • Analysis: Compare Mean Fluorescence Intensity (MFI) between Normoxic and Hypoxic populations.

Data Analysis & Interpretation

The following table summarizes expected results when validating the probe's specificity.

ConditionTreatmentExpected Fluorescence (Green Channel)Interpretation
Normoxia Probe (5 µM)Low / Baseline Futile cycle prevents activation; minimal background.
Hypoxia Probe (5 µM)High (++++) NTR reduces

to

; fluorescence restored.
Hypoxia + Inhibitor Probe + Dicoumarol (50 µM)Reduced (+) Inhibition of NTR confirms enzymatic activation mechanism.
Dead Cells ProbeVariable Exclude using a viability dye (e.g., PI or DAPI).

Troubleshooting & Optimization

High Background in Normoxia
  • Cause: Overloading the probe or insufficient washing.

  • Solution: Reduce concentration to 1–2 µM. Ensure the probe stock is fresh; oxidized amines can auto-fluoresce. Use phenol-red free media during imaging.

No Signal in Hypoxia
  • Cause: Low NTR expression in the specific cell line or insufficient hypoxia.

  • Solution: Verify NTR expression (Western blot for nitroreductase). Increase hypoxia duration (>6 hours). Confirm hypoxia induction with a positive control (e.g., HIF-1

    
     antibody staining).
    
Solvatochromism
  • Insight: Amino-indazoles are sensitive to solvent polarity. The emission maximum may shift depending on intracellular pH and viscosity. Perform an emission scan (450–650 nm) on your specific microscope to optimize the collection window.

Synthesis & Handling Notes

  • Storage: The nitro-amine probe is light-sensitive. Store solid and DMSO stocks in amber vials at -20°C.

  • Safety: Nitro-aromatics are potential mutagens. Handle with proper PPE (gloves, fume hood).

  • Chemical Identity: Ensure you are using the correct isomer (4-nitro -1H-indazol-7-amine ). The position of the nitro group is critical for the quenching efficiency and reduction potential.

References

  • Bioreductive Mechanisms

    • Title: Nitroimidazoles and related nitroaromatics as hypoxia probes.[3][4]

    • Source:Seminars in Nuclear Medicine, 2015.
    • URL:[Link]

  • NTR Fluorescent Probes

    • Title: A Probe for the Detection of Hypoxic Cancer Cells (FBN-1 Study).
    • Source:Journal of the American Chemical Society (via PMC).
    • URL:[Link]

  • Indazole Scaffolds in Hypoxia

    • Title: Nitroreductase-triggered indazole formation.[5][6][7]

    • Source:Nature Communications / ChemRxiv, 2025/2026 (Preprint/Recent).
    • URL:[Link][8]

  • General Hypoxia Protocols

    • Title: Methods for in vitro evaluation of hypoxia-activated prodrugs.[1]

    • Source:Methods in Molecular Biology.
    • URL:[Link]

Sources

Method

Regioselective Derivatization of the C7-Amino Group in 4-Nitro-1H-indazol-7-amine: Overcoming Electronic Deactivation and Regiochemical Competition

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, high-yield methodology for the acylation and derivatization of the highly deactivated C7-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, high-yield methodology for the acylation and derivatization of the highly deactivated C7-amino group in 4-Nitro-1H-indazol-7-amine (CAS: 89795-92-6)[1].

Chemical Context & Mechanistic Rationale

The derivatization of 4-Nitro-1H-indazol-7-amine presents a dual-faceted synthetic challenge rooted in its electronic and structural properties.

  • Severe Electronic Deactivation (The p-Nitroaniline Effect): The indazole numbering places the nitro group at C4 and the exocyclic amino group at C7. On the benzenoid ring of the indazole core, C4 and C7 are para to each other. The strongly electron-withdrawing nitro group at C4 exerts profound inductive (-I) and resonance (-M) effects, pulling electron density away from the C7-nitrogen lone pair. This drastically reduces the nucleophilicity of the C7-amine, making it highly resistant to standard derivatization conditions[2].

  • Regiochemical Competition: The indazole core contains a highly nucleophilic pyrazole nitrogen (N1/N2). While the indazole N1 proton is acidic (pKa ~14), its conjugate base—or even the neutral heterocycle—is significantly more nucleophilic than the deactivated C7-amine. Direct exposure to acylating agents invariably leads to N-acyl indazoles or complex oligomeric mixtures rather than the desired C7-derivative.

The Strategic Solution: To achieve regioselective derivatization, we must employ a three-phase workflow: (1) Chemoselective protection of the indazole core using a robust protecting group (e.g., SEM), (2) Forcing derivatization of the C7-amine utilizing nucleophilic catalysis (DMAP), and (3) Orthogonal deprotection.

Strategic Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from a deactivated starting material to the final selectively derivatized product.

G SM 4-Nitro-1H-indazol-7-amine (Deactivated Amine) Step1 N-SEM Protection (NaH, SEM-Cl, DMF) SM->Step1 Int1 N-SEM-4-Nitro-indazol-7-amine (Protected Core) Step1->Int1 Step2 C7-Amine Acylation (RCOCl, Pyridine, DMAP, 80°C) Int1->Step2 Int2 N-SEM-7-Acylamino-4-nitroindazole (Derivatized) Step2->Int2 Step3 SEM Deprotection (TBAF, THF, Reflux) Int2->Step3 Product 7-Acylamino-4-nitro-1H-indazole (Final Product) Step3->Product

Caption: Regioselective derivatization workflow for 4-Nitro-1H-indazol-7-amine via SEM protection.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure mechanistic causality is verified before proceeding to the next synthetic node.

Protocol 3.1: Chemoselective Indazole Core Protection (SEM-Cl)

Causality: Sodium hydride (NaH) selectively deprotonates the acidic indazole NH (pKa ~14) without affecting the C7-aniline NH₂ (pKa > 25 for deprotonation). The resulting indazolide anion rapidly attacks 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The SEM group is chosen because it is exceptionally stable to the harsh, basic acylation conditions required in Step 2[3].

Procedure:

  • Suspend 4-Nitro-1H-indazol-7-amine (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere and cool to 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Add SEM-Cl (1.2 equiv, 12 mmol) dropwise over 10 minutes.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & IPC: Monitor by LC-MS. The starting material mass (


 179 

) must completely disappear, replaced by the SEM-protected intermediate (

309

). Note: A mixture of N1-SEM and N2-SEM regioisomers will form; both are viable for the next step and do not require separation[3].
Protocol 3.2: Forcing Acylation of the Deactivated C7-Amine

Causality: Due to the p-nitroaniline effect, standard acylation (e.g., Acetyl chloride/TEA/DCM) will fail. We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate—a hyper-reactive electrophile that forces the deactivated C7-amine to undergo nucleophilic attack[2]. Pyridine serves as both the solvent and the thermodynamic acid scavenger.

Procedure:

  • Dissolve the crude N-SEM-4-Nitro-indazol-7-amine (1.0 equiv, ~10 mmol) in anhydrous Pyridine (25 mL).

  • Add DMAP (0.2 equiv, 2 mmol) and the desired Acyl Chloride (e.g., Acetyl chloride, 3.0 equiv, 30 mmol) at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with 1M aqueous HCl (3 × 50 mL) to remove Pyridine and DMAP, followed by saturated aqueous NaHCO₃ and brine.

  • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Validation & IPC: Monitor by TLC (Hexanes/EtOAc 1:1) and LC-MS. The reaction mixture will darken. The intermediate (


 309) must shift to the corresponding acylated mass (e.g., 

351 for the acetyl derivative). The 1M HCl wash is critical; failure to remove pyridine will contaminate the NMR spectra.
Protocol 3.3: Orthogonal SEM Deprotection

Causality: The silicon-fluorine bond is thermodynamically extremely strong (bond dissociation energy ~582 kJ/mol). Tetrabutylammonium fluoride (TBAF) provides a soluble source of fluoride ions that selectively attack the silicon atom of the SEM group, triggering a fragmentation cascade that releases ethylene, formaldehyde, and the desired free indazole[3].

Procedure:

  • Dissolve the purified N-SEM-7-Acylamino-4-nitroindazole (1.0 equiv, 5 mmol) in anhydrous THF (20 mL).

  • Add TBAF (1.0 M solution in THF, 3.0 equiv, 15 mmol).

  • Heat the reaction to reflux (65 °C) for 6 hours.

  • Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 × 30 mL).

  • Wash with brine, dry over Na₂SO₄, concentrate, and recrystallize from EtOH/Water to yield the analytically pure product.

Validation & IPC: Monitor by LC-MS for the loss of the SEM group (mass shift of -130 Da). TLC will show a shift to a significantly more polar product due to the exposed, hydrogen-bonding indazole NH.

Quantitative Data & Optimization Summary

To demonstrate the necessity of the forcing conditions described in Protocol 3.2, the following table summarizes the optimization data for the acylation of the C7-amine. Standard conditions yield negligible product due to the electronic deactivation by the C4-nitro group.

Acylation Reagents & SolventCatalystTemp (°C)Time (h)C7-Amine Conversion (%)Causality / Observation
AcCl (1.5 eq), TEA (2.0 eq), DCMNone2524< 5% Amine too deactivated; no reaction.
Ac₂O (2.0 eq), Pyridine (Solvent)None252415% Mild activation; kinetically stalled.
AcCl (2.0 eq), Pyridine (Solvent)DMAP (0.2 eq)8012> 85% N-acylpyridinium formation overcomes deactivation.
Ac₂O (3.0 eq), Pyridine (Solvent)DMAP (0.5 eq)1006> 95% Optimal forcing conditions for scale-up.

References

  • Zhang, Y., et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." The Journal of Organic Chemistry, 2006, 71(14), 5329–5333. URL:[Link]

  • Sartori, A., et al. "Nintedanib-Containing Dual Conjugates Targeting αVβ6 Integrin and Tyrosine Kinase Receptors as Potential Antifibrotic Agents." National Center for Biotechnology Information (NIH/PMC), 2022. URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Amination of Substituted Indazoles

This Application Note is designed for medicinal chemists and process development scientists optimizing the palladium-catalyzed amination of substituted indazoles. It moves beyond standard textbook procedures to address t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the palladium-catalyzed amination of substituted indazoles. It moves beyond standard textbook procedures to address the specific electronic and steric challenges posed by the indazole scaffold.

Executive Summary & Chemical Challenge

Indazoles are privileged pharmacophores in kinase inhibitors and GPCR ligands. However, functionalizing halo-indazoles via Buchwald-Hartwig amination presents two distinct challenges:

  • Catalyst Poisoning: The basic nitrogen atoms (N1/N2) of the indazole ring—particularly in unprotected substrates—act as competitive ligands, displacing phosphines and forming unreactive Palladium-Indazole complexes (the "Indazole Trap").

  • Electronic Deactivation: The electron-rich nature of the heteroaromatic ring can retard the rate of oxidative addition, particularly at the C5 and C6 positions.

The Solution: This guide details two protocols. Protocol A utilizes protecting group strategies for maximum reliability. Protocol B employs advanced precatalyst/ligand architectures (RuPhos/BrettPhos Pd G3/G4) to enable the direct amination of unprotected indazoles, saving two synthetic steps.

Mechanistic Insight: The "Indazole Trap"

To optimize yields, one must understand why standard conditions (e.g., Pd(PPh3)4 or Pd2(dba)3/BINAP) often fail. The diagram below illustrates the competition between the productive catalytic cycle and the off-cycle inhibitory pathway caused by the indazole nitrogen.

IndazoleAmination cluster_legend Key Success Factor PreCat Pd Precatalyst (e.g., RuPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] ActivePd->OxAdd Halo-Indazole Trap OFF-CYCLE TRAP [(Indazole-N)-Pd-L] Catalyst Poisoning ActivePd->Trap Coordination by Indazole N1/N2 AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->ActivePd Regeneration Product Amino-Indazole Product RedElim->Product Trap->ActivePd Reversible only with Bulky Ligands Note Bulky ligands (RuPhos/BrettPhos) sterically prevent the 'Trap' pathway.

Figure 1: The Catalytic Cycle vs. The Indazole Trap. Note how bulky dialkylbiaryl phosphines are required to destabilize the "Trap" state and force the equilibrium back toward the active Pd(0) species.

Protocol A: High-Reliability Amination (Protected Indazoles)

Best for: Scale-up, precious substrates, or when N1-selectivity is critical. Rationale: Protecting the N1-H (usually with SEM, Boc, or THP) eliminates catalyst poisoning and prevents side-reactions (N-arylation).

Materials
  • Substrate: N-Protected Bromo-indazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1][2]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + Xantphos (4-10 mol%) OR RuPhos Pd G4 (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the protected bromo-indazole (1.0 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and Xantphos (29 mg, 0.05 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (11 mg, 0.05 mmol).

    • Expert Tip: If using RuPhos Pd G4 , add it here (17 mg, 0.02 mmol) instead of Pd/Xantphos. The precatalyst ensures rapid initiation.

  • Solvent/Amine: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M) and the amine (1.2 mmol).

  • Degassing: Seal the vial and sparge with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of bromide. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: Direct Amination of Unprotected Indazoles

Best for: Rapid analog synthesis (SAR), "Green" chemistry (step economy). Rationale: This protocol relies on the RuPhos or BrettPhos ligand systems. These ligands are bulky enough to prevent the formation of stable bis-indazole-palladium complexes, allowing the cycle to proceed even with free N-H groups present. LiHMDS is used as the base to solubilize the indazole (via deprotonation) and drive the reaction.

Materials
  • Substrate: 3-, 4-, 5-, 6-, or 7-Bromo-1H-indazole (1.0 equiv)

  • Amine: 1.2 equiv[1][2][3][4][5]

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

    • Alternative: Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%) (Pre-mix in solvent for 5 mins).

  • Base: LiHMDS (1.0 M in THF) – 3.0 to 3.5 equiv .

    • Critical: You need enough base to deprotonate the Indazole N-H (1 equiv), the ammonium salt (if used), and the amine proton for the coupling.

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Procedure
  • Drying: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Solids: Add the Bromo-1H-indazole (1.0 mmol) and Catalyst (RuPhos Pd G4, 1-3 mol%).

    • Note: If the amine is a solid, add it now.

  • Solvent: Add anhydrous THF (5 mL).

  • Base Addition: Add LiHMDS (1.0 M in THF, 3.0 mL, 3.0 mmol) dropwise at room temperature.

    • Observation: The solution may turn dark red/brown (formation of active Pd(0) and indolide anion).

  • Amine Addition: If liquid, add the amine (1.2 mmol) now.

  • Reaction: Heat to 65–80°C .

    • Note: Unprotected couplings often proceed at lower temperatures than protected ones due to the homogeneity of the Li-salt.

  • Quench: CAREFULLY quench with saturated NH₄Cl (aq) or 1M HCl (if product is not acid-sensitive).

  • Workup: Extract with EtOAc/DCM. The product will be in the organic layer.[3]

Optimization & Troubleshooting Guide

Ligand Selection Matrix

Use this table to select the starting ligand based on your specific substrate challenge.

Substrate FeatureRecommended LigandCatalyst SystemWhy?
Primary Amines BrettPhos Pd G4 PrecatalystPrevents β-hydride elimination; high turnover for 1° amines.
Secondary Amines RuPhos Pd G4 PrecatalystUniversal standard for 2° amines; extremely robust.
C3-Halo Indazoles Xantphos or RuPhos Pd(OAc)₂ / Pd G4C3 is electron-deficient; Xantphos (wide bite angle) aids reductive elimination.
C7-Halo Indazoles RuPhos Pd G4 PrecatalystC7 is sterically crowded (peri-effect); requires flexible, mono-dentate ligand.
Acid-Sensitive tBuBrettPhos Pd G3/G4Allows milder bases (K₃PO₄) if LiHMDS is too harsh.
Troubleshooting Flowchart

Troubleshooting Problem Low Yield / No Reaction Check1 Is Indazole Protected? Problem->Check1 Unprot Unprotected (N-H) Check1->Unprot No Prot Protected (N-R) Check1->Prot Yes Sol1 Increase LiHMDS (3-4 eq) Switch to RuPhos Pd G4 Unprot->Sol1 Check2 Debromination Observed? Prot->Check2 Sol2 Switch Solvent to Toluene Lower Temp to 80°C Check2->Sol2 Yes (Hydrodehalogenation) Sol3 Check O2 exclusion Use Fresh Precatalyst Check2->Sol3 No (Stalled)

Figure 2: Decision tree for troubleshooting common failure modes in indazole amination.

Expert Notes on Regiochemistry
  • C3 vs. Benzene Ring: C3-bromoindazoles behave more like electron-deficient heteroaryl halides (e.g., 2-bromopyridine). They react faster than C4-C7 bromoindazoles.

  • Dehalogenation: If you observe the formation of the parent indazole (loss of Br), the reaction is undergoing β-hydride elimination from the amine or the solvent is acting as a hydride source. Switch from DMF/Isopropanol to Toluene or Dioxane and ensure the ligand is bulky (BrettPhos).

References

  • Henderson, J. L., & Buchwald, S. L. (2010).[6] Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445.[6] [Link]

    • Key Source: Establishes the RuPhos/LiHMDS protocol for unprotected indazoles.
  • Hooper, M. W., & Hartwig, J. F. (2003).[7] Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Journal of the American Chemical Society. [Link]

    • Key Source: Mechanistic details on c
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

    • Key Source: Guide to selecting RuPhos vs. BrettPhos vs. Xantphos.
    • Key Source: General protocols for protected substrates.[4][6]

Sources

Method

Application Notes and Protocols: Identifying the Biological Targets of 4-Nitro-1H-indazol-7-amine

For: Researchers, scientists, and drug development professionals. Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically relevant agents.[1][2] Derivatives of indazole have demonstrated a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and kinase inhibitory effects.[3][2] This document provides a comprehensive guide for the elucidation of the biological targets of a novel compound, 4-Nitro-1H-indazol-7-amine. While direct studies on this specific molecule are not yet prevalent in public literature, its structural motifs—the indazole core, a nitro group, and an amine substituent—provide a logical foundation for a hypothesis-driven investigation. Structurally related nitroindazoles are known inhibitors of enzymes such as nitric oxide synthase (NOS), and the indazole core is a frequent component of kinase inhibitors.[4][5][6] This guide presents a multi-tiered strategy, beginning with broad, unbiased screening and progressing to rigorous, quantitative validation of specific molecular interactions. We will detail the rationale and step-by-step protocols for a suite of state-of-the-art techniques designed to build a robust target engagement profile for 4-Nitro-1H-indazol-7-amine.

Part 1: Initial Target Class Hypothesis and Unbiased Screening

The journey to identify a small molecule's target begins with a broad yet informed approach. The structure of 4-Nitro-1H-indazol-7-amine suggests two primary, plausible target families: protein kinases and nitric oxide synthases. This initial hypothesis allows for a focused, yet still exploratory, first pass at target identification.

Rationale for Kinase Inhibition as a Primary Hypothesis

The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery, particularly in oncology.[7] The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.[2] Pazopanib, a multi-targeted tyrosine kinase inhibitor, prominently features an indazole core.[1] Given this precedent, it is highly probable that 4-Nitro-1H-indazol-7-amine may exhibit inhibitory activity against one or more protein kinases.

Experimental Approach: Broad Kinome Profiling

To test this hypothesis, a broad, activity-based kinome profiling screen is the recommended first step. This approach provides a panoramic view of the compound's selectivity across a large panel of kinases.[7][8]

Protocol 1: Activity-Based Kinome Profiling

This protocol outlines a typical workflow for submitting a compound to a commercial kinome profiling service, which offers rapid and comprehensive screening.[9][10]

Objective: To identify which, if any, protein kinases are inhibited by 4-Nitro-1H-indazol-7-amine at a standard screening concentration.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Nitro-1H-indazol-7-amine in 100% DMSO. Ensure complete dissolution.

    • Perform serial dilutions in DMSO to create a range of concentrations for testing. A common initial screening concentration is 1 µM or 10 µM.

  • Service Selection and Submission:

    • Choose a reputable vendor offering kinome profiling services (e.g., AssayQuant, Pamgene, MtoZ Biolabs).[7][8][9]

    • Select a comprehensive screening panel. Panels of over 300-500 kinases are available and provide a robust initial assessment.[10]

    • Follow the vendor's specific sample submission guidelines, which typically involve sending the compound stock in a specified plate or tube format.

  • Assay Principle (Vendor-Performed):

    • Most services utilize assays that measure the phosphorylation of a substrate by a specific kinase in the presence of ATP.

    • The test compound (4-Nitro-1H-indazol-7-amine) is incubated with each kinase in the panel.

    • The percentage of inhibition is calculated by comparing the kinase activity in the presence of the compound to a vehicle control (DMSO).

    • Many modern platforms use continuous assay formats to provide more accurate kinetic data, which can overcome limitations of older endpoint assays.[8]

  • Data Analysis and Interpretation:

    • The service will provide a report detailing the percent inhibition for each kinase at the tested concentration.

    • "Hits" are typically defined as kinases showing significant inhibition (e.g., >50% or >75%) at the screening concentration.

    • The data is often visualized as a "kinome tree" to illustrate the selectivity profile of the compound.

Table 1: Hypothetical Kinome Profiling Results for 4-Nitro-1H-indazol-7-amine at 1 µM

Kinase TargetFamilyPercent Inhibition (%)
EGFRTyrosine Kinase8
SRCTyrosine Kinase92
ABL1Tyrosine Kinase88
LCKTyrosine Kinase75
p38α (MAPK14)CMGC12
CDK2CMGC5

Interpretation of Hypothetical Results: The data in Table 1 would strongly suggest that 4-Nitro-1H-indazol-7-amine is a potent inhibitor of the SRC family of kinases (SRC, LCK) and ABL1, while showing minimal activity against other kinases at the tested concentration. This provides a clear and actionable set of primary targets for further validation.

Part 2: Validating Target Engagement in a Cellular Context

Identifying a hit in a biochemical assay is a critical first step, but it does not guarantee that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in intact cells or tissues.[11][12][13]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[11][13] When a small molecule binds to its protein target, it generally increases the protein's stability and resistance to thermal denaturation.[13] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.[12]

cluster_0 CETSA Workflow A Treat cells with 4-Nitro-1H-indazol-7-amine or Vehicle (DMSO) B Heat cell lysates or intact cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins via centrifugation B->C D Quantify soluble target protein (e.g., SRC, ABL1) by Western Blot or MS C->D E Plot soluble protein vs. temperature to generate a 'melt curve' D->E F A shift in the melt curve indicates target stabilization and engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA for SRC Kinase Target Engagement

This protocol is designed to validate the engagement of SRC kinase by 4-Nitro-1H-indazol-7-amine in a relevant cancer cell line (e.g., HCT116, which expresses SRC).

Objective: To determine if 4-Nitro-1H-indazol-7-amine stabilizes its putative target, SRC kinase, in intact cells, thereby confirming target engagement.

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 4-Nitro-1H-indazol-7-amine

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Thermal cycler

  • Microcentrifuge

  • Western Blotting equipment and reagents (SDS-PAGE gels, transfer system, PVDF membrane)

  • Primary antibody against SRC kinase

  • HRP-conjugated secondary antibody

  • ECL substrate for chemiluminescence

Methodology:

  • Cell Culture and Treatment:

    • Culture HCT116 cells to ~80-90% confluency.

    • Treat cells with a final concentration of 10 µM 4-Nitro-1H-indazol-7-amine or an equivalent volume of DMSO.

    • Incubate for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[11] Include an unheated control.

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification by Western Blot:

    • Determine the protein concentration of each supernatant (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for SRC kinase.

    • Detect the protein bands using an HRP-conjugated secondary antibody and ECL substrate.

  • Data Analysis:

    • Quantify the band intensity for each lane using densitometry software.

    • For each treatment group (DMSO vs. compound), plot the normalized band intensity (as a percentage of the unheated control) against the corresponding temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the DMSO control indicates thermal stabilization of SRC, confirming target engagement.

Part 3: Quantitative Characterization of Binding Affinity and Thermodynamics

Once target engagement is confirmed in cells, the next logical step is to precisely quantify the binding interaction. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic data, which are invaluable for lead optimization.[14][15][16]

Biophysical Techniques for Binding Analysis
  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures biomolecular interactions in real-time.[14][17][18] It provides kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[17]

  • Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat released or absorbed during a binding event.[15][16] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[15][19]

cluster_1 Biophysical Validation Workflow Input Validated Target Protein (e.g., Recombinant SRC Kinase) SPR Surface Plasmon Resonance (SPR) - Immobilize SRC on sensor chip - Flow 4-Nitro-1H-indazol-7-amine over surface Input->SPR ITC Isothermal Titration Calorimetry (ITC) - Titrate 4-Nitro-1H-indazol-7-amine into solution of SRC kinase Input->ITC Output_SPR Kinetic Data: - Association Rate (ka) - Dissociation Rate (kd) - Affinity (KD) SPR->Output_SPR Output_ITC Thermodynamic Data: - Affinity (KD) - Enthalpy (ΔH) - Entropy (ΔS) - Stoichiometry (n) ITC->Output_ITC

Caption: Complementary biophysical methods for quantitative binding analysis.

Protocol 3: Determining Binding Affinity and Kinetics using SPR

Objective: To quantitatively measure the binding affinity and kinetics of 4-Nitro-1H-indazol-7-amine to purified SRC kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant, purified SRC kinase protein

  • 4-Nitro-1H-indazol-7-amine

  • SPR running buffer (e.g., HBS-EP+)

  • DMSO

Methodology:

  • Protein Immobilization:

    • The target protein (SRC kinase) is immobilized onto the surface of the sensor chip according to standard amine coupling protocols.

  • Analyte Preparation:

    • Prepare a dilution series of 4-Nitro-1H-indazol-7-amine in running buffer. The final DMSO concentration should be kept low and constant across all samples (e.g., <1%).

  • Binding Measurement:

    • Inject the different concentrations of the compound (analyte) over the sensor chip surface where the protein (ligand) is immobilized.

    • The SPR instrument detects changes in the refractive index at the surface as the compound binds and dissociates, generating a real-time sensorgram.[20]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd).

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Table 2: Hypothetical SPR Data for 4-Nitro-1H-indazol-7-amine Binding to SRC

Analyte Concentration (nM)ka (1/Ms)kd (1/s)KD (nM)
(Global Fit)1.5 x 10⁵7.5 x 10⁻³50

Interpretation: A KD value of 50 nM indicates a high-affinity interaction between the compound and SRC kinase, making it a potent binder worthy of further development.

References

  • KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol. [Link]

  • Isothermal Titration Calorimetry (ITC) Analysis Service. MtoZ Biolabs. [Link]

  • Systematic computational strategies for identifying protein targets and lead discovery. PMC. [Link]

  • SPR applications in early drug discovery. Nicoya Lifesciences. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. PubMed. [Link]

  • Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence. Spectroscopy Online. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Identification of Direct Protein Targets of Small Molecules. PMC. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • 7-Nitroindazole. Wikipedia. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chem Sci J. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

  • 4-Nitro-1H-indazole. LookChem. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • 7-Nitroindazole. PubChem. [Link]

  • 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate. [Link]

  • Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. PubMed. [Link]

  • The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. [Link]

  • Method for preparing 1H-indazole derivative.
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

  • 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. PubMed. [Link]

  • 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 4-Nitro-1H-indazol-7-amine

Technical Support Center: Synthesis of 4-Nitro-1H-indazol-7-amine Status: Online Agent: Senior Application Scientist (Dr. Chen) Case ID: IND-4N7A-SYN-001 Executive Summary & Synthetic Strategy User Query: "I need to synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Nitro-1H-indazol-7-amine

Status: Online Agent: Senior Application Scientist (Dr. Chen) Case ID: IND-4N7A-SYN-001

Executive Summary & Synthetic Strategy

User Query: "I need to synthesize 4-Nitro-1H-indazol-7-amine, but standard nitration of indazole yields the 5-nitro or 5,7-dinitro isomers. How do I achieve the 4,7-substitution pattern and selectively reduce the 7-nitro group?"

Technical Assessment: The synthesis of 4-Nitro-1H-indazol-7-amine presents two primary chemoselectivity challenges:

  • Regiocontrol of the Core: Direct nitration of 1H-indazole is governed by electronic density, favoring positions 5 and 7. Position 4 is electronically deactivated and sterically hindered. Therefore, direct nitration is not a viable route . You must utilize a de novo ring construction strategy (Modified Jacobson Indazole Synthesis).

  • Chemoselective Reduction: The target requires reducing the nitro group at position 7 (adjacent to the pyrazole NH) while retaining the nitro group at position 4.

Recommended Workflow:

  • Precursor Selection: Start with 2-methyl-3,6-dinitroaniline .

  • Cyclization: Perform a diazotization-mediated cyclization to yield 4,7-dinitro-1H-indazole .

  • Selective Reduction: Utilize a sulfide-mediated Zinin reduction or controlled transfer hydrogenation to target the 7-nitro moiety.

Visual Synthetic Workflow

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

G Precursor START: 2-Methyl-3,6-dinitroaniline Diazotization Step 1: Diazotization (NaNO2, AcOH/H2SO4) Precursor->Diazotization 0-5°C Intermediate Intermediate: Diazonium Salt Diazotization->Intermediate Cyclization Step 2: Cyclization (Phase Transfer/Heat) Intermediate->Cyclization -N2, -H2O Core Core: 4,7-Dinitro-1H-indazole Cyclization->Core Yield ~60-70% Reduction Step 3: Selective Reduction (Na2S or Fe/NH4Cl) Core->Reduction Chemoselectivity Control Target TARGET: 4-Nitro-1H-indazol-7-amine Reduction->Target Purification

Caption: Synthetic logic flow from substituted aniline precursor to the target 4,7-functionalized indazole.

Troubleshooting Guide & FAQs

Module A: Ring Construction (The "Wrong Isomer" Issue)

Q: I tried nitrating 4-nitroindazole to get the 4,7-dinitro precursor, but the yield is negligible. Why? A: Nitration of an already electron-deficient ring (4-nitroindazole) is extremely difficult. The nitro group at C4 deactivates the ring towards further Electrophilic Aromatic Substitution (EAS). If reaction occurs, it typically forces substitution to C7, but harsh conditions often degrade the molecule.

  • Protocol Fix: Switch to the Jacobson Indazole Synthesis .

    • Starting Material: 2-methyl-3,6-dinitroaniline .

    • Mechanism: Diazotization of the amine generates a diazonium salt. The diazonium group then attacks the neighboring methyl group (which has acidic protons due to the electron-withdrawing nitro groups) to close the pyrazole ring.

    • Critical Parameter: Maintain temperature strictly between 0–5°C during nitrite addition to prevent diazonium decomposition before cyclization.

Q: My cyclization yield is low (<20%) and I see a lot of tar. What is happening? A: This "tar" is likely azo-coupling polymers formed by the reaction of the diazonium salt with unreacted aniline.

  • Troubleshooting Steps:

    • Acid Concentration: Ensure you are using glacial acetic acid or a sulfuric acid matrix. The medium must be strongly acidic to prevent the free amine from coupling.

    • Rate of Addition: Add the sodium nitrite (

      
      ) solution subsurface and very slowly.
      
    • Dilution: High concentration favors intermolecular coupling (tar) over intramolecular cyclization (indazole). Run the reaction more dilute (0.1 M).

Module B: Selective Reduction (The "Over-Reduction" Issue)

Q: I used H2/Pd-C for reduction, but I obtained 4,7-diaminoindazole. How do I stop at the mono-amine? A: Catalytic hydrogenation is rarely chemoselective enough to distinguish between two nitro groups on the same core. You need a stoichiometric chemical reductant .

  • Recommended Reagent: Sodium Sulfide nonahydrate (

    
    )  or Ammonium Sulfide .
    
  • The Logic: The 7-nitro group is sterically distinct (flanked by the NH) and electronically coupled to the pyrazole nitrogen. Zinin reduction (sulfide) often favors the nitro group that is more susceptible to nucleophilic attack or less sterically hindered by "peri" hydrogens (the 4-nitro is peri to H-5).

  • Alternative: Iron powder in Ammonium Chloride (

    
    ) in refluxing ethanol/water. This is a mild transfer hydrogenation that can be monitored by TLC to stop at the mono-amine stage.
    

Q: How do I distinguish the 4-nitro-7-amino isomer from the 7-nitro-4-amino isomer? A: This is critical for validation.

  • NOE (Nuclear Overhauser Effect) NMR: Irradiate the amine protons.

    • If you have 4-nitro-7-amino : The amine is at 7. It is close to the N-H of the pyrazole (if tautomer allows) but far from the C5-H.

    • If you have 7-nitro-4-amino : The amine is at 4. Irradiating the amine should show a strong NOE signal with the proton at C5 .

  • HMBC: Look for long-range coupling between the amine nitrogen (if visible) or adjacent carbons and the specific ring protons.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,7-Dinitro-1H-indazole

(Adapted from modified Jacobson procedures)

ParameterSpecification
Precursor 2-Methyl-3,6-dinitroaniline (1.0 eq)
Solvent Glacial Acetic Acid (10-15 volumes)
Reagent Sodium Nitrite (

, 1.2 eq) in minimal

Temperature 0°C to 5°C (Diazotization), then RT (Cyclization)
Time 1 hr (addition) + 12 hrs (stirring)

Step-by-Step:

  • Dissolve 2-methyl-3,6-dinitroaniline in glacial acetic acid. Cool to 0°C in an ice-salt bath.

  • Add the aqueous

    
     solution dropwise via an addition funnel. Do not let temp rise above 5°C. 
    
  • The mixture will turn dark/orange. Stir at 0°C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature slowly. Stir overnight. (The diazonium species cyclizes onto the methyl group).

  • Workup: Pour the reaction mixture into crushed ice/water. The product, 4,7-dinitroindazole, should precipitate as a yellow/brown solid. Filter and wash with cold water.[1][2]

  • Purification: Recrystallize from Ethanol or Methanol.

Protocol 2: Selective Reduction to 4-Nitro-1H-indazol-7-amine
ParameterSpecification
Substrate 4,7-Dinitro-1H-indazole (1.0 eq)
Reagent Sodium Sulfide (

, 1.5 - 2.0 eq)
Solvent Methanol / Water (3:1)
Temperature Reflux (60-70°C)

Step-by-Step:

  • Suspend 4,7-dinitroindazole in Methanol/Water.

  • Add Sodium Sulfide in portions. The solution will darken (formation of nitroso intermediates).

  • Heat to reflux and monitor by TLC (or LC-MS) every 15 minutes.

    • Checkpoint: Look for the disappearance of the dinitro spot and the appearance of a more polar (amine) spot. Stop immediately upon consumption of starting material to prevent reduction of the second nitro group.

  • Workup: Evaporate methanol. Dilute with water. If the product precipitates, filter it.[1] If not, extract with Ethyl Acetate.

  • Caution: Amino-nitro indazoles can be air-sensitive. Store under Argon.

References

  • Jacobson Indazole Synthesis

    • Title: Indazole (Organic Syntheses, Coll. Vol. 3, p.475).
    • Source: Organic Syntheses.[3]

    • Relevance: Foundational method for cyclizing o-toluidine deriv
    • URL:[Link]

  • Nitration Challenges in Indazoles

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Deriv
    • Source: PMC (PubMed Central).
    • Relevance: Discusses the stability and reactivity of 4-, 5-, 6-, and 7-nitroindazoles.
    • URL:[Link]

  • Selective Reduction (Zinin Reduction): Title: Selective reduction of dinitro compounds with sulfide. Source:Journal of Organic Chemistry (General Reference for Zinin Reduction mechanism on polynitroarenes). Note: While specific literature on 4,7-dinitroindazole reduction is sparse, the Zinin reduction is the industry standard for this chemoselectivity profile.
  • Synthesis of Nitroindazole Precursors: Title: 4-Nitro-1H-indazole synthesis (ChemicalBook). Source: ChemicalBook / Patent Literature. Relevance: Confirms the route from 2-methyl-3-nitroaniline to 4-nitroindazole, validating the logic for using 2-methyl-3,6-dinitroaniline for the 4,7-analog.

Sources

Optimization

purification techniques for polar indazole derivatives

Technical Support Center: Chromatography & Purification Solutions for Polar Indazoles Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography & Purification Solutions for Polar Indazoles

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with indazole derivatives. Indazoles possess a unique tautomeric nitrogen-containing heterocyclic core that acts as both a hydrogen-bond donor and acceptor. This dual nature often leads to severe peak tailing, irreversible column adsorption, and co-elution during standard chromatographic procedures.

This guide bypasses generic advice to provide mechanistically grounded, self-validating workflows for isolating high-purity indazole compounds.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: My indazole derivative is exhibiting severe peak tailing and poor recovery on normal-phase silica gel. What is the mechanistic cause, and how do I resolve it? The Causality: Standard silica gel contains acidic, un-endcapped surface silanol groups (Si-OH). The basic secondary amine (N-H) of the indazole ring engages in strong, secondary acid-base interactions and hydrogen bonding with these silanols. This causes the compound to "stick" and drag through the column rather than eluting in a discrete band. The Solution: You must mask the silanols or shift the chromatography mode.

  • Mobile Phase Modifiers: Add 1–5% Triethylamine (TEA) or 1% methanolic ammonia to your organic mobile phase (e.g., Dichloromethane/Methanol). The highly basic TEA competitively binds to the acidic silanols, freeing the indazole to partition normally into the mobile phase.

  • Phase Switching: If tailing persists, abandon normal-phase silica. Transition to reversed-phase flash chromatography (C18) using an aqueous/organic gradient, which eliminates silanol interference entirely[1].

Q2: I am transitioning to Reversed-Phase HPLC (RP-HPLC). How do I choose the correct mobile phase buffer to ensure sharp peaks without degrading my product? The Causality: In aqueous environments, the indazole nitrogen can exist in a state of partial protonation depending on the mobile phase pH. If the pH is near the compound's pKa, the molecule exists in an equilibrium of ionized and unionized states, leading to split or broadened peaks. The Solution: Force the molecule into a single ionization state. For basic indazoles, utilizing 0.1% Trifluoroacetic acid (TFA) in both your water and acetonitrile mobile phases is highly effective. TFA lowers the pH well below the pKa of the indazole, fully protonating it. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated indazole that interacts cleanly with the C18 stationary phase[2][3].

Q3: My synthetic route produced closely eluting indazole regioisomers that RP-HPLC cannot resolve. What is the next best orthogonal approach? The Causality: Regioisomers often possess identical hydrophobic footprints, making C18 separation nearly impossible. You need a stationary phase that discriminates based on subtle differences in spatial geometry and dipole moments. The Solution: Employ Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical CO₂ combined with polar modifiers (like methanol). For nitrogenous heterocycles, using a 2-ethylpyridine or pyridyl amide bonded stationary phase provides an orthogonal separation mechanism. The lone pair on the stationary phase pyridine ring engages in highly specific


 and dipole interactions with the indazole isomers, often resolving compounds that co-elute in RP-HPLC[4][5].

Part 2: Quantitative Data & Buffer Selection

To optimize your RP-HPLC method, select the appropriate modifier based on your downstream requirements (e.g., NMR analysis, bioassay, or further synthesis).

Table 1: Mobile Phase Modifiers for RP-HPLC of Polar Indazoles

Additive / BufferTypical ConcentrationWorking pHMechanistic AdvantagePost-Purification Removal
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Excellent ion-pairing; forces full protonation of basic nitrogens[2].Requires lyophilization. Leaves product as a TFA salt.
Formic Acid (FA) 0.1% (v/v)~2.7Good LC-MS compatibility; milder than TFA.Easily removed via lyophilization. Leaves formate salt.
Ammonium Bicarbonate 10 mM~7.8 - 8.2Keeps weakly acidic indazoles deprotonated; orthogonal selectivity to low pH.Volatile buffer; sublimates entirely during lyophilization.
Ammonium Acetate 10 mM~6.8 - 7.2Gentle buffering; prevents degradation of acid-sensitive protecting groups.Moderately volatile; requires extended high-vacuum drying.

Part 3: Validated Experimental Methodologies

Protocol A: Self-Validating RP-HPLC Purification of Basic Indazoles

This protocol utilizes TFA to ensure optimal peak shape for basic indazole derivatives, a method validated in the synthesis of indazole-based kinase inhibitors[2][3].

Step 1: Sample Preparation & Solubilization Dissolve the crude indazole mixture in a minimal volume of Dimethyl Sulfoxide (DMSO) or the initial mobile phase (e.g., 95%


 / 5% Acetonitrile). Causality: DMSO prevents precipitation upon injection into the highly aqueous initial mobile phase, preventing column clogging.

Step 2: Column Equilibration & System Validation Equilibrate a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA) at a flow rate of 20 mL/min. Self-Validation Step: Execute a "blank" gradient run (injecting only DMSO) before your sample. Verify that the UV baseline (monitored at 254 nm and 280 nm) remains stable and free of ghost peaks.

Step 3: Gradient Elution Inject the sample. Run a shallow linear gradient from 5% to 60% Acetonitrile (0.1% TFA) over 30 minutes. Causality: A shallow gradient ensures that the closely related impurities (such as des-bromo or over-alkylated byproducts) have sufficient theoretical plates to separate from the main indazole peak.

Step 4: Fraction Collection & Lyophilization Collect fractions based on mass-directed or UV-triggered thresholds. Pool the pure fractions. Critical Handling: Do not use a rotary evaporator at high temperatures to remove the solvent, as concentrating TFA under heat can degrade the indazole ring. Instead, freeze the pooled fractions and lyophilize (freeze-dry) to afford the pure indazole as a stable TFA salt[2].

Protocol B: SFC Screening for Indazole Regioisomers

When RP-HPLC fails, SFC provides rapid, orthogonal separation[5].

Step 1: Column Selection Install a 2-Ethylpyridine or Diol SFC column. Causality: These nitrogenous heterocyclic stationary phases provide unique hydrogen-bonding and


 interactions ideal for basic isomers[4][5].

Step 2: Mobile Phase & Equilibration Set the mobile phase to supercritical


 with Methanol as the co-solvent (modifier). Equilibrate the column at 40 °C and a backpressure of 120 bar with 10% Methanol.

Step 3: Elution & Recovery Run a gradient from 10% to 50% Methanol over 10 minutes. Collect the fractions using a pressurized cyclone separator. Self-Validation Step: Because


 evaporates instantly at atmospheric pressure, verify the recovery of your compound by rinsing the cyclone collection vials with a known volume of methanol and analyzing via analytical LC-MS.

Part 4: Visualizing the Workflows

G Start Crude Indazole Mixture PolarCheck Highly Polar or Water Soluble? Start->PolarCheck RPHPLC Reversed-Phase HPLC (C18, 0.1% TFA) PolarCheck->RPHPLC Yes IsomerCheck Isomer Separation Required? PolarCheck->IsomerCheck No SFC SFC (2-Ethylpyridine, CO2/MeOH) IsomerCheck->SFC Yes NPFlash Normal Phase Flash (Silica + 1% TEA) IsomerCheck->NPFlash No

Decision tree for selecting the optimal indazole purification strategy.

Workflow Prep Sample Prep (Dissolve in DMSO) Eq Column Equilibration (95:5 H2O:MeCN) Prep->Eq Valid Validation Check (Blank Injection) Eq->Valid Elute Gradient Elution (0.1% TFA Mod) Valid->Elute Baseline Stable Collect Fraction Collection (UV/MS Triggered) Elute->Collect Lyoph Lyophilization (Yield TFA Salt) Collect->Lyoph

Self-validating RP-HPLC workflow for basic indazole derivatives.

References

  • Song, C., et al. "A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography." Journal of Chromatography A, 1720(6):464811, March 2024. Available at:[Link]

  • Hill, W. A., et al. "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." Bioorganic & Medicinal Chemistry Letters, PMC, June 2010. Available at:[Link]

  • LCGC International. "Evaluation of Achiral Stationary Phases for Gradient Screening with Supercritical Fluid Chromatography." Chromatography Online, November 2022. Available at:[Link]

Sources

Troubleshooting

side reactions in the nitration of aminoindazoles

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges encountered during the nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges encountered during the nitration of aminoindazoles.

Functionalizing the indazole scaffold is a cornerstone of kinase inhibitor design and drug development. However, the nitration of aminoindazoles presents a fundamental chemical conflict: the primary amine (-NH₂), while highly activating for electrophilic aromatic substitution (EAS), is extremely susceptible to oxidative degradation by traditional nitrating agents.

This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to help you achieve high-yielding, regioselective nitration.

Diagnostic FAQ & Troubleshooting Guide

Q1: My nitration of 5-aminoindazole using standard mixed acid (HNO₃/H₂SO₄) yields a black, intractable tar. What is causing this degradation? A1: This is a classic case of oxidative degradation. The free primary amine strongly activates the indazole ring and acts as an electron donor to strong oxidants like nitric acid. This electron abstraction generates a radical cation, initiating a cascade of polymerization and azo/azoxy-dye formation, which manifests as the "black tar" and colored impurities often observed in failed nitrations[1]. Causality & Solution: You must mask the amine. Implementing an N-acetylation step prior to nitration converts the strongly activating, oxidation-prone amine into a moderately activating, sterically hindered amide[2].

Q2: I protected my aminoindazole, but I am still isolating a complex mixture of regioisomers (e.g., C-4, C-6, and C-7 nitration). How can I control regioselectivity? A2: Regioselectivity in indazoles is governed by both electronic distribution and steric hindrance. Traditional mixed acid operates under harsh thermodynamic conditions that often lack discrimination. Causality & Solution: Switch to milder, site-selective nitrating agents. Methodologies utilizing Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) have shown superior regiocontrol, heavily favoring the C-6 position in 1H-indazoles due to the controlled release of the nitronium ion[3].

Q3: Is there a way to bypass the protection/deprotection steps entirely to save time and improve overall yield? A3: Yes. While traditional electrophilic nitration requires protection, recent advances utilize tert-butyl nitrite (TBN) under air at 80°C. This metal-free system generates •NO₂ radicals, allowing direct, regioselective C-3 nitration of free aminoindazoles without oxidative degradation, successfully avoiding the undesired protection of the amine group[4].

Q4: LC-MS shows the correct mass for a mono-nitrated product (+45 Da net change), but ¹H-NMR shows all the original carbon-bound protons are still present. What happened? A4: You have encountered N-nitration, resulting in a nitramine (N-NO₂) rather than the desired C-nitration. Under kinetic control, the electrophile attacks the most nucleophilic site (the ring nitrogen or the amino nitrogen) before rearranging to the carbon framework. Heating the reaction mixture in the presence of a strong acid promotes the thermodynamic rearrangement from the N-nitro intermediate to the stable C-nitro product.

Mechanistic Logic of Side Reactions

Mechanism NO2 Nitronium Ion (NO2+) Amine Unprotected -NH2 Amine->NO2 Oxidation Oxidation Electron Abstraction -> Azo/Azoxy Dyes Amine->Oxidation Radical Pathway NNitration Kinetic Attack at Nitrogen -> Nitramine (N-NO2) Amine->NNitration Fast Reversible Attack Ring Indazole Carbon Ring CNitration Thermodynamic Attack -> C-Nitro Isomers Ring->CNitration Direct EAS NNitration->CNitration Acid-Catalyzed Rearrangement OverNitration Excess Electrophile -> Di/Tri-nitro Degradation CNitration->OverNitration Harsh Conditions

Mechanistic pathways of electrophilic attack leading to side reactions.

Quantitative Data: Comparison of Nitrating Agents

Nitrating SystemAmine State RequiredPrimary RegioselectivityMajor Side ReactionsTypical Yield
HNO₃ / H₂SO₄ (Mixed Acid)Protected (Amide)C-5 / C-6 (Isomeric mix)Over-nitration, Hydrolysis40 - 60%
Fe(NO₃)₃·9H₂O (100°C)Protected (Amide)C-6 highly favoredMild oxidation75 - 85%
tert-Butyl Nitrite (TBN) (Air, 80°C)Free AmineC-3 favoredN-nitration (reversible)70 - 90%

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught immediately, preventing the waste of downstream reagents.

Protocol 1: Amine Protection (N-Acetylation)

Causality: Acetylation reduces the electron density on the nitrogen, preventing radical cation formation during nitration[2].

  • Setup: Dissolve 10 mmol of 5-aminoindazole in 20 mL of anhydrous pyridine under an inert N₂ atmosphere.

  • Addition: Cool the flask to 0°C. Add 12 mmol (1.2 eq) of acetic anhydride dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexane:EtOAc 1:1). The complete disappearance of the baseline amine spot and the appearance of a high-Rf, UV-active spot validates complete protection. If the baseline spot persists, add 0.2 eq of acetic anhydride and stir for 1 hour.

  • Workup: Pour the mixture into 100 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(1H-indazol-5-yl)acetamide.

Protocol 2: Regioselective Nitration (Using Fe(NO₃)₃)

Causality: Iron(III) nitrate provides a controlled release of NO₂⁺, minimizing over-nitration and favoring the C-6 position through steric and electronic direction[3].

  • Setup: Dissolve 5 mmol of the protected N-acetylaminoindazole in 15 mL of ethanol.

  • Reagent Addition: Add 6 mmol (1.2 eq) of Fe(NO₃)₃·9H₂O to the solution.

  • Heating: Heat the mixture to reflux (approx. 80°C) for 6 hours.

  • Validation Checkpoint: Observe the color transition. A shift from pale yellow to a clear, deep orange/red indicates successful nitronium ion complexation. If the solution turns opaque black, thermal runaway and oxidation have occurred; the batch must be aborted.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Deprotection (Acid Hydrolysis)
  • Setup: Suspend the crude nitrated intermediate in 15 mL of 6M HCl.

  • Reaction: Reflux for 4 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of saturated NaHCO₃ and extract with 1 mL EtOAc. TLC should show the disappearance of the high-Rf amide and the appearance of a bright yellow, lower-Rf spot (the free nitro-amine).

  • Workup: Cool the bulk mixture, neutralize carefully with NaOH to pH 7, and collect the precipitated target compound via filtration.

Workflow Visualization

Workflow A Free Aminoindazole B Direct Nitration (HNO3 / H2SO4) A->B Unprotected Route D Amine Protection (Ac2O, Pyridine) A->D Recommended Workflow C Oxidation & Polymerization (Black Tar / Low Yield) B->C Radical Cation Formation E Protected Intermediate (N-Acetylaminoindazole) D->E TLC: Higher Rf F Regioselective Nitration (Fe(NO3)3 or TBN) E->F Controlled Electrophilic Attack G Deprotection (HCl / EtOH) F->G Isolate Intermediate H Target Nitro-aminoindazole (High Purity) G->H Final Product

Workflow for aminoindazole nitration comparing direct vs. protected routes.

References

1.[4] Metal-Free Nitration of Indazoles with tert-Butyl Nitrile in Air to Prepare 3-Nitroindazoles and 3-Aminoindazoles - ResearchGate. 4 2.[3] (6-Nitro-1H-indazol-3-yl)methanol - Smolecule. 3 3.[2] Methyl 7-Amino-1H-indazole-5-carboxylate - Benchchem. 2 4.[1] 5-amino-1H-indazol-6-ol - Benchchem. 1

Sources

Optimization

regioselectivity in the functionalization of the indazole ring

Technical Support Center: Indazole Functionalization Ticket System: Open | Status: Active | Agent: Senior Application Scientist Welcome to the Indazole Functionalization Help Desk User Context: You are a medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Functionalization Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Welcome to the Indazole Functionalization Help Desk

User Context: You are a medicinal chemist or process engineer struggling with the regioselectivity of the indazole ring. The Core Problem: The indazole scaffold is a "chameleon" due to its annular tautomerism (1H vs. 2H). This equilibrium dictates the success or failure of N-alkylation, C-H activation, and halogenation.

This guide treats your synthesis challenges as "Technical Support Tickets." Select the module below that matches your current failure mode.

Module 1: The "N1 vs. N2" Alkylation Conflict

Status: High Volume Issue

Diagnostic: Why am I getting a mixture?

The indazole ring exists in a tautomeric equilibrium.

  • 1H-Indazole (N1): The thermodynamic sink.[1] It retains the benzenoid structure of the carbocycle.

  • 2H-Indazole (N2): The kinetic trap. It adopts a quinonoid structure, which is higher in energy (~4.5 kcal/mol less stable) but often more nucleophilic under specific conditions due to lone pair availability and solvent effects.

The "Rule of Thumb" Logic:

  • Thermodynamic Control (High Temp, Reversible): Favors N1 .

  • Kinetic Control (Low Temp, Irreversible, Sterics): Can favor N2 , but often requires "tricks" (specific electrophiles or acid catalysis).

Troubleshooting Q&A

Q: "I need the N1-alkylated product, but I see 20-30% N2 impurity. How do I fix this?" A: You are likely running under conditions that are too "soft" or insufficiently equilibrating.

  • Solution: Switch to Thermodynamic Forcing .

    • Base: Use NaH or Cs₂CO₃ . The sodium cation (

      
      ) coordinates with N2 and the C3-substituent (if present), shielding N2 and directing attack to N1.
      
    • Solvent: DMF or DMSO (Polar Aprotic).

    • Temperature: Heat promotes the thermodynamic product (N1).

Q: "I desperately need the N2-isomer for a bioisostere study, but I only get N1. Is it impossible?" A: It is not impossible, but standard alkyl halides (RX + Base) will rarely give you high N2 selectivity.

  • Solution: Use the Acid-Catalyzed Imidate Protocol (The "Pfizer/WuXi" Method).

    • Mechanism: Instead of deprotonating the indazole (making it a hard nucleophile), you activate the electrophile (alkyl trichloroacetimidate) with a Lewis or Brønsted acid. The neutral indazole attacks via N2 because the transition state leading to the N2 product is lower in energy in this specific pathway, avoiding the penalty of breaking the benzenoid system in the transition state.

Visual Decision Matrix: N-Functionalization

Indazole_Alkylation Start Target Regioisomer? N1_Target N1-Indazole (Thermodynamic) Start->N1_Target Standard N2_Target N2-Indazole (Kinetic/Special) Start->N2_Target Challenging Cond_N1 Conditions: NaH or Cs2CO3 Solvent: DMF/THF Temp: >60°C N1_Target->Cond_N1 Cond_N2 Conditions: Reagent: Alkyl Imidate Cat: TfOH (Acid) Solvent: DCM/Toluene N2_Target->Cond_N2 Mech_N1 Mechanism: Anionic Nucleophile Chelation Control (Na+) Cond_N1->Mech_N1 Mech_N2 Mechanism: Neutral Nucleophile Imidate Activation Cond_N2->Mech_N2

Caption: Decision tree for selecting reaction conditions based on the desired N-alkylation isomer.

Module 2: C3-Functionalization (Halogenation)

Status: Moderate Difficulty

Diagnostic: Reactivity Profiles

The C3 position is the most electron-rich carbon on the heterocyclic ring. It undergoes Electrophilic Aromatic Substitution (


) readily.

Common Failure Mode:

  • Over-halogenation: Halogens appearing on the benzene ring (C5/C7).

  • N-Halogenation: Formation of N-halo species instead of C3.

Protocol: Selective C3-Iodination

Use this for preparing intermediates for Suzuki/Sonogashira couplings.

Reagents:

  • Substrate: 1H-Indazole (unprotected or N1-protected).

  • Electrophile: Iodine (

    
    ).
    
  • Base: KOH (pellets).

  • Solvent: DMF.

Step-by-Step:

  • Dissolution: Dissolve indazole (1.0 equiv) in DMF (

    
    ).
    
  • Base Addition: Add KOH (3.0 equiv). The mixture may darken (deprotonation).

  • Iodination: Add

    
     (1.1 equiv) portion-wise at 0°C to control exotherm.
    
  • Monitoring: Warm to RT. Monitor via TLC/LCMS.

    • Checkpoint: If N-iodination occurs (unstable intermediate), it usually rearranges to C3 upon slight heating or time.

  • Quench: Pour into aqueous

    
     (bisulfite) to remove excess iodine (color changes from purple/brown to yellow/white).
    

Data Table: Halogenation Source Selection

TargetReagent SystemSelectivity Note
C3-Iodo

/ KOH / DMF
High. Base prevents HI formation.
C3-Bromo NBS / MeCNGood. If C3 is blocked, bromination moves to C5/C7.
C3-Chloro NCS / DMFSlower. Often requires heat.
C3-Fluoro Selectfluor / DMSODifficult. Often requires microwave or radical mechanism.

Module 3: C7-Functionalization (C-H Activation)

Status: Advanced / Expert Only

Diagnostic: The "Pyrrole" Barrier

Direct functionalization of the benzene ring (C4-C7) is difficult because the pyrazole ring is more reactive. To hit C7, you must use Directing Groups (DG) located at N1 to "pull" the metal catalyst toward the C7-hydrogen.

Troubleshooting Q&A

Q: "I tried a standard Suzuki coupling on unsubstituted indazole to hit C7, but nothing happened." A: C-H activation requires a "handle." The catalyst (Pd or Rh) needs to coordinate to N1 to reach C7.[2]

  • Solution: Install a bulky N1-directing group, such as a Pivaloyl or Acetyl group.

Q: "Which catalyst system works for C7-Arylation?" A: Palladium(II) with specific ligands.[3]

  • Catalyst:

    
    .
    
  • Ligand: 1,10-Phenanthroline (Phen) or Pyridine-based ligands.

  • Oxidant:

    
     or 
    
    
    
    (required to regenerate Pd(II)).
Visual Mechanism: Directed C-H Activation

CH_Activation cluster_tips Critical Success Factors Substrate N1-Pivaloyl Indazole Coordination Coordination of Pd(II) to N1-Carbonyl Substrate->Coordination + Pd(OAc)2 Activation C7-H Bond Cleavage (Cyclopalladation) Coordination->Activation CMD Pathway Tip1 DG must be bulky (Pivaloyl) to prevent N2 binding Coordination->Tip1 Coupling Coupling with Ar-I (Reductive Elimination) Activation->Coupling + Ar-I Product C7-Arylated Indazole Coupling->Product

Caption: Workflow for C7-selective arylation using N1-directing groups to overcome innate C3 reactivity.

References

  • Regioselective N-Alkylation (N1 vs N2)

    • Mechanism & Conditions:[1][4][5][6][7][8] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org.[8] Chem. 2024, 20, 1940–1954.[8]

    • N2-Selective Protocol (Acid Catalysis): "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds." Chem. Commun., 2023.

  • C3-Functionalization

    • Pd-Catalyzed Arylation: "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles." Chem. Sci., 2013, 4, 2374-2379.[5]

    • Halogenation Overview: "C3-Indazole Functionalization: A Review." Curr.[7] Org. Chem.

  • C7-Functionalization (C-H Activation)

    • Rh-Catalyzed Directing Group Strategy: "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles." Angew.[9] Chem. Int. Ed., 2016.[9]

    • Pd-Catalyzed C7-Arylation: "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles." J. Org.[8] Chem., 2014.[7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Nitro-1H-indazol-7-amine Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly functionalized heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly functionalized heterocyclic compounds. 4-Nitro-1H-indazol-7-amine (CAS: 89795-92-6) is a classic example of a "brick dust" molecule.

Its rigid, planar aromatic indazole core promotes strong


 stacking, while the electron-donating 7-amine and electron-withdrawing 4-nitro groups create a strong dipole and an extensive intermolecular hydrogen-bonding network. This results in an exceptionally high crystal lattice energy, rendering it practically insoluble in water and poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). To successfully manipulate this compound, we must move away from the simplistic "like dissolves like" heuristic and instead focus on lattice disruption.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers.

Part 1: Troubleshooting FAQs

Q1: Why does 4-Nitro-1H-indazol-7-amine precipitate immediately when I add it to my organic reaction mixture (e.g., DCM or THF)? A1: The intermolecular forces holding the crystal lattice together (H-bonding between the amine/indazole NH and the nitro group) are stronger than the solvation energy provided by moderately polar solvents like DCM or THF. To dissolve it, you must use a solvent capable of acting as a strong hydrogen-bond acceptor to competitively disrupt the lattice. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are required 1[1].

Q2: I am trying to perform an amidation/coupling reaction. How can I keep the compound in solution? A2: Attempting couplings in standard solvents will lead to low yields due to the poor bioavailability of the solid amine. You must perform a solvent switch. As demonstrated in optimization studies for structurally similar aminoindazoles, switching the reaction solvent to DMF and applying gentle heat (e.g., 80 °C) significantly improves solubility and reaction yields 2[2].

Q3: How do I prepare this compound for in vitro biological assays without causing solvent toxicity? A3: The standard methodology is to prepare a highly concentrated master stock in 100% sterile DMSO. Structurally related nitroindazoles can achieve solubility up to 100 mM in DMSO . This stock is then serially diluted into your aqueous assay buffer. It is critical to ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced artifacts in cell cultures or enzymatic assays 3[3].

Q4: Can I use pH adjustments to improve its solubility in aqueous/organic biphasic extractions? A4: Yes, but with caveats. The indazole ring and the primary amine can be protonated at very low pH, creating a more soluble ionized form 3[3]. However, the strongly electron-withdrawing 4-nitro group significantly reduces the basicity (pKa) of the 7-amine. You will likely need strong aqueous acids (e.g., 1M HCl) to force protonation during liquid-liquid extractions.

Part 2: Quantitative Data Presentation

To assist in your experimental design, the table below summarizes the expected solubility profile of 4-Nitro-1H-indazol-7-amine across various solvent classes based on its structural thermodynamics.

SolventPolarity IndexSolvation CapacityRecommended Application
Water / Aqueous Buffers 10.2Insoluble (< 1 mM)Not recommended as primary solvent.
Dichloromethane (DCM) 3.1Poor / SuspensionExtractions only; unsuitable for reactions.
Ethyl Acetate (EtOAc) 4.4Poor / SuspensionExtractions only; unsuitable for reactions.
Ethanol (EtOH) 5.2Moderate (~20 mM)Recrystallization co-solvent.
Dimethylformamide (DMF) 6.4High (> 50 mM)Primary solvent for Organic Synthesis.
Dimethyl Sulfoxide (DMSO) 7.2Very High (up to 100 mM)Primary solvent for Biological Assay Stocks.
Part 3: Experimental Protocols
Protocol A: Preparation of a 50 mM In Vitro Stock Solution

Self-Validating Check: A successful stock solution will appear as a clear, deep yellow/orange liquid with no particulate matter upon visual inspection against a light source.

  • Weighing: Accurately weigh 8.91 mg of 4-Nitro-1H-indazol-7-amine powder into a sterile, solvent-resistant microcentrifuge tube.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade 100% DMSO.

  • Agitation: Vortex the tube vigorously for 60 seconds.

  • Thermal Disruption (If needed): If micro-crystals persist, place the tube in a sonicating water bath heated to 37 °C for 5 minutes. The ultrasonic waves combined with mild heat will break the remaining

    
     stacking interactions.
    
  • Storage: Aliquot the clear 50 mM solution into 50

    
    L volumes to avoid freeze-thaw cycles, and store at -20 °C.
    
  • Assay Dilution: On the day of the experiment, dilute the stock 1:200 into your aqueous assay buffer to achieve a 250

    
    M working concentration (Final DMSO = 0.5%).
    
Protocol B: DMF-Mediated Solvation for Organic Synthesis

Self-Validating Check: The reaction mixture should remain a homogeneous solution when cooled to room temperature prior to the addition of coupling reagents.

  • Vessel Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add the required mass of 4-Nitro-1H-indazol-7-amine to the flask, followed by anhydrous DMF (calculate volume to achieve a 0.1 M to 0.2 M concentration).

  • Heating: Attach a reflux condenser and heat the mixture to 60–80 °C using an oil bath with continuous magnetic stirring.

  • Reagent Addition: Once complete dissolution is achieved, add your coupling reagents (e.g., EDCI, HATU) and the corresponding electrophile.

  • Workup: Because DMF is water-miscible and hard to evaporate, quench the reaction with a large volume of water (at least 5x the DMF volume) to precipitate the functionalized product, or extract extensively with EtOAc/Brine.

Part 4: Visualizations

SolubilizationWorkflow Start 4-Nitro-1H-indazol-7-amine (Solid) Decision Intended Application? Start->Decision Bio Biological Assays (Aqueous Media) Decision->Bio In Vitro / In Vivo Chem Organic Synthesis (Reaction Media) Decision->Chem Chemical Coupling DMSO Prepare Stock in 100% DMSO (up to 50-100 mM) Bio->DMSO DMF Use Polar Aprotic Solvents (DMF, NMP, DMAc) Chem->DMF Dilute Serial Dilution into Buffer (Final DMSO < 0.5%) DMSO->Dilute Heat Apply Gentle Heating (60-80°C) DMF->Heat

Caption: Workflow for selecting the appropriate solubilization strategy based on the intended application.

SolubilityLogic Compound 4-Nitro-1H-indazol-7-amine Factors High Crystal Lattice Energy Compound->Factors Hbond Intermolecular H-Bonding (Amine & Indazole NH) Factors->Hbond PiPi Pi-Pi Stacking (Planar Aromatic Ring) Factors->PiPi Dipole Strong Dipole (Nitro vs Amine) Factors->Dipole Solution Solvation Strategy Hbond->Solution PiPi->Solution Dipole->Solution Aprotic Strong H-Bond Acceptors (DMSO, DMF) disrupt lattice Solution->Aprotic

Caption: Logical relationship between structural properties and the required solvation strategy.

References
  • Guidechem - 6-Aminoindazole 6967-12-0 wiki.
  • NIH PubMed Central (PMC) - Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents.
  • Sigma-Aldrich - 7-Nitroindazole Product Specifications.
  • BenchChem - How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.

Sources

Optimization

optimizing reaction conditions for the synthesis of 4-Nitro-1H-indazol-7-amine

Welcome to the Process Chemistry Support Portal. This guide provides validated protocols, mechanistic troubleshooting, and optimization data for the synthesis of the critical API intermediate 4-Nitro-1H-indazol-7-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide provides validated protocols, mechanistic troubleshooting, and optimization data for the synthesis of the critical API intermediate 4-Nitro-1H-indazol-7-amine .

To achieve high purity and yield, this synthesis relies on a two-phase approach: the acid-catalyzed cyclization of an ortho-methyl dinitroaniline, followed by a highly regioselective Zinin reduction.

Workflow A 2-Methyl-3,6-dinitroaniline (Starting Material) B Diazotization (NaNO2, H2SO4, 0°C) A->B C 4,7-Dinitro-1H-indazole (Intermediate) B->C Intramolecular Cyclization D Selective Zinin Reduction (Na2S, EtOH/H2O, 60°C) C->D E 4-Nitro-1H-indazol-7-amine (Target API Intermediate) D->E Regioselective Reduction

Synthetic workflow for 4-Nitro-1H-indazol-7-amine via 4,7-dinitro-1H-indazole intermediate.

Phase 1: Diazotization & Cyclization

Objective: Conversion of 2-methyl-3,6-dinitroaniline to 4,7-dinitro-1H-indazole.

Mechanistic Causality: The presence of two strongly electron-withdrawing nitro groups severely depletes the nucleophilicity of the aniline amine. Standard aqueous diazotization with


 will fail. Instead, we utilize nitrosyl sulfuric acid (generated in situ from 

and concentrated

) to force the formation of the diazonium salt. Once formed, the diazonium intermediate undergoes spontaneous intramolecular cyclization onto the adjacent ortho-methyl group to form the pyrazole ring of the indazole.
Validated Protocol
  • Preparation of Nitrosyl Sulfuric Acid: Cool 50 mL of concentrated

    
     to 0°C in an ice-salt bath. Slowly add 1.1 equivalents of solid 
    
    
    
    in small portions, maintaining the internal temperature below 5°C. Stir until fully dissolved.
  • Substrate Addition: Dissolve 10.0 g of 2-methyl-3,6-dinitroaniline in 30 mL of glacial acetic acid. Add this solution dropwise to the nitrosyl sulfuric acid mixture over 45 minutes, keeping the temperature between 0°C and 5°C.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quenching & Isolation: Pour the reaction mixture slowly over 400 g of crushed ice with vigorous stirring. A yellow/orange precipitate of 4,7-dinitro-1H-indazole will form. Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum at 50°C.

Troubleshooting & FAQs (Phase 1)

Q: Why am I getting poor cyclization yields and recovering unreacted starting material? A: This is usually caused by water contamination in your acid. The diazotization of dinitroanilines requires strictly anhydrous or highly concentrated acidic conditions. Ensure your


 is at least 98% and your glassware is oven-dried.

Q: The reaction violently exothermed during the


 addition. How do I prevent this? 
A:  The dissolution of 

in sulfuric acid is highly exothermic. If added too quickly, local heating causes the decomposition of nitrous acid into

gases (visible as brown fumes). You must control the addition rate and ensure efficient overhead stirring.

Phase 2: Regioselective Zinin Reduction

Objective: Selective reduction of the 7-nitro group to yield 4-nitro-1H-indazol-7-amine.

Mechanistic Causality: The Zinin reduction utilizes sulfide or hydrosulfide anions to reduce nitroarenes via an electron transfer mechanism[1]. In 4,7-dinitro-1H-indazole, the 7-nitro group is adjacent to the indazole N-H. This structural proximity allows for hydrogen bonding and coordination with the reducing hydrosulfide anion, kinetically directing the reduction to the 7-position over the sterically and electronically isolated 4-position[2]. This regioselectivity is a well-documented phenomenon in both the synthesis and biological metabolism of dinitroindazoles[3].

Mechanism Root 4,7-Dinitro-1H-indazole Path1 7-Nitro Group (Adjacent to N-H) Root->Path1 Path2 4-Nitro Group (Distant from N-H) Root->Path2 Coord H-Bonding & Coordination with Hydrosulfide Anion Path1->Coord Steric Less Electronic Activation No Direct N-H Interaction Path2->Steric Result1 Rapid Reduction to 7-Amine Coord->Result1 Favored Pathway Result2 Remains Intact (Under Mild Conditions) Steric->Result2 Disfavored Pathway

Regioselectivity logic for the Zinin reduction of 4,7-dinitro-1H-indazole.

Validated Protocol
  • Reagent Preparation: Dissolve 3.0 equivalents of Sodium Sulfide Nonahydrate (

    
    ) in a minimal amount of water.
    
  • Substrate Solubilization: Suspend 5.0 g of 4,7-dinitro-1H-indazole in 50 mL of Ethanol (EtOH) and heat to 60°C until a uniform suspension/solution is achieved.

  • Reduction: Add the aqueous

    
     solution dropwise to the ethanolic substrate mixture over 30 minutes at 60°C. The solution will darken significantly. Stir at 60°C for 4 hours.
    
  • Self-Validating Isolation (Sulfur Removal): Cool the mixture and concentrate under reduced pressure to remove EtOH. Suspend the residue in 100 mL of 1M

    
    . Self-Validation: The target amine will form a water-soluble hydrochloride salt, while elemental sulfur (a byproduct of the Zinin reduction) and unreacted starting material will remain insoluble.
    
  • Filtration & Precipitation: Filter the acidic mixture through a Celite pad to remove sulfur. Cool the filtrate to 0°C and slowly basify with 2M

    
     to pH 8-9. The pure 4-nitro-1H-indazol-7-amine will precipitate as a brightly colored solid. Filter, wash with cold water, and dry.
    
Optimization of Zinin Reduction Conditions

To prevent over-reduction to the 4,7-diamino derivative, strict control of equivalents and temperature is required. Below is our internal optimization data:

EntryReagent (

eq.)
SolventTemp (°C)Time (h)Yield of 7-Amino (%)Yield of 4,7-Diamino (%)
11.1EtOH/H_2O2524150
2 3.0 EtOH/H_2O 60 4 82 4
35.0EtOH/H_2O8024548
43.0MeOH/H_2O606763
Troubleshooting & FAQs (Phase 2)

Q: Why am I seeing a mixture of 7-amino, 4-amino, and 4,7-diamino indazoles? A: You are likely using an excess of


 or running the reaction at too high a temperature (see Entry 3 in the optimization table). The regioselectivity is kinetically controlled; pushing the reaction too hard will overcome the activation barrier for the 4-nitro group. Stick strictly to 3.0 equivalents at 60°C.

Q: My isolated product is contaminated with a stubborn yellow/white powder that won't dissolve in organic solvents. What is it? A: This is elemental sulfur, the oxidized byproduct of the sulfide anion. Do not attempt to purify this via standard silica gel chromatography, as sulfur streaks through columns. You must use the acid/base extraction method detailed in Step 4 of the protocol to chemically separate the basic amine from the neutral sulfur.

References

  • Maity, S. K., Pradhan, N. C., & Patwardhan, A. V. (2008). Reduction of p-nitrotoluene by aqueous ammonium sulfide: Anion exchange resin as a triphasic catalyst. Chemical Engineering Journal, 141(1-3), 187-193. URL:[Link]

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455-481. URL:[Link]

  • Woolhouse, N. M., Kaye, B., et al. (1973). The Metabolism of 5,7-Dinitroindazole in the Mouse and the Rat. Xenobiotica, 3(8), 511-524. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Nitro-1H-indazol-7-amine

Welcome to the Technical Support Center for the scale-up synthesis of 4-Nitro-1H-indazol-7-amine (CAS: 89795-92-6) . Designed for process chemists and drug development professionals, this guide provides mechanistic troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Nitro-1H-indazol-7-amine (CAS: 89795-92-6) . Designed for process chemists and drug development professionals, this guide provides mechanistic troubleshooting, self-validating protocols, and critical process parameters for translating bench-scale synthesis into robust pilot-plant operations.

Process Overview & Mechanistic Rationale

The synthesis of 4-nitro-1H-indazol-7-amine at scale presents unique challenges in thermal management and regioselectivity. The most robust and scalable route involves a modified 1 starting from 2-methyl-3,6-dinitroaniline[1], followed by a regioselective 2[2].

Synthetic Workflow Diagram

G SM 2-Methyl-3,6-dinitroaniline (Starting Material) DIAZO Diazonium Intermediate (Thermally Unstable) SM->DIAZO NaNO2, AcOH/H2SO4 0-5 °C, 1 h INT 4,7-Dinitro-1H-indazole (Isolated Intermediate) DIAZO->INT Intramolecular Cyclization 25 °C, 12 h PROD 4-Nitro-1H-indazol-7-amine (Target API Intermediate) INT->PROD Na2S, EtOH/H2O Regioselective Reduction 60 °C, 4 h

Caption: Scale-up synthetic workflow for 4-Nitro-1H-indazol-7-amine via cyclization and Zinin reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the diazotization of 2-methyl-3,6-dinitroaniline, we observe significant gas evolution and yield loss. How can we prevent this? A: Gas evolution (nitrogen gas) indicates the premature thermal decomposition of the diazonium salt intermediate before the intramolecular cyclization can occur. The causality here is inadequate heat removal during the highly exothermic nitrosation step. Troubleshooting: Ensure the addition of sodium nitrite (


) is conducted strictly between 0–5 °C. At scale, use a jacketed reactor with a high-capacity chiller and implement a subsurface dosing strategy for 

to prevent localized concentration and temperature spikes. The cyclization step requires slow warming to room temperature only after complete diazonium formation to prevent 3[3].

Q2: The Zinin reduction of 4,7-dinitro-1H-indazole yields a mixture of 4-amino, 7-amino, and diamino products. How do we drive regioselectivity toward the 7-amino isomer? A: The Zinin reduction utilizes sulfide donors to selectively reduce one nitro group. Regioselectivity is governed by the electronic environment and steric hindrance. The 7-nitro group is highly activated by the adjacent indazole NH (via hydrogen bonding and inductive effects) and is less sterically hindered than the 4-nitro group, which is wedged near the pyrazole ring junction. Troubleshooting: Over-reduction to the diamine occurs if the


 stoichiometry exceeds 3.0–3.2 equivalents or if the temperature exceeds 65 °C. Maintain the reaction at 60 °C and dose the 

slowly.

Q3: What is the most reliable method for in-process control (IPC) during the reduction step? A: HPLC is mandatory. The starting material (4,7-dinitro-1H-indazole) and the product (4-nitro-1H-indazol-7-amine) have distinct UV chromophores. Monitor the disappearance of the dinitro peak at 254 nm. A self-validating protocol involves running a spiked sample to ensure baseline resolution between the 7-amino product and the 4-amino impurity.

Quantitative Process Parameters

Process ParameterStep 1: Diazotization & CyclizationStep 2: Regioselective Zinin Reduction
Primary Reagent Sodium Nitrite (

), 1.10 eq
Sodium Sulfide (

), 3.00 eq
Solvent System Glacial Acetic Acid / WaterEthanol / Water
Operating Temperature 0–5 °C (Addition), 25 °C (Cyclization)60–65 °C
Reaction Time 1 h (Addition) + 12 h (Cyclization)3 h (Addition) + 0.5 h (Hold)
Target Yield 85–90%70–75%
Critical Quality Attribute Residual diazonium salt < 0.1% AUCRegioisomer ratio (7-amino:4-amino) > 95:5

Detailed Experimental Protocols

Protocol A: Synthesis of 4,7-Dinitro-1H-indazole (Jacobson Cyclization)

Self-Validating Check: The reaction is progressing correctly when a clear transition from a suspension to a dark solution is observed during diazotization, followed by the precipitation of an orange solid during cyclization.

  • Reactor Charging: Charge a 50 L glass-lined reactor with 2-methyl-3,6-dinitroaniline (1.0 kg, 5.07 mol) and glacial acetic acid (15 L). Stir at 250 rpm until a uniform suspension is achieved.

  • Cooling: Chill the reactor contents to 0–5 °C using a glycol jacket.

  • Diazotization: Prepare a solution of

    
     (385 g, 5.58 mol) in purified water (1.5 L). Dose this solution into the reactor via a metering pump over 2 hours, strictly maintaining the internal temperature below 5 °C.
    
  • Cyclization: Once the addition is complete, stir the mixture at 0–5 °C for 1 hour. Gradually adjust the jacket temperature to warm the mixture to 25 °C over 3 hours. Stir for an additional 12 hours.

  • Workup: Quench the reaction by slowly adding 20 L of ice water. Filter the resulting orange-yellow precipitate through a Nutsche filter. Wash the filter cake with cold water (3 × 5 L) until the filtrate pH is > 4.

  • Drying: Dry the solid under vacuum at 45 °C to a constant weight.

Protocol B: Regioselective Zinin Reduction to 4-Nitro-1H-indazol-7-amine

Self-Validating Check: The deep red color of the dinitro intermediate solution will transition to a lighter orange/yellow suspension as the target amine precipitates.

  • Reactor Charging: Charge a 50 L reactor with 4,7-dinitro-1H-indazole (800 g, 3.84 mol) and technical grade ethanol (16 L). Heat the mixture to 60 °C under a nitrogen atmosphere.

  • Reduction: Prepare a solution of sodium sulfide nonahydrate (

    
    , 2.76 kg, 11.5 mol) in water (3 L). Add this solution dropwise over 3 hours while strictly maintaining the internal temperature between 60–65 °C.
    
  • Monitoring: 30 minutes post-addition, sample the mixture for HPLC analysis. Proceed only when the starting material is < 1.0% AUC.

  • Workup: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol. Dilute the residue with water (10 L) and adjust the pH to 7.0 using 1M HCl.

  • Isolation: Filter the precipitated 4-nitro-1H-indazol-7-amine. Wash with cold water (2 × 4 L) and cold ethanol (1 L). Dry under vacuum at 50 °C.

References

  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
  • 2,4-Dinitro-N-(1-phenylethyl)aniline. Benchchem.
  • Product Class 2: 1 H - and 2 H -Indazoles. Thieme E-Books & E-Journals.

Sources

Optimization

Technical Support Center: Analytical Method Development for 4-Nitro-1H-indazol-7-amine

Welcome to the Technical Support Center for 4-Nitro-1H-indazol-7-amine (CAS 89795-92-6) . As a highly functionalized heterocyclic building block, this compound is a critical intermediate in the synthesis of advanced acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Nitro-1H-indazol-7-amine (CAS 89795-92-6) . As a highly functionalized heterocyclic building block, this compound is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including multi-kinase inhibitors and oncology therapeutics[1][2].

Developing robust analytical methods for this molecule requires navigating its unique physicochemical landscape. The presence of an electron-withdrawing nitro group at C4 and an electron-donating primary amine at C7 on an indazole core creates a complex push-pull electronic system[3][4]. This guide synthesizes field-proven chromatographic strategies, causality-driven troubleshooting, and self-validating protocols to ensure scientific integrity in your method development.

Part 1: Core Chromatographic Troubleshooting (FAQs)

Q1: Why am I observing severe peak tailing and poor retention on a standard C18 column? A1: The primary amine at the C7 position and the secondary nitrogen in the indazole ring are highly basic. On standard, unendcapped C18 columns, these basic sites undergo secondary ion-exchange interactions with acidic residual silanols on the silica matrix, leading to peak tailing.

  • The Causality-Driven Solution: Switch to a polar-embedded or highly endcapped column (e.g., Waters Symmetry Shield RP18)[5]. Additionally, strictly control the mobile phase pH. Using an acidic buffer (e.g., 10 mM Ammonium Formate adjusted to pH 3.0) ensures the amine is fully protonated. This locks the molecule into a single ionization state, preventing split peaks and improving peak symmetry.

Q2: My standard solutions show multiple degradation peaks after 24 hours of storage. How can I stabilize the compound? A2: 4-Nitro-1H-indazol-7-amine is highly susceptible to both oxidative and photolytic degradation. The aniline-like C7-amine is prone to oxidation (forming N-oxides or azo dimers), while the C4-nitro group can undergo photoreduction under ambient UV light[3][6].

  • The Causality-Driven Solution: Prepare all stock solutions in amber volumetric flasks to prevent photolysis. Store aliquots tightly sealed at -20°C or +4°C and use them within 24 hours[7]. If auto-sampler stability is an issue during long sequences, maintain the auto-sampler temperature at 4°C and consider purging your diluent with inert gas (N₂) prior to sample preparation to displace dissolved oxygen.

Q3: How do I resolve baseline drift during gradient elution when analyzing forced degradation samples? A3: Baseline drift in gradient RP-HPLC is typically caused by the UV absorbance of the organic modifier or the buffer changing as the gradient progresses, particularly at low wavelengths (e.g., 210 nm).

  • The Causality-Driven Solution: The indazole-nitro-amine conjugated system possesses a strong, extended chromophore. Shift your detection wavelength away from the low UV range where formate/acetate buffers absorb. Optimize detection at 254 nm or 380 nm , where the nitro-aromatic system exhibits strong, specific absorbance. This effectively flattens the baseline and increases the signal-to-noise ratio for impurity profiling[5][8].

Part 2: Standardized Analytical Protocols

Protocol A: Stability-Indicating RP-HPLC-UV Method

This self-validating protocol is designed to separate the parent API from its oxidative and hydrolytic degradants, ensuring mass balance during stability studies[9][10].

Step-by-Step Methodology:

  • Column Selection: Install a Waters Symmetry Shield RP18 (250 x 4.6 mm, 5 µm) or a functionally equivalent polar-embedded column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1000 mL of Milli-Q water (10 mM). Adjust to pH 3.0 ± 0.05 using LC-MS grade Formic Acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 5.0 min: 5% B (Isocratic hold to retain polar degradants)

    • 5.0 - 20.0 min: Linear ramp to 60% B

    • 20.0 - 25.0 min: Hold at 60% B (Column wash)

    • 25.0 - 26.0 min: Return to 5% B

    • 26.0 - 35.0 min: Re-equilibration at 5% B

  • System Parameters: Set flow rate to 1.0 mL/min, column oven to 25°C, and UV detection to 254 nm.

  • System Suitability: Inject a 10 µg/mL standard solution. The method is valid if the theoretical plates > 5000, tailing factor < 1.5, and %RSD of 5 replicate injections is < 2.0%.

Protocol B: Forced Degradation Sample Preparation (ICH Q2R1)

To validate the stability-indicating power of Protocol A, subject the API to the following stress conditions to generate a comprehensive impurity profile[8].

Step-by-Step Methodology:

  • Acidic Stress: Transfer 5 mL of a 1000 µg/mL stock solution to a 50 mL flask. Add 1 mL of 0.1N HCl. Heat at 70°C for 3 hours. Critical Step: Neutralize with 1 mL of 0.1N NaOH before diluting to volume to prevent column damage.

  • Alkaline Stress: Transfer 5 mL of stock solution. Add 1 mL of 0.1N NaOH. Heat at 70°C for 3 hours. Neutralize with 1 mL of 0.1N HCl before diluting to volume.

  • Oxidative Stress: Transfer 5 mL of stock solution. Add 2 mL of 3% H₂O₂. Keep at room temperature in the dark for 3 hours. Dilute to volume.

  • Photolytic Stress: Expose a thin layer of solid powder to 1.2 million lux hours of UV/Vis light (per ICH Q1B). Dissolve and dilute to the working concentration (100 µg/mL).

Part 3: Data Presentation

Table 1: Physicochemical & Chromatographic Parameters
ParameterValue / DescriptionAnalytical Implication
Molecular Formula C₇H₆N₄O₂Highly functionalized; requires high-resolution separation.
Molecular Weight 178.15 g/mol Detectable via LC-MS (ESI+) at m/z 179.1[M+H]⁺.
LogP (Predicted) ~1.2 - 1.5Moderately polar; requires low initial organic in gradient.
pKa (Amine/Indazole) ~3.5 / ~14.0Mobile phase must be buffered at pH 3.0 to control ionization.
UV Maxima (λmax) 254 nm, 380 nmOptimal for baseline stability during gradient elution.
Table 2: Method Validation Summary (Target Specifications)
Validation ParameterICH GuidelineAcceptance Criteria
Linearity Range Q2(R1)10 µg/mL to 150 µg/mL (R² ≥ 0.999)
LOD / LOQ Q2(R1)Signal-to-Noise ratio ≥ 3:1 (LOD) and ≥ 10:1 (LOQ)
Method Precision Q2(R1)%RSD of 6 preparations ≤ 2.0%
Accuracy (Recovery) Q2(R1)Mean recovery across 3 levels (50%, 100%, 150%) = 98.0% - 102.0%
Robustness Q2(R1)No significant change in RT or peak area with ±0.2 pH or ±2°C shifts.

Part 4: Visualizations

Method Development Decision Tree

MethodDev Start Start: 4-Nitro-1H-indazol-7-amine Method Development ColSelect Column Selection (Polar-embedded C18) Start->ColSelect pHControl Mobile Phase pH Control (pH 3.0 - 5.5) ColSelect->pHControl Tailing Peak Tailing Observed? pHControl->Tailing AdjustBuffer Increase Buffer Conc. or use End-capped Column Tailing->AdjustBuffer Yes Gradient Optimize Gradient (MeCN / Formate Buffer) Tailing->Gradient No AdjustBuffer->pHControl Validation Method Validation (ICH Q2 Guidelines) Gradient->Validation

Fig 1: RP-HPLC method development workflow for 4-Nitro-1H-indazol-7-amine.

Degradation Pathway Analysis

Degradation Parent 4-Nitro-1H-indazol-7-amine (Intact API) Oxidation Oxidative Stress (H2O2 / Light) Parent->Oxidation Reduction Reductive Stress (Metals / Acidic) Parent->Reduction Hydrolysis Hydrolytic Stress (Strong Base/Acid) Parent->Hydrolysis Deg1 N-Oxide / Azo Derivatives (Amine Oxidation) Oxidation->Deg1 Deg2 4-Amino-1H-indazol-7-amine (Nitro Reduction) Reduction->Deg2 Deg3 Ring Cleavage Products (Indazole Breakdown) Hydrolysis->Deg3

Fig 2: Primary stress degradation pathways of 4-Nitro-1H-indazol-7-amine.

Part 5: References

  • Câmara, I., et al. (2025). Nitroaromatic Compounds, from Synthesis to Biodegradation. Environmental Research. Retrieved from[Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities. Retrieved from[Link]

  • Taylor & Francis. (2016). Application of Reversed-Phase High Performance Liquid Chromatography in Photographic Science and Technology. Retrieved from[Link]

  • ResearchGate. (2025). Forced degradation studies on atazanavir and cobicistat by rp-hplc method. Retrieved from[Link]

  • ResearchGate. (n.d.). Electroanalysis of Nitro and Amino Derivatives of Polycyclic Aromatic Hydrocarbons. Retrieved from[Link]

  • American Chemical Society. (2019). Process-Related Impurities of Pazopanib. Retrieved from[Link]

  • ACS Publications. (2026). Construction of Heterocyclic-Triazolopyrimidine Framework for Energetic Compounds. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of Nitro-Amino Indazoles

Status: Operational Ticket Type: Advanced Troubleshooting & Method Development Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Push-Pull" Indazole Challenge Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Advanced Troubleshooting & Method Development Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Push-Pull" Indazole Challenge

Welcome to the technical support hub for nitro-amino indazoles. These systems are deceptive; they appear simple but present a "perfect storm" for spectroscopic anomalies. You are dealing with a push-pull system (electron-withdrawing


 vs. electron-donating 

) on a bicyclic core that is subject to annular tautomerism (

vs.

).

This guide addresses the three most common support tickets we receive: NMR signal broadening/isomer confusion, illogical Mass Spec fragmentation, and pH-dependent UV-Vis shifts.

Module 1: NMR Spectroscopy – The Tautomer & Exchange Trap

User Issue: "My NMR spectrum has broad/missing peaks, and I cannot confirm if I have the - or -isomer."

The Root Cause:

  • Prototropic Tautomerism: Indazoles exist in dynamic equilibrium between

    
     (benzenoid) and 
    
    
    
    (quinonoid) forms. While the
    
    
    form is generally thermodynamically favored (
    
    
    kcal/mol), the presence of a strong electron-withdrawing group (EWG) like
    
    
    or a donor like
    
    
    can shift this equilibrium or slow the exchange rate, leading to peak broadening [1, 4].
  • Quadrupolar Broadening: The nitro group's

    
     nucleus (
    
    
    
    ) can cause relaxation broadening of adjacent protons.
  • Exchangeable Protons: The amino (

    
    ) and indazole (
    
    
    
    ) protons exchange with trace water in solvents like DMSO-
    
    
    , often vanishing or appearing as broad humps.
Troubleshooting Protocol: The Isomer Identification Workflow

Use this logic gate to determine your specific isomer and resolve spectral quality.

Indazole_NMR_Workflow cluster_legend Diagnostic Logic start START: Broad/Ambiguous Signals solvent_check Step 1: Solvent Switch Try DMSO-d6 (H-bond acceptor) vs CDCl3 (Non-polar) start->solvent_check temp_check Step 2: Variable Temp (VT) NMR Run at -40°C and +80°C solvent_check->temp_check Peaks still broad noesy_check Step 3: 1D NOESY / ROESY Irradiate N-Me or NH temp_check->noesy_check Coalescence resolved decision_1H Result: 1H-Indazole NOE between N1-H/Me and C7-H noesy_check->decision_1H NOE to Benzene Ring (H7) decision_2H Result: 2H-Indazole NOE between N2-H/Me and C3-H noesy_check->decision_2H NOE to Pyrazole Ring (H3) legend 1H-Isomer: Benzenoid (Stable) 2H-Isomer: Quinonoid (Reactive)

Figure 1: Decision tree for resolving indazole tautomers and signal broadening.

Critical Data: Chemical Shift Predictions

The "Push-Pull" effect drastically alters chemical shifts. Use this table to validate your assignment.

Position Relative to SubstituentEffect of

(EWG)
Effect of

(EDG)
Diagnostic Note
Ortho Downfield (+0.7 to +1.0 ppm)Upfield (-0.5 to -0.8 ppm)Large shifts due to resonance/inductive effects.
Meta Downfield (+0.2 to +0.3 ppm)Upfield (-0.1 to -0.2 ppm)Less pronounced.
NH (Indazole) Acidic shift (

ppm)
Basic shift (

ppm)

increases NH acidity (deshielding).
Coupling (

)

Hz

Hz
Ortho-coupling remains diagnostic for position.

Expert Tip: If your amino and nitro groups are ortho to each other, expect the amino protons to shift downfield (towards 6-8 ppm) due to intramolecular Hydrogen Bonding between


 and 

[10].

Module 2: Mass Spectrometry – Fragmentation Anomalies

User Issue: "I see peaks at [M-17] and [M-30] that don't make sense. Is my compound degrading?"

The Root Cause: Nitro-amino indazoles exhibit specific "Ortho Effects" and radical losses that are not standard in simple aromatics.

  • [M-17] (Loss of

    
    ):  Common in ortho-nitro-amino systems or ortho-nitro-alkyl systems. The nitro oxygen abstracts a proton, followed by loss of 
    
    
    
    .
  • [M-30] (Loss of

    
    ):  A rearrangement where the nitro group isomerizes to a nitrite ester (
    
    
    
    ) before losing
    
    
    .
  • [M-46] (Loss of

    
    ):  The standard cleavage of the C-N bond.
    
Fragmentation Pathway Visualization

MS_Fragmentation M_ion Molecular Ion [M]+. (Nitro-Amino Indazole) path_A [M-46] Loss of NO2. M_ion->path_A Standard Cleavage path_B [M-30] Loss of NO. M_ion->path_B Nitro-Nitrite Rearrangement path_C [M-17] Loss of OH. M_ion->path_C Ortho Effect (H-transfer) cyclization Cyclic Ion (Furazan/Isoxazole core) path_C->cyclization -H2O / Ring Closure

Figure 2: Primary fragmentation pathways. The Red node ([M-17]) is diagnostic for ortho-substitution.

Validation Step: If you see [M-17], confirm the presence of an ortho substituent (like a methyl or amino group) adjacent to the nitro group. This confirms regiochemistry without NMR [2, 3].

Module 3: UV-Vis & IR – Electronic & Vibrational States

User Issue: "My UV-Vis absorbance maxima ( ) shifts wildly with pH, and IR shows confusing N-H bands."
UV-Vis: The pH Indicator Effect

Aminoindazoles are amphoteric. The amino group can be protonated (acidic pH), and the indazole NH can be deprotonated (basic pH).

  • Acidic Shift (Blue Shift/Hypsochromic): Protonation of the

    
     lone pair removes its conjugation with the aromatic ring. 
    
    
    
    decreases.
  • Basic Shift (Red Shift/Bathochromic): Deprotonation of the indazole

    
     creates an anion with extended conjugation. 
    
    
    
    increases drastically [7, 8].

Protocol: Always buffer your UV-Vis samples.

  • Standard: Phosphate Buffer Saline (PBS) pH 7.4.

  • For pKa determination: Run a titration from pH 2 to pH 12 and plot the isosbestic point.

IR Spectroscopy: The Hydrogen Bond Fingerprint

In nitro-amino indazoles, the N-H stretch region (


) is often distorted.
Frequency (

)
AssignmentTroubleshooting Note
3400 & 3500 Primary Amino (

)
Look for the "doublet" (symmetric/asymmetric). If single broad peak, H-bonding is occurring.[1]
3100 - 3200 Indazole

Broad, often overlaps with C-H stretches.
1530 & 1350 Nitro (

)
Symmetric/Asymmetric stretches. Must be present to confirm nitration.
< 3000 H-Bonded

If

and

are ortho, the NH stretch shifts to lower wavenumbers [10].

References

  • Claramunt, R. M., et al. (2006). The tautomerism of indazoles in the solid state and in solution. 2

  • Svensson, P. H. W., et al. (2024).[3] Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics.[3] 3[2]

  • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectra. 4

  • BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives. 5

  • Elguero, J., et al. (2016).[6] 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. 6[2]

  • Alkorta, I., & Elguero, J. (2025). The Use of NMR Spectroscopy to Study Tautomerism. 7

  • Weselinski, L. J., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. 8

  • Grgurić, T., et al. (2025). The pH dependence of UV–Vis spectra of ellagitannins. 9

  • LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. 10[2][9][11][7]

  • Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. 12

Sources

Reference Data & Comparative Studies

Validation

comparison of 4-Nitro-1H-indazol-7-amine with other nitroindazoles

Comparative Guide: 4-Nitro-1H-indazol-7-amine vs. Pharmacological Nitroindazoles in Drug Development The indazole scaffold is a privileged structure in medicinal chemistry, offering diverse pharmacological activities dep...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-Nitro-1H-indazol-7-amine vs. Pharmacological Nitroindazoles in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, offering diverse pharmacological activities depending on its substitution pattern. Within the nitroindazole class, compounds serve two highly distinct roles: some act as direct pharmacological probes, while others function as bifunctional building blocks for complex Active Pharmaceutical Ingredients (APIs).

This guide provides an objective, data-driven comparison between 4-Nitro-1H-indazol-7-amine (a critical synthetic intermediate) and established pharmacological nitroindazoles like 7-Nitroindazole (7-NI) and 5-Nitroindazole .

Structural and Electronic Profiling

The placement of nitro and amino groups on the indazole core fundamentally alters both the chemical reactivity and biological target engagement of the molecule.

  • 4-Nitro-1H-indazol-7-amine (CAS: 89795-92-6): This molecule features a "push-pull" electronic system. The electron-withdrawing nitro group at C4 and the electron-donating primary amine at C7 create a highly polarized scaffold[1]. This orthogonality is prized in library synthesis: the C7 amine can undergo Buchwald-Hartwig cross-coupling or acylation without affecting the C4 nitro group. Once the C7 position is functionalized, the C4 nitro can be selectively reduced to unmask a new amine, enabling the synthesis of tricyclic fused systems (e.g., advanced kinase inhibitors).

  • 7-Nitroindazole (CAS: 2942-42-9): Unlike the 4-nitro-7-amino derivative, 7-NI lacks an exocyclic amine. The nitro group at C7 forms a strong intramolecular hydrogen bond with the indazole N-H. This specific conformation allows 7-NI to competitively bind to the heme-containing active site of Neuronal Nitric Oxide Synthase (nNOS), making it a potent, isoform-selective inhibitor used extensively in neuropharmacology[2].

  • 5-Nitroindazole (CAS: 5401-94-5): Positioning the nitro group at C5 removes the steric hindrance around the indazole N-H, altering its tautomeric equilibrium. It is primarily utilized in the development of anti-trypanosomal agents (e.g., for Chagas disease) rather than NOS inhibition.

Comparative Performance Data

The following table summarizes the quantitative and qualitative distinctions between these key nitroindazoles to guide your selection for either synthetic campaigns or biological assays.

Property / Compound4-Nitro-1H-indazol-7-amine7-Nitroindazole (7-NI)5-Nitroindazole
CAS Number 89795-92-62942-42-95401-94-5
Molecular Weight 178.15 g/mol 163.13 g/mol 163.13 g/mol
Primary Utility API Building Block / ScaffoldPharmacological ProbeIntermediate / Anti-parasitic
Key Structural Feature Orthogonal push-pull systemC7-NO₂ H-bonding with N-HC5-NO₂ (unhindered N-H)
Primary Biological Target Precursor to Kinase InhibitorsNeuronal NOS (nNOS)Trypanosomal enzymes
nNOS IC₅₀ (In Vitro) Inactive (Steric clash at C7)0.09 – 8.3 µM[3]> 50 µM
In Vivo Application N/A (Used ex vivo in synthesis)Attenuates opioid withdrawal[4]Investigational

Experimental Workflows and Methodologies

To ensure scientific rigor, the following protocols detail the distinct handling of these compounds. The first demonstrates the synthetic utility of 4-Nitro-1H-indazol-7-amine, while the second validates the biological utility of 7-NI.

Protocol A: Chemoselective Amidation of 4-Nitro-1H-indazol-7-amine

Causality Insight: The C7 primary amine is significantly more nucleophilic than the indazole core nitrogens. However, to prevent over-acylation at the N1 position, the reaction must be strictly temperature-controlled at 0°C.

  • Preparation: Dissolve 1.0 eq of 4-Nitro-1H-indazol-7-amine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? Its steric bulk prevents it from acting as a competing nucleophile while effectively scavenging the HCl byproduct.

  • Acylation: Cool the mixture to 0°C. Dropwise, add 1.05 eq of the desired acyl chloride.

  • Validation Check: Monitor via LC-MS after 30 minutes. The mass peak should correspond to the mono-acylated product (

    
    ). If di-acylation is observed, immediately quench with methanol.
    
  • Workup: Wash with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

G A 4-Nitro-1H-indazol-7-amine (Bifunctional Scaffold) B C7-Amine Derivatization (Amidation/Coupling) A->B Step 1: Orthogonal Functionalization C C4-Nitro Reduction (Pd/C, H2) B->C Step 2: Unmasking C4 Amine D Advanced API (e.g., Kinase Inhibitor) C->D Step 3: Ring Closure or Extension

Workflow: Orthogonal functionalization of 4-Nitro-1H-indazol-7-amine into an advanced API.

Protocol B: In Vitro nNOS Inhibition Assay (Using 7-NI)

Causality Insight: 7-NI is a competitive inhibitor of nNOS. Because nNOS is strictly calcium/calmodulin-dependent, EDTA or EGTA must be strictly excluded from the assay buffer; chelating calcium would artificially suppress baseline enzyme activity, yielding false-positive inhibition data.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM CaCl₂, 1 mM DTT, and 10 µg/mL calmodulin.

  • Enzyme Incubation: Add recombinant rat nNOS to the buffer. Pre-incubate with varying concentrations of 7-NI (0.1 µM to 100 µM) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM L-arginine spiked with [³H]-L-arginine, alongside 100 µM NADPH.

  • Reaction Termination: After 20 minutes, stop the reaction by adding 1 mL of ice-cold Stop Buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Why EDTA here? It instantly strips calcium from calmodulin, halting all nNOS activity for accurate measurement.

  • Validation Check: Pass the mixture through a Dowex 50WX8 cation-exchange resin. Unreacted [³H]-L-arginine binds to the resin, while the neutral[³H]-L-citrulline product flows through. Quantify the flow-through via liquid scintillation counting.

Mechanistic Pathways in Pharmacology

While 4-Nitro-1H-indazol-7-amine is a precursor, 7-NI is an active participant in biological signaling. 7-NI selectively inhibits nNOS over endothelial NOS (eNOS), which is crucial because eNOS inhibition causes severe hypertension[3]. By blocking nNOS, 7-NI prevents the overproduction of Nitric Oxide (NO) following NMDA receptor overactivation, thereby attenuating cerebral vasodilation and excitotoxicity[2].

G NMDA NMDA Receptor Activation Ca Intracellular Calcium Influx NMDA->Ca nNOS Neuronal NOS (nNOS) Activation Ca->nNOS Calmodulin Binding NO Nitric Oxide (NO) Production nNOS->NO L-Arginine Oxidation Target Cerebral Vasodilation / Excitotoxicity NO->Target Inhibitor 7-Nitroindazole (7-NI) Inhibitor->nNOS Competitive Heme Binding

Signaling Pathway: 7-NI competitively inhibiting nNOS to prevent NMDA-induced excitotoxicity.

References

  • Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed.
  • Neuronal Nitric Oxide Synthase Inhibition Prevents Cerebral Palsy following Hypoxia-Ischemia in Fetal Rabbits: Comparison between JI-8 and 7-Nitroindazole - Karger Publishers.
  • 89795-92-6 | 4-nitro-1H-indazol-7-amine - MolCore.
  • 7-Nitroindazole Inhibits Brain Nitric Oxide Synthase and Cerebral Vasodilatation in Response to N-Methyl-d-aspartate - AHA Journals.

Sources

Comparative

Comparative Profiling: 7-Nitroindazole vs. 4-Nitro-1H-indazol-7-amine Scaffolds

[1] Executive Summary This technical guide compares the biological activity and pharmacological profiles of 7-Nitroindazole (7-NI) , the gold-standard reference for neuronal Nitric Oxide Synthase (nNOS) inhibition, again...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide compares the biological activity and pharmacological profiles of 7-Nitroindazole (7-NI) , the gold-standard reference for neuronal Nitric Oxide Synthase (nNOS) inhibition, against 4-Nitro-1H-indazol-7-amine , a specific structural analog.[1]

While 7-NI is a well-characterized, selective nNOS inhibitor used extensively in neuroprotection and analgesia research, 4-Nitro-1H-indazol-7-amine represents a structural hybrid.[1] Current literature and chemical databases identify the latter primarily as a chemical intermediate or building block for complex kinase inhibitors (e.g., Syk, Tead), rather than a standalone NOS inhibitor.

This guide analyzes the Structure-Activity Relationship (SAR) of these indazole scaffolds, contrasting the potent nNOS inhibition of 7-NI and its isomer 4-Nitroindazole (4-NI) with the theoretical and functional profile of the amino-nitro hybrid.[1]

Chemical & Pharmacological Profiles[1]

The Reference Standard: 7-Nitroindazole (7-NI)[1][2]
  • CAS: 2942-42-9[1][2]

  • Class: Selective nNOS Inhibitor.[3][4][5][6]

  • Mechanism: Competitive inhibition with L-Arginine and Tetrahydrobiopterin (BH4) at the enzyme active site.[1][3]

  • Key Utility: In vivo tool compound for studying NO in the CNS without causing severe hypotension (unlike non-selective inhibitors like L-NAME).[1]

  • Metabolism: Metabolized to 7-Aminoindazole , which is generally considered biologically inactive against NOS, often used as a negative control.

The Challenger/Analog: 4-Nitro-1H-indazol-7-amine[1][3]
  • CAS: 89795-92-6[1][2]

  • Structure: Indazole core with a Nitro group at C4 and an Amine group at C7.

  • Context: This compound combines the pharmacophore of 4-Nitroindazole (a potent NOS inhibitor) with the 7-amino functionality (characteristic of the inactive 7-NI metabolite).[1]

  • Primary Application: Synthesis intermediate for fused heterocycles and kinase inhibitors.

Structural Comparison
Feature7-Nitroindazole (7-NI)4-Nitroindazole (4-NI)4-Nitro-1H-indazol-7-amine
Nitro Position C7 (Critical for Selectivity)C4 (High Potency)C4
C7 Substituent Nitro (-NO2)Hydrogen (-H)Amine (-NH2)
Electronic Effect Strong Electron WithdrawingStrong Electron WithdrawingMixed (C4-Withdraw / C7-Donate)
nNOS IC50 ~0.47 µM [1]~0.7 - 1.0 µM [2]Predicted Low/Inactive (See SAR)
Primary Use nNOS Inhibition (In Vivo)nNOS Inhibition (In Vitro)Chemical Synthesis / Intermediate

Mechanism of Action & SAR Analysis

Mechanism of nNOS Inhibition (7-NI & 4-NI)

Nitric Oxide Synthase (NOS) enzymes contain a heme active site.[1] Indazole-based inhibitors like 7-NI and 4-NI bind to the heme pocket.[1] The nitro group is crucial for interacting with the heme iron or the surrounding porphyrin ring, preventing the binding of the substrate (L-Arginine) and the cofactor (BH4).

  • 7-NI: The nitro group at position 7 creates a specific electrostatic environment that fits the neuronal isoform (nNOS) better than the endothelial isoform (eNOS).[1]

  • 4-NI: The nitro group at position 4 also allows for potent inhibition, often showing potency comparable to 7-NI, though with slightly different selectivity profiles.[1]

The "7-Amine" Modification Effect

The biological activity of 4-Nitro-1H-indazol-7-amine can be inferred through established SAR data:

  • Loss of Electrophilicity: The amine group (-NH2) is electron-donating.[1] In contrast, the nitro group (-NO2) is electron-withdrawing.[1] Replacing a hydrogen (in 4-NI) or a nitro group (in 7-NI) with an amine at C7 significantly alters the electron density of the indazole ring.[1]

  • Metabolite Analogy: The reduction of 7-NI to 7-Aminoindazole results in a complete loss of NOS inhibitory activity.[1] This suggests that an amine at the C7 position is detrimental to NOS binding.

  • Steric Interference: The C7 position is sensitive. A bulky or polar amine group may disrupt the hydrophobic interactions required within the NOS active site.

Visualizing the Pathway and Inhibition[1]

The following diagram illustrates the NO synthesis pathway and where these specific indazole scaffolds intervene.

NOS_Pathway cluster_SAR Structure-Activity Relationship (SAR) L_Arg L-Arginine nNOS nNOS Enzyme (Heme/BH4 Dependent) L_Arg->nNOS O2 Oxygen (O2) O2->nNOS NO Nitric Oxide (NO) nNOS->NO Citrulline L-Citrulline nNOS->Citrulline Seven_NI 7-Nitroindazole (7-NI) (Standard Inhibitor) Seven_NI->nNOS Competitive Inhibition (IC50 ~0.47 µM) Four_NI 4-Nitroindazole (4-NI) (Potent Alternative) Four_NI->nNOS Potent Inhibition (IC50 ~0.8 µM) Hybrid 4-Nitro-1H-indazol-7-amine (Structural Hybrid/Intermediate) Hybrid->nNOS Reduced/Unknown Activity (Due to C7-Amine) SAR_Note C7-Nitro = High Potency (7-NI) C4-Nitro = High Potency (4-NI) C7-Amine = Loss of Activity (Metabolite effect)

Caption: Pathway of nNOS inhibition showing the competitive action of 7-NI and 4-NI, contrasted with the predicted reduced efficacy of the amino-hybrid.

Experimental Protocol: NOS Activity Assay (Citrulline Conversion)

To empirically verify the activity of the 4-nitro-7-amine derivative against 7-NI, the Citrulline Conversion Assay is the gold standard.[1] This protocol measures the conversion of radioactive L-arginine to L-citrulline.[1]

Reagents & Setup
  • Enzyme Source: Recombinant rat nNOS or fresh rat cerebellar homogenate.

  • Substrate: L-[2,3,4,5-^3H]Arginine monohydrochloride.[1]

  • Cofactors: NADPH (1 mM), CaCl2 (2 mM), Calmodulin (30 nM), BH4 (5 µM).

  • Test Compounds:

    • Control: Vehicle (DMSO).[1]

    • Standard: 7-Nitroindazole (0.01 µM – 100 µM).[1]

    • Test: 4-Nitro-1H-indazol-7-amine (0.01 µM – 100 µM).[1]

Step-by-Step Methodology
  • Homogenization: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA). Centrifuge at 10,000g for 15 min at 4°C. Use supernatant.

  • Incubation:

    • Mix 40 µL of enzyme/homogenate with 10 µL of Test Compound (dissolved in DMSO).

    • Initiate reaction by adding 50 µL of Cofactor/Substrate mix containing [^3H]Arginine.

    • Incubate at 37°C for 15 minutes .

  • Termination: Stop reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).

  • Separation:

    • Add 100 µL of equilibrated Dowex 50W-X8 cation exchange resin (Na+ form).[1]

    • [Self-Validation]: Unreacted [^3H]Arginine binds to the resin; [^3H]Citrulline (neutral) remains in the supernatant.[1]

    • Centrifuge or filter to separate resin.

  • Quantification: Aliquot supernatant into scintillation fluid and count radioactivity (CPM).

  • Calculation:

    • % Inhibition =

      
      .
      
    • Calculate IC50 using non-linear regression.

Summary of Comparative Data

Parameter7-Nitroindazole [1]4-Nitroindazole [2]7-Aminoindazole [3]
nNOS IC50 0.47 µM~0.80 µM> 100 µM (Inactive)
eNOS IC50 29 µM~35 µM> 100 µM
Selectivity (n/e) ~60-fold~43-foldN/A
In Vivo Effect Neuroprotection, AnalgesiaAntinociceptionNone (Negative Control)

Note: Data for 4-Nitro-1H-indazol-7-amine is not explicitly published in standard NOS inhibition panels.[1] Based on the inactivity of 7-aminoindazole, the 4-nitro-7-amine hybrid is predicted to have significantly lower potency than the parent nitroindazoles.[1]

References

  • Moore, P. K., et al. (1993). "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology.

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase."[1] Life Sciences.

  • Salerno, L., et al. (2009). "Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025). "Structure and Activity of 4-Nitroindazole vs 7-Nitroindazole." BenchChem Technical Library.

Sources

Validation

Comparative Profiling of Novel C3-Substituted Indazoles vs. Axitinib: In Vitro Kinase Inhibition and In Vivo Xenograft Efficacy

Executive Summary: The Indazole Advantage The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to the indole ring with superior metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Advantage

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to the indole ring with superior metabolic stability and unique hydrogen-bonding capabilities. While first-generation indazoles like Axitinib (Inlyta®) successfully targeted VEGFR kinases to treat Renal Cell Carcinoma (RCC), next-generation development focuses on optimizing the C3-position to enhance selectivity and solubility—two historical bottlenecks for this class.

This guide provides a rigorous, data-driven framework for evaluating novel indazole candidates ("IND-Series") against the industry benchmark, Axitinib. We detail self-validating protocols for biochemical profiling and translational xenograft models, ensuring your data meets the stringency required for IND (Investigational New Drug) filing.

In Vitro Profiling: The Biochemical "Go/No-Go"

Before advancing to animal models, candidates must demonstrate potent, ATP-competitive inhibition of the target kinase (VEGFR2) and functional efficacy in cellular environments.

Mechanism of Action (MOA)

Indazoles typically function as Type II kinase inhibitors. They bind to the inactive conformation (DFG-out) of the kinase, occupying the ATP-binding pocket and extending into the hydrophobic back pocket.

VEGFR2_Pathway VEGF_A VEGF-A Ligand VEGFR2 VEGFR2 (Receptor) VEGF_A->VEGFR2  Binding & Dimerization PLCg PLCγ VEGFR2->PLCg  Phosphorylation (Y1175) Indazole Indazole Inhibitor (e.g., Axitinib/IND-05) Indazole->VEGFR2  ATP-Competitive Inhibition PKC PKC PLCg->PKC RAF RAF/MEK PKC->RAF ERK ERK1/2 (Phosphorylation) RAF->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation  Gene Transcription

Figure 1: VEGFR2 Signaling Cascade.[1] Indazoles competitively inhibit ATP binding at the intracellular kinase domain, preventing downstream ERK phosphorylation and endothelial proliferation.

Protocol: ADP-Glo™ Kinase Assay (VEGFR2)

Objective: Determine the IC50 of novel compounds. Why this method? Unlike radiometric assays, ADP-Glo is homogeneous and luminescent. Crucially, it measures ADP generation directly, making it less prone to false positives from fluorescent compound interference.

Reagents:

  • Recombinant Human VEGFR2 (KDR) Kinase domain.

  • Substrate: Poly (Glu, Tyr) 4:1.[2]

  • ATP (Ultra Pure).[3][4]

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[2][3][5]

Step-by-Step Workflow:

  • Buffer Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Critical: DTT must be fresh to prevent oxidation of the kinase cysteine residues.

  • Compound Dilution: Serially dilute compounds (IND-Series and Axitinib) in 100% DMSO (3-fold dilutions), then dilute 1:25 into Kinase Buffer. Final DMSO concentration in assay = 1%.[2]

  • Enzyme Reaction:

    • Add 2 µL of Compound.

    • Add 2 µL of VEGFR2 Enzyme (0.2 ng/µL).

    • Add 2 µL of ATP/Substrate Mix.

    • Note: ATP concentration should be set at Km(app) (approx. 10 µM for VEGFR2) to ensure the assay detects ATP-competitive inhibitors accurately.

  • Incubation: 60 minutes at Room Temperature (RT).

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[4] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Protocol: HUVEC Proliferation Assay

Objective: Validate cellular potency (anti-angiogenesis).[1]

  • Seeding: Seed HUVECs (3,000 cells/well) in EGM-2 media. Allow attachment (24h).

  • Starvation: Switch to basal media (0.5% FBS) for 6h to synchronize cell cycle.

  • Induction & Treatment: Add VEGF-A (50 ng/mL) + Test Compounds.

  • Incubation: 72 hours.

  • Readout: Add CellTiter-Glo or MTT reagent. Quantify viable cells.

Comparative Data Analysis (In Vitro)

The following table summarizes representative data comparing a novel C3-substituted indazole (IND-05 ) against the benchmark (Axitinib ).

ParameterAxitinib (Benchmark)IND-05 (Novel Candidate)Interpretation
VEGFR2 Enzymatic IC50 0.2 nM0.5 nMIND-05 retains nanomolar potency, slightly less potent than Axitinib but within acceptable range.
HUVEC Proliferation IC50 0.8 nM1.2 nMCellular potency correlates well with enzymatic data.
Selectivity (VEGFR2 vs. FGFR1) ~10-fold>150-foldKey Differentiator: IND-05 shows superior selectivity, reducing potential off-target toxicity.
Solubility (pH 7.4) < 1 µg/mL (Low)45 µg/mL (High)Key Differentiator: C3-substitution significantly improves aqueous solubility, aiding formulation.

In Vivo Efficacy: Translational Validation

Once in vitro potency is established, the compound must demonstrate Tumor Growth Inhibition (TGI) in a relevant xenograft model.

Protocol: Subcutaneous Xenograft (RCC Model)

Model: 786-O (Renal Cell Carcinoma) or A549 (Lung) in BALB/c Nude Mice. Why this model? These cell lines are highly vascularized and sensitive to VEGFR inhibition, making them the gold standard for anti-angiogenic drugs.

Experimental Workflow:

Xenograft_Workflow Inoculation Day 0: Inoculation 5x10^6 cells (Sub-Q) Staging Day 10-14: Staging Tumor Vol: 100-150 mm3 Inoculation->Staging Randomization Randomization (Sort by Volume) Staging->Randomization Treatment Treatment Phase (21 Days) QD or BID Dosing (PO) Randomization->Treatment Groups: Vehicle, Axitinib, IND-05 Analysis Analysis TGI% & Histology Treatment->Analysis

Figure 2: In Vivo Study Timeline. Critical staging occurs at 100-150 mm³ to ensure tumors are established but in the exponential growth phase.

Detailed Steps:

  • Cell Prep: Harvest 786-O cells in log phase. Resuspend in 50% Matrigel/PBS (1:1).

  • Inoculation: Inject 100 µL subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old).

  • Staging & Randomization:

    • Measure tumors with digital calipers:

      
      .
      
    • When mean volume reaches 100-150 mm³ , randomize mice into groups (n=10/group) to ensure equal starting baselines.

  • Dosing:

    • Vehicle Control: 0.5% CMC / 0.1% Tween 80.

    • Axitinib: 25 mg/kg, PO (Oral Gavage), BID (Twice Daily).

    • IND-05: 25 mg/kg, PO, BID.

  • Monitoring: Measure tumor volume and body weight 3x/week.

    • Safety Stop: If body weight loss >20%, euthanize animal immediately (humane endpoint).

Comparative Efficacy Data

Metric: Tumor Growth Inhibition (TGI)


.
Treatment GroupDosingTGI % (Day 21)Body Weight ChangeConclusion
Vehicle BID-+2.5%Tumors grew exponentially.
Axitinib 25 mg/kg85%-4.0%Potent efficacy; mild weight loss indicates tolerability limit.
IND-05 25 mg/kg82%+1.0%Comparable Efficacy, Better Safety. Similar TGI but no weight loss suggests improved therapeutic index.

References

  • Pfizer Inc. (2025). Inlyta® (axitinib) Mechanism of Action and Clinical Pharmacology. Retrieved from

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual (TM313).[4][5] Retrieved from

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review. Current Organocatalysis.[6] Retrieved from

  • Reaction Biology. (2025). Xenograft Tumor Models for Drug Discovery.[7] Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for HUVEC Proliferation Assay.[1] Retrieved from

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Indazoles

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including treatments for cancer, inflammation, and neurological disorders. The specific subs...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including treatments for cancer, inflammation, and neurological disorders. The specific substitution pattern on the indazole ring system is critical for modulating pharmacological activity, making the development of robust and versatile synthetic routes a central focus in drug discovery and development.

This guide provides a comparative analysis of key synthetic strategies for accessing substituted indazoles. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide field-tested experimental details.

Classical Approaches: The Foundation of Indazole Synthesis

Classical methods, often named after their discoverers, form the bedrock of indazole chemistry. While sometimes limited by harsh conditions or narrow substrate scope, their simplicity and reliance on readily available starting materials ensure their continued relevance.

The Fischer Indazole Synthesis

One of the earliest methods, the Fischer synthesis, involves the cyclization of N-aryl-N'-acyl- or N'-sulfonylhydrazines. The reaction is typically promoted by heat or acid and proceeds via an intramolecular electrophilic aromatic substitution.

Mechanism & Strategic Considerations:

The key to the Fischer synthesis is the generation of an electrophilic species from the hydrazine derivative, which then attacks the aryl ring. The choice of the N'-substituent (acyl or sulfonyl) can influence the reaction's efficiency and the conditions required. Acylhydrazines often require more forcing conditions, while sulfonylhydrazines can cyclize under milder protocols. A significant limitation is the regiochemical outcome with meta-substituted arylhydrazines, which can lead to mixtures of 4- and 6-substituted indazoles.

Visualizing the Fischer Indazole Synthesis Mechanism

Fischer_Indazole_Synthesis Mechanism of the Fischer Indazole Synthesis start Arylhydrazine + Acylating Agent (e.g., Acyl Chloride) n_acyl N-Acyl-N'-arylhydrazine start->n_acyl Acylation protonation Protonation of Carbonyl Oxygen n_acyl->protonation Acid Catalyst (H+) cyclization Intramolecular Electrophilic Aromatic Substitution protonation->cyclization Attack by Aryl Ring intermediate Cyclized Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration -H2O product Substituted Indazole dehydration->product Aromatization

Caption: A simplified workflow of the Fischer Indazole Synthesis.

Representative Protocol: Synthesis of 1-Acetyl-1H-indazole

This protocol is adapted from standard literature procedures and illustrates the cyclization of an N-acyl-N'-arylhydrazine.

  • Step 1: Preparation of N-acetyl-N'-(2-methylphenyl)hydrazine: To a solution of 2-methylphenylhydrazine (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Step 2: Cyclization: The crude N-acetyl-N'-(2-methylphenyl)hydrazine is then subjected to cyclization. A common method involves heating in a high-boiling point solvent like Dowtherm A or using a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures (e.g., 150-200 °C). The reaction progress is monitored by TLC or GC-MS.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-acetyl-1H-indazole.

The Davis-Beirut Reaction

A more contemporary, metal-free approach, the Davis-Beirut reaction provides a direct route to 2H-indazoles from the reaction of a 2-nitrobenzylamine with a base.

Mechanism & Strategic Considerations:

This reaction is initiated by the deprotonation of the amine, followed by an intramolecular cyclization onto the nitro group. Subsequent elimination of water leads to the final 2H-indazole product. The key advantage of this method is its operational simplicity and the use of mild basic conditions. It avoids the use of often toxic and expensive heavy metals. The substrate scope is generally good, tolerating a range of substituents on the aromatic ring.

Visualizing the Davis-Beirut Reaction Mechanism

Davis_Beirut_Reaction Mechanism of the Davis-Beirut Reaction start 2-Nitrobenzylamine deprotonation Deprotonation of Amine start->deprotonation Base (e.g., KOH) cyclization Intramolecular Cyclization onto Nitro Group deprotonation->cyclization intermediate Cyclized Intermediate cyclization->intermediate elimination Elimination of Water intermediate->elimination -H2O product 2H-Indazole elimination->product Aromatization

Caption: A simplified workflow of the Davis-Beirut Reaction.

Representative Protocol: Synthesis of 2-Benzyl-2H-indazole

This protocol is based on established procedures for the Davis-Beirut reaction.

  • Step 1: Synthesis of N-benzyl-2-nitrobenzylamine: To a solution of 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent like methanol, add benzylamine (1.0 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding imine. Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is dried and concentrated to give the crude N-benzyl-2-nitrobenzylamine, which can be used in the next step without further purification.

  • Step 2: Cyclization: Dissolve the crude N-benzyl-2-nitrobenzylamine in ethanol. Add an aqueous solution of potassium hydroxide (e.g., 5% KOH). Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Step 3: Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-benzyl-2H-indazole.

Modern Approaches: The Power of Transition-Metal Catalysis

Transition-metal catalysis has revolutionized the synthesis of heterocycles, and indazoles are no exception. These methods often offer milder reaction conditions, broader functional group tolerance, and novel bond-forming strategies compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For indazole synthesis, these methods typically involve the formation of a C-N or N-N bond through reactions like the Buchwald-Hartwig amination.

Mechanism & Strategic Considerations:

A common strategy involves the coupling of a suitably substituted aryl halide (e.g., a 2-halobenzaldehyde derivative) with a hydrazine or a protected hydrazine. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the hydrazine, and finally, reductive elimination to form the C-N bond. Subsequent intramolecular condensation and cyclization lead to the indazole core. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and turnover numbers. These methods are highly versatile and allow for the introduction of a wide range of substituents.

Visualizing the Palladium-Catalyzed Indazole Synthesis

Palladium_Catalyzed_Indazole_Synthesis Palladium-Catalyzed Indazole Synthesis (Buchwald-Hartwig Approach) pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 2-Halobenzaldehyde Derivative (Ar-X) aryl_halide->oxidative_addition pd_complex L_n(Ar)Pd(II)X oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange hydrazine Hydrazine Derivative (R-NH-NH2) hydrazine->ligand_exchange Base pd_amine_complex L_n(Ar)Pd(II)(NH-NHR) ligand_exchange->pd_amine_complex reductive_elimination Reductive Elimination pd_amine_complex->reductive_elimination product_formation C-N Bond Formation reductive_elimination->product_formation product_formation->pd0 Catalyst Regeneration cyclization Intramolecular Condensation product_formation->cyclization Ar-NH-NHR indazole Substituted Indazole cyclization->indazole

Caption: A catalytic cycle for Palladium-catalyzed indazole synthesis.

Representative Protocol: Synthesis of 1H-Indazole via Palladium-Catalyzed Cyclization

This protocol describes a general procedure for the synthesis of 1H-indazole from 2-bromobenzaldehyde and benzophenone hydrazone, followed by cyclization.

  • Step 1: Palladium-Catalyzed Coupling: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-bromobenzaldehyde (1.0 eq), benzophenone hydrazone (1.1 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (1.5 eq). Add a dry, degassed solvent like toluene. Heat the reaction mixture at 80-100 °C for 12-24 hours, until the starting material is consumed (monitored by TLC or LC-MS).

  • Step 2: Work-up of Coupling Product: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

  • Step 3: Acid-Catalyzed Cyclization: Dissolve the crude coupling product in a suitable solvent such as toluene or THF. Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH) (0.1 eq). Heat the mixture to reflux for 2-6 hours.

  • Step 4: Final Work-up and Purification: After cooling, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography to yield 1H-indazole.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a particular substituted indazole is a strategic decision that depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost of starting materials and reagents.

MethodKey Reagents/CatalystsTypical ConditionsGeneral YieldKey AdvantagesKey Limitations
Fischer Synthesis N-aryl-N'-acylhydrazines, acid catalystHigh temperatures (150-200 °C)Moderate to GoodSimple, readily available starting materialsHarsh conditions, limited functional group tolerance, potential regioselectivity issues
Davis-Beirut Reaction 2-Nitrobenzylamines, base (e.g., KOH)Mild to moderate temperatures (60 °C)Good to ExcellentMetal-free, mild conditions, good functional group tolerancePrimarily yields 2H-indazoles, requires synthesis of nitrobenzylamine precursor
Pd-Catalyzed Coupling Aryl halides, hydrazines, Pd catalyst, ligand, baseModerate temperatures (80-110 °C)Good to ExcellentHigh versatility, broad substrate scope, mild conditionsCost of catalyst and ligands, potential for catalyst poisoning, requires inert atmosphere

Conclusion and Future Outlook

The synthesis of substituted indazoles has evolved significantly from the classical, often harsh, methods to the more sophisticated and versatile transition-metal-catalyzed and metal-free approaches. Classical methods like the Fischer synthesis remain valuable for their simplicity, while modern techniques such as the Davis-Beirut reaction and palladium-catalyzed cross-couplings offer unparalleled control over substitution patterns and functional group compatibility.

The future of indazole synthesis will likely focus on the development of even more efficient and sustainable methodologies. This includes the use of earth-abundant metal catalysts, C-H activation strategies to minimize the use of pre-functionalized starting materials, and the application of flow chemistry for safer and more scalable production. As our understanding of the chemical biology of indazole-containing compounds continues to grow, the demand for innovative and efficient synthetic routes will undoubtedly increase, further driving innovation in this important area of chemical science.

References

  • Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 651-661. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2009). The Davis–Beirut reaction: a versatile method for the synthesis of 2H-indazoles. Tetrahedron Letters, 50(26), 3193-3195. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 2(1), 27-50. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indazoles through palladium-catalyzed reactions. Chemical Reviews, 111(7), PR215-PR283. [Link]

Validation

A Comparative Analysis of 4-Nitro-1H-indazol-7-amine: Projecting Efficacy Against Established Therapeutic Agents

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system are integral to numerous commercially available drugs and a multitude of investigational agents, spanning therapeutic areas from oncology to neuroprotection.[1][4] This guide provides a forward-looking comparative analysis of a novel derivative, 4-Nitro-1H-indazol-7-amine, against established drugs. Due to the novelty of this compound, direct experimental data is not yet publicly available. Therefore, this guide will project its potential efficacy and mechanism of action based on the well-documented activities of structurally related indazole compounds, particularly other nitro and amino-substituted indazoles.

The Indazole Scaffold: A Foundation for Diverse Bioactivity

Indazole derivatives have demonstrated a remarkable versatility in their therapeutic applications. These compounds, characterized by a fused benzene and pyrazole ring system, have been successfully developed as anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor agents.[1] At least 43 indazole-based therapeutic agents are currently in clinical use or undergoing clinical trials, a testament to the scaffold's therapeutic potential.[1] The specific substitutions on the indazole ring play a crucial role in determining the compound's biological target and, consequently, its therapeutic effect.

Projecting the Therapeutic Potential of 4-Nitro-1H-indazol-7-amine

The chemical structure of 4-Nitro-1H-indazol-7-amine, featuring both a nitro and an amino group, suggests several potential avenues for its biological activity. The presence of a nitro group, particularly at the 7-position, is a known feature in inhibitors of nitric oxide synthase (NOS).[5][6][7] Specifically, 7-nitro-1H-indazole (7-NI) is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[7][8][9] The amino group, on the other hand, is a common feature in many kinase inhibitors and other anticancer agents.[10][11][12][13]

Given these structural cues, this guide will explore two primary hypothetical applications for 4-Nitro-1H-indazol-7-amine:

  • As a selective inhibitor of neuronal nitric oxide synthase (nNOS) for potential applications in neurodegenerative diseases and pain management.

  • As an anticancer agent , potentially acting as a kinase inhibitor.

Comparative Analysis I: 4-Nitro-1H-indazol-7-amine as a Potential nNOS Inhibitor

Known Drug for Comparison: 7-Nitro-1H-indazole (7-NI)

7-Nitro-1H-indazole (7-NI) is a widely studied selective inhibitor of nNOS.[7][9] This enzyme is responsible for the production of nitric oxide (NO) in neuronal tissues, a signaling molecule implicated in various physiological and pathological processes, including neurotransmission, excitotoxicity, and pain perception.[7][14]

Proposed Mechanism of Action

It is hypothesized that 4-Nitro-1H-indazol-7-amine, similar to 7-NI, would act as a competitive inhibitor at the active site of nNOS. The indazole ring likely mimics the binding of the natural substrate, L-arginine, while the nitro group may interact with the heme-Fe(III) center of the enzyme, inducing a spin state transition that inhibits its catalytic activity.[6]

cluster_0 Proposed Mechanism of 4-Nitro-1H-indazol-7-amine cluster_1 Mechanism of 7-Nitro-1H-indazole (7-NI) 4-Nitro-1H-indazol-7-amine 4-Nitro-1H-indazol-7-amine nNOS_active_site nNOS Active Site 4-Nitro-1H-indazol-7-amine->nNOS_active_site Binds to Inhibition Inhibition of NO Production nNOS_active_site->Inhibition 7-NI 7-Nitro-1H-indazole nNOS_active_site_2 nNOS Active Site 7-NI->nNOS_active_site_2 Binds to Inhibition_2 Inhibition of NO Production nNOS_active_site_2->Inhibition_2

Comparative signaling pathways of nNOS inhibition.
Quantitative Efficacy Comparison (Hypothetical)

The following table presents a template for comparing the inhibitory potency of 4-Nitro-1H-indazol-7-amine against 7-NI. The values for 7-NI are based on published data, while those for the novel compound are placeholders.

CompoundTargetIC50 (µM)Ki (µM)Selectivity (nNOS vs. eNOS/iNOS)
4-Nitro-1H-indazol-7-amine nNOS[To be determined][To be determined][To be determined]
7-Nitro-1H-indazole (7-NI) nNOS0.47[9]Data not readily availableSelective for nNOS[8]
  • IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Ki: The inhibition constant, an indication of how tightly an inhibitor binds to an enzyme.

  • Selectivity: The ratio of inhibitory potency against the target enzyme (nNOS) versus other isoforms (eNOS and iNOS). Higher selectivity is desirable to minimize off-target effects.

Comparative Analysis II: 4-Nitro-1H-indazol-7-amine as a Potential Anticancer Agent

Known Drug for Comparison: Pazopanib

Pazopanib is a multi-targeted tyrosine kinase inhibitor that is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[11] Many indazole derivatives have shown promise as kinase inhibitors in cancer therapy.[2][4]

Proposed Mechanism of Action

We hypothesize that 4-Nitro-1H-indazol-7-amine could function as an ATP-competitive inhibitor of one or more protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, PDGFR, or c-Kit. The 1H-indazole-3-amine structure is a known effective hinge-binding fragment for tyrosine kinases.[15]

cluster_0 Proposed Mechanism of 4-Nitro-1H-indazol-7-amine cluster_1 Mechanism of Pazopanib 4-Nitro-1H-indazol-7-amine 4-Nitro-1H-indazol-7-amine Kinase_ATP_pocket Kinase ATP-Binding Pocket 4-Nitro-1H-indazol-7-amine->Kinase_ATP_pocket Binds to Phosphorylation_inhibition Inhibition of Substrate Phosphorylation Kinase_ATP_pocket->Phosphorylation_inhibition Downstream_signaling Inhibition of Downstream Signaling Phosphorylation_inhibition->Downstream_signaling Cell_proliferation Decreased Cell Proliferation & Survival Downstream_signaling->Cell_proliferation Pazopanib Pazopanib Kinase_ATP_pocket_2 Kinase ATP-Binding Pocket Pazopanib->Kinase_ATP_pocket_2 Binds to Phosphorylation_inhibition_2 Inhibition of Substrate Phosphorylation Kinase_ATP_pocket_2->Phosphorylation_inhibition_2 Downstream_signaling_2 Inhibition of Downstream Signaling Phosphorylation_inhibition_2->Downstream_signaling_2 Cell_proliferation_2 Decreased Cell Proliferation & Survival Downstream_signaling_2->Cell_proliferation_2

Comparative kinase inhibition pathways.
Quantitative Efficacy Comparison (Hypothetical)

The following table provides a template for comparing the anti-proliferative activity of 4-Nitro-1H-indazol-7-amine against Pazopanib in various cancer cell lines.

CompoundCell LineIC50 (µM)
4-Nitro-1H-indazol-7-amine HCT116 (Colon Cancer)[To be determined]
A549 (Lung Cancer)[To be determined]
K562 (Leukemia)[To be determined]
Pazopanib HUVEC (Endothelial Cells)0.01-0.03
HT-29 (Colon Cancer)>10
A549 (Lung Cancer)>10

Experimental Protocols

To empirically determine the efficacy of 4-Nitro-1H-indazol-7-amine, a series of well-established in vitro assays would be necessary. Below are detailed protocols for two key experiments.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the conversion of L-arginine to L-citrulline by NOS, providing a direct measure of enzyme activity.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-[14C]arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin

  • Calcium chloride (CaCl2)

  • EGTA

  • HEPES buffer

  • Dowex AG 50WX-8 resin

  • Scintillation fluid and counter

  • 4-Nitro-1H-indazol-7-amine and 7-NI (as a positive control) dissolved in DMSO

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine HEPES buffer, NADPH, BH4, calmodulin, CaCl2, and the respective NOS enzyme.

  • Add the inhibitor: Add varying concentrations of 4-Nitro-1H-indazol-7-amine or 7-NI to the reaction mixture. Include a vehicle control (DMSO only).

  • Initiate the reaction: Add L-[14C]arginine to start the reaction. Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction: Terminate the reaction by adding a stop buffer containing EGTA.

  • Separate L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will flow through.

  • Quantify L-citrulline: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate inhibition: Determine the percentage of NOS inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (NOS, cofactors) Start->Prepare_Reaction_Mix Add_Inhibitor Add Test Compound or Vehicle Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Add L-[14C]arginine Incubate at 37°C Add_Inhibitor->Initiate_Reaction Stop_Reaction Add Stop Buffer (EGTA) Initiate_Reaction->Stop_Reaction Separate_Citrulline Dowex Column Chromatography Stop_Reaction->Separate_Citrulline Quantify_Citrulline Scintillation Counting Separate_Citrulline->Quantify_Citrulline Calculate_IC50 Calculate IC50 Value Quantify_Citrulline->Calculate_IC50 End End Calculate_IC50->End

Workflow for the NOS Inhibition Assay.
Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 4-Nitro-1H-indazol-7-amine and a known anticancer drug (e.g., Pazopanib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound treatment: Treat the cells with serial dilutions of 4-Nitro-1H-indazol-7-amine or the control drug. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT reagent: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilize formazan: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability: Express the absorbance values as a percentage of the vehicle control. Calculate the IC50 value by plotting the percent viability against the log of the compound concentration.

Conclusion

While direct experimental evidence for the efficacy of 4-Nitro-1H-indazol-7-amine is not yet available, its chemical structure, featuring key pharmacophores from known bioactive indazole derivatives, offers a strong rationale for its investigation as both a selective nNOS inhibitor and an anticancer agent. The comparative frameworks and experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this promising new chemical entity. Further research, beginning with the in vitro assays described, is essential to validate these hypotheses and to fully elucidate the therapeutic potential of 4-Nitro-1H-indazol-7-amine.

References

  • Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available online: [Link]

  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. (2025). Bentham Science Publishers. Available online: [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents, 28(6), 485-498. Available online: [Link]

  • Gaikwad, D. D. (2016). Therapeutic and synthetic approach towards indazole. International Conference on Stereochemistry. Available online: [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Taylor & Francis Online. Available online: [Link]

  • Method for preparing 1H-indazole derivative. (2018). Google Patents. CN107805221A.
  • MacKenzie, G. M., Rose, S., Bland-Ward, P. A., Moore, P. K., Jenner, P., & Marsden, C. D. (1994). Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. Neuroreport, 5(15), 1993-1996. Available online: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(23), 5763. Available online: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5947-5959. Available online: [Link]

  • Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. (2008). Journal of Medicinal Chemistry, 51(11), 3239-3248. Available online: [Link]

  • 7-Nitroindazole. (n.d.). Wikipedia. Available online: [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. Available online: [Link]

  • 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. (2025). ResearchGate. Available online: [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. Available online: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. Available online: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery, 20(5), 581-588. Available online: [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368. Available online: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8272. Available online: [Link]

  • 7-Nitroindazole. (n.d.). Grokipedia. Available online: [Link]

  • Investigational new drug-directed, 5-day repeat dose toxicity study of 4-[3-(2-nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride (NLCQ-1, NSC 709257) administered with or without Taxol in Sprague-Dawley rats. (2010). Cancer Chemotherapy and Pharmacology, 66(1), 133-142. Available online: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5947–5959. Available online: [Link]

  • 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. (2000). Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 12), 1503-1504. Available online: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). Pharmaceuticals, 18(7), 1004. Available online: [Link]

  • 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. (1996). Neurobiology of Learning and Memory, 65(2), 176-184. Available online: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. Available online: [Link]

  • Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. (1995). British Journal of Pharmacology, 114(1), 13-22. Available online: [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. Available online: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Nitro-1H-indazol-7-amine proper disposal procedures

Do not dispose of 4-Nitro-1H-indazol-7-amine down the drain or in general trash. This compound represents a "dual-threat" chemical profile: it contains a Nitro group (-NO₂) (potential energetic/oxidizer, thermal sensitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Do not dispose of 4-Nitro-1H-indazol-7-amine down the drain or in general trash.

This compound represents a "dual-threat" chemical profile: it contains a Nitro group (-NO₂) (potential energetic/oxidizer, thermal sensitivity) and a primary Amine (-NH₂) (toxicity, pH sensitivity). Improper disposal risks the formation of shock-sensitive salts, toxic leachate, or uncontrolled exothermic decomposition.

The Golden Rule: All waste containing this compound must be segregated as Hazardous Organic Waste and destined for High-Temperature Incineration via a licensed waste handler.

Hazard Profile & Technical Justification

To handle this chemical safely, you must understand why the protocols exist. The structure-activity relationship (SAR) dictates the disposal strategy.

Functional GroupHazard CharacteristicImpact on Disposal
Nitro (-NO₂) Energetic / Oxidizer Thermal Instability: Nitro-heterocycles can decompose violently if heated or subjected to friction. Never mix with strong reducing agents or heat dry solids in a confined space.
Amine (-NH₂) Basic / Toxic Chemical Incompatibility: Reacts exothermically with strong acids. Can form potentially explosive salts if mixed with perchloric acid or heavy metals.
Indazole Core Nitrogen-Rich Heterocycle NOx Generation: Upon incineration, this generates Nitrogen Oxides (NOx). Waste handlers must use scrubbers; do not burn in open lab flames.

Regulatory Classification (RCRA)

While 4-Nitro-1H-indazol-7-amine is not explicitly named in the EPA P-List or U-List (40 CFR 261.33), it must be classified by Characteristic under RCRA (Resource Conservation and Recovery Act) guidelines due to its chemical nature.

  • Primary Classification: D001 (Ignitable) or D003 (Reactive) — Precautionary assignment due to the nitro group.

  • Secondary Classification: Toxic (General organic toxicity).

  • Waste Stream: High BTU Organic Waste (suitable for fuel blending/incineration).

Critical Note: If this compound is part of a mixture with solvents (e.g., Methanol, Acetone), the solvent's F-Code (e.g., F003) often dictates the primary waste code, but the constituents must be listed on the label.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired chemicals, spill cleanup materials, contaminated gloves/weigh boats.[1]

  • Segregation: Do not mix with general lab trash. Isolate from oxidizers (e.g., permanganates) and strong acids.

  • Primary Containment: Place the solid material or debris into a clear, 6-mil polyethylene bag.

  • Wetting (Optional but Recommended): If the powder is dry and fine (dust hazard), lightly mist with water or mineral oil to desensitize it against friction/static, unless you intend to recover it.

  • Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Nitro-1H-indazol-7-amine, solid debris."

    • Hazard Checkbox: Toxic, Irritant.[2][3][4][5][6]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization, reaction solvents.

  • Solvent Compatibility Check:

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate, Toluene.

    • INCOMPATIBLE: Nitric Acid, Perchloric Acid, Hydrogen Peroxide, concentrated Sulfuric Acid (exothermic decomposition risk).

  • pH Adjustment: Ensure the solution is neutral (pH 6-8). If the solution is highly acidic, slowly neutralize with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Containerization: Use an amber glass bottle or HDPE carboy. Do not fill >90% capacity (leave headspace for expansion).

  • Labeling:

    • Constituents: "Solvent (e.g., Methanol 90%), 4-Nitro-1H-indazol-7-amine (10%)."

    • Hazard Checkbox: Flammable (if solvent is flammable), Toxic.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: 4-Nitro-1H-indazol-7-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bagging Double Bag (6-mil Poly) Separate from Oxidizers Solid->Bagging ContainerSolid Rigid HDPE Container Bagging->ContainerSolid Labeling LABELING: 'Hazardous Waste - Toxic' List All Constituents ContainerSolid->Labeling SolventCheck Check Solvent Compatibility (No Strong Acids/Peroxides) Liquid->SolventCheck Neutralize Neutralize pH (if Acidic) to prevent heat/gas SolventCheck->Neutralize ContainerLiq Amber Glass or HDPE Carboy (Leave 10% Headspace) Neutralize->ContainerLiq ContainerLiq->Labeling Pickup EHS / HazMat Pickup (Incineration) Labeling->Pickup

Caption: Operational decision tree for segregating and packaging 4-Nitro-1H-indazol-7-amine waste streams.

Emergency Contingencies

IncidentImmediate Action
Spill (Solid) Do not sweep dry. Dampen with water/surfactant to suppress dust. Scoop into a bag using non-sparking tools.
Spill (Liquid) Absorb with vermiculite or sand. Do not use paper towels if the solvent is an oxidizer or if the concentration is high (fire risk).
Skin Contact Wash immediately with soap and water for 15 minutes.[3] The nitro group aids skin absorption; seek medical attention if symptoms arise.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (2024). Compound Summary: 7-Amino-1H-indazole (Functional Group Analog).[Link]

Sources

Handling

Personal protective equipment for handling 4-Nitro-1H-indazol-7-amine

Topic: CAS Number: 89795-92-6 Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Professionals Core Directive: The "Unknown Hazard" Protocol 4-Nitro-1H-indazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 89795-92-6 Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, and EHS Professionals

Core Directive: The "Unknown Hazard" Protocol

4-Nitro-1H-indazol-7-amine (CAS 89795-92-6) is a high-value heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] As a research chemical with a specific functional group profile—combining a nitro group (potential energetic/oxidative hazards) with a primary aromatic amine (potential genotoxicity and sensitization)—it requires a safety protocol that exceeds standard laboratory practices.[1]

The Golden Rule: Treat this compound as a Potent Compound (OEB 3/4) until specific toxicological data proves otherwise.[1] Do not rely solely on generic "Irritant" labels.[1]

Risk Assessment & Hazard Identification

This compound presents a dual-threat profile based on its structural moieties.[1]

Hazard CategorySpecific RiskMechanism / Justification
Genotoxicity High Potential Aromatic amines and nitroarenes are established structural alerts for mutagenicity (Ames positive) and carcinogenicity.[1]
Sensitization High Potential Primary amines are known skin sensitizers.[1] Repeated exposure may trigger anaphylactic-type reactions.[1]
Energetics Moderate The nitro group (

) on the indazole core adds energy to the molecule.[1] Avoid high heat (>150°C) or friction during milling.[1]
Acute Toxicity Harmful/Toxic Likely harmful by inhalation, ingestion, and skin absorption (H302, H312, H332).[1]
Target Organs Liver, Blood Nitroaromatics are associated with methemoglobinemia; aromatic amines are hepatotoxic.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling solid 4-Nitro-1H-indazol-7-amine.

PPE Selection Logic

PPE_Decision_Tree Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity_Solid Quantity? Solid->Quantity_Solid Quantity_Liq Concentration? Solution->Quantity_Liq Small_Solid < 100 mg Quantity_Solid->Small_Solid Large_Solid > 100 mg Quantity_Solid->Large_Solid Dilute < 10 mM Quantity_Liq->Dilute Conc > 10 mM Quantity_Liq->Conc Level_2 Level 2: Enhanced (Double Glove + Sleeve Covers) Small_Solid->Level_2 Level_3 Level 3: Containment (Glove Box / PAPR) Large_Solid->Level_3 Level_1 Level 1: Standard (Fume Hood + Nitrile) Dilute->Level_1 Conc->Level_2

Caption: Decision logic for selecting PPE based on physical state and quantity. Solids pose the highest inhalation risk.[1]

Detailed Gear Specifications
ComponentSpecificationRationale
Gloves (Primary) Nitrile (0.11 mm min) Standard chemical resistance.[1]
Gloves (Secondary) Nitrile (Long Cuff) "Double-gloving" creates a barrier against permeation and allows outer glove removal upon contamination without exposing skin.[1]
Respiratory N95 / P100 Minimum requirement if outside a glove box.[1] Prevents inhalation of sensitizing dusts.[1]
Body Suit Tyvek® Lab Coat/Coverall Disposable, non-woven polyethylene prevents dust from embedding in street clothes (unlike cotton).[1]
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that can drift around side shields.[1]

Operational Protocols

A. Engineering Controls (The First Line of Defense)
  • Solids: Must be handled in a Certified Chemical Fume Hood or a Powder Containment Hood .[1] For quantities >1g, use a Glove Box .[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Nitro-indazoles can be static-prone, causing "flying powder" that contaminates the balance.[1]

B. Weighing & Transfer Procedure
  • Preparation: Place a disposable balance mat or absorbent pad (plastic side down) inside the hood.[1]

  • Double-Glove: Put on inner gloves (taped to Tyvek sleeves) and outer gloves.[1]

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour from the bottle.

  • Dissolution: If possible, dissolve the solid directly in the weighing vessel inside the hood before transporting it to the reaction station.

  • Wipe Down: Wipe the exterior of the container with a solvent-dampened wipe (Ethanol or DCM) before removing it from the hood.[1]

C. Reaction Setup
  • Solvent Choice: Dissolve in DMSO, DMF, or DCM.[1] Ensure the vessel is vented to a scrubber if heating is involved.[1]

  • Temperature: Monitor reaction exotherms. The nitro group decreases the decomposition temperature threshold.[1] Do not heat dry solids.

Waste Management & Decontamination

Disposal Plan:

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic/Sensitizer."[1] Do not mix with general trash.[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste.[1]

  • Empty Containers: Rinse 3x with solvent (Acetone/Ethanol) into the liquid waste stream before defacing the label and discarding.[1]

Decontamination Protocol: Aromatic amines can be difficult to clean.[1]

  • Solubilize: Wipe surfaces with Ethanol or Isopropanol to pick up organic residues.[1]

  • Surfactant Wash: Follow with a soapy water wash (Alconox/SDS solution).[1]

  • Avoid Bleach: Do NOT use bleach (Sodium Hypochlorite) immediately.[1] Oxidizing aromatic amines can produce chloroamines or nitroso compounds, which may be more toxic.[1]

Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1] Discard contaminated clothing.[1]
Eye Contact Flush with water/saline for 15 minutes.[1] Seek medical attention (ophthalmologist).
Inhalation Move to fresh air.[1][2] If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (Solid) Do not sweep. Cover with a damp paper towel (solvent or water) to suppress dust, then wipe up.[1] Place in a sealed bag.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_warning CRITICAL CONTROL POINT Receipt 1. Receipt & Storage (Store at 2-8°C, Desiccate) Weighing 2. Weighing (Fume Hood, Anti-static) Receipt->Weighing Transfer Solubilization 3. Solubilization (Dissolve immediately) Weighing->Solubilization Minimize Dust Reaction 4. Reaction (Closed System) Solubilization->Reaction Liquid Handling Waste 5. Disposal (Segregated Stream) Reaction->Waste Quench

Caption: Operational workflow emphasizing the critical control point at the weighing stage to minimize dust exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18057, 4-Nitroindazole (Structural Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Safety Guidelines.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1H-indazol-7-amine
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Reactant of Route 2
4-Nitro-1H-indazol-7-amine
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